Ebelactone A
Description
3,11-Dihydroxy-2,4,6,8,10,12-hexamethyl-9-oxo-6-tetradecenoic 1,3-lactone has been reported in Streptomyces with data available.
esterase inhibitor; structure given in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
76808-16-7 |
|---|---|
Molecular Formula |
C20H34O4 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
(3S,4S)-4-[(E,2S,6R,8S,9R,10R)-9-hydroxy-4,6,8,10-tetramethyl-7-oxododec-4-en-2-yl]-3-methyloxetan-2-one |
InChI |
InChI=1S/C20H34O4/c1-8-12(3)17(21)15(6)18(22)13(4)9-11(2)10-14(5)19-16(7)20(23)24-19/h9,12-17,19,21H,8,10H2,1-7H3/b11-9+/t12-,13-,14+,15+,16+,17-,19+/m1/s1 |
InChI Key |
WOISDAHQBUYEAF-QIQXJRRPSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@H]([C@H](C)C(=O)[C@H](C)/C=C(\C)/C[C@H](C)[C@H]1[C@@H](C(=O)O1)C)O |
Canonical SMILES |
CCC(C)C(C(C)C(=O)C(C)C=C(C)CC(C)C1C(C(=O)O1)C)O |
Synonyms |
3,11-dihydroxy-2,4,6,8,10,12-hexamethyl-9-oxo-6-tetradecenoic 1,3-lactone ebelactone A |
Origin of Product |
United States |
Foundational & Exploratory
Ebelactone A: A Technical Guide to its Natural Product Origin, Biosynthesis, and Isolation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural product Ebelactone A, focusing on its microbial origin, biosynthetic pathway, and methods for its isolation and purification. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of microbial metabolites.
Natural Product Origin
This compound is a bioactive β-lactone natural product produced by the Gram-positive soil bacterium, Streptomyces aburaviensis.[1] The genus Streptomyces is renowned for its remarkable capacity to synthesize a vast array of secondary metabolites with diverse biological activities, including many clinically important antibiotics.
Biosynthesis of this compound
This compound is a polyketide, a class of natural products synthesized through the repetitive condensation of small carboxylic acid units. The biosynthesis of this compound is a fascinating process that involves a Type I polyketide synthase (PKS) system.
2.1. Precursor Units for this compound Biosynthesis
The carbon skeleton of this compound is constructed from specific starter and extender units derived from primary metabolism. Isotopic labeling studies have elucidated the precise origin of each carbon atom in the this compound molecule.[2]
| Precursor Molecule | Number of Units | Function |
| Acetic Acid | 1 | Starter Unit |
| Propionic Acid | 6 | Extender Units |
2.2. Thioesterase-Independent Cyclization
A key feature of this compound biosynthesis is the formation of the characteristic β-lactone ring. This occurs through a thioesterase-independent cyclization mechanism.[3] Unlike many polyketide synthases that utilize a terminal thioesterase (TE) domain to release the final product, the this compound PKS lacks such a domain. Instead, the β-lactone ring is formed by the nucleophilic attack of a β-hydroxyl group on the carbonyl of the thioester-linked polyketide chain, leading to the release of the cyclic product directly from the PKS.[3]
Caption: Biosynthetic pathway of this compound.
Production of this compound
| Fermentation Parameter | Optimal Condition |
| Carbon Source | Glucose, Starch |
| Nitrogen Source | NH4NO3 |
| Temperature | 32°C |
| pH | 7.4 |
| Incubation Time | 5 days |
Note: These are general optimal conditions for antibiotic production by a strain of S. aburaviensis and may require further optimization for maximal this compound yield.[4]
Experimental Protocols: Isolation and Purification of this compound
The following is a generalized protocol for the isolation and purification of this compound from a culture of Streptomyces aburaviensis. This protocol is based on common methodologies for the extraction of secondary metabolites from actinomycetes.
4.1. Fermentation
-
Inoculate a suitable seed culture medium with a spore suspension or mycelial fragments of Streptomyces aburaviensis. Incubate at 28-30°C with shaking for 2-3 days.
-
Use the seed culture to inoculate a larger production medium. Incubate the production culture under optimal conditions (see table above) for 5-7 days.
4.2. Extraction
-
Separate the mycelial biomass from the culture broth by centrifugation or filtration.
-
Extract the mycelial cake and the culture filtrate separately with an organic solvent such as ethyl acetate or butanol.
-
Combine the organic extracts and concentrate them under reduced pressure to yield a crude extract.
4.3. Purification
-
Subject the crude extract to column chromatography on silica gel. Elute with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate or chloroform-methanol).
-
Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing this compound.
-
Further purify the pooled fractions using high-performance liquid chromatography (HPLC), preferably with a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient).
-
Collect the peak corresponding to this compound and confirm its identity and purity by analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Caption: Experimental workflow for this compound isolation.
Mechanism of Action: Inhibition of Pancreatic Lipase
This compound is a potent inhibitor of various esterases, with a particularly strong inhibitory activity against pancreatic lipase.[1] Pancreatic lipase is a key enzyme in the digestion of dietary fats (triglycerides). By inhibiting this enzyme, this compound reduces the breakdown of triglycerides into absorbable free fatty acids and monoglycerides.
This mechanism of action leads to a decrease in the intestinal absorption of dietary fats, which has potential therapeutic applications in the management of obesity and hyperlipidemia.[1]
Caption: Mechanism of pancreatic lipase inhibition by this compound.
References
- 1. Effects of ebelactone B, a lipase inhibitor, on intestinal fat absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthetic studies of this compound and B by 13C NMR spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of this compound: isotopic tracer, advanced precursor and genetic studies reveal a thioesterase-independent cyclization to give a polyketide β-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of an antifungal antibiotic by Streptomyces aburaviensis 1DA-28 - PubMed [pubmed.ncbi.nlm.nih.gov]
Ebelactone A: A Technical Guide to its Discovery, Production, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Ebelactone A, a potent β-lactone enzyme inhibitor isolated from Streptomyces aburaviensis. This document details the discovery, biosynthesis, and biological characterization of this compound, offering detailed experimental protocols and structured data for scientific and drug development applications.
Introduction
This compound is a natural product belonging to the β-lactone class of compounds, known for their diverse biological activities. First isolated from the culture broth of Streptomyces aburaviensis, it has garnered significant interest due to its potent inhibitory effects on various hydrolytic enzymes, including esterases and lipases. This inhibitory action underpins its potential applications in immunology and as a tool for studying enzyme function. This guide will delve into the technical aspects of this compound, from the cultivation of the producing microorganism to its detailed biological evaluation.
Discovery and Production of this compound
Producing Microorganism
This compound is produced by the Gram-positive, filamentous bacterium Streptomyces aburaviensis. Strains of this species, such as ATCC 31860, have been utilized for the production and biosynthetic studies of this compound.[1]
Fermentation Protocol
The production of this compound is achieved through submerged fermentation of Streptomyces aburaviensis. While specific optimal conditions can vary, a representative protocol is outlined below.
Experimental Protocol: Fermentation of Streptomyces aburaviensis
-
Inoculum Preparation:
-
Aseptically transfer a loopful of S. aburaviensis spores from a mature agar slant into a 250 mL flask containing 50 mL of a seed medium (e.g., Tryptone Soya Broth).
-
Incubate the seed culture at 28-30°C for 48-72 hours on a rotary shaker at 200 rpm.
-
-
Production Medium:
-
A common production medium for Streptomyces secondary metabolites is Starch Casein Broth, with the following composition per liter:
-
Soluble Starch: 10.0 g
-
Casein (enzymatic hydrolysate): 0.3 g
-
Potassium Nitrate (KNO₃): 2.0 g
-
Sodium Chloride (NaCl): 2.0 g
-
Dipotassium Phosphate (K₂HPO₄): 2.0 g
-
Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O): 0.05 g
-
Calcium Carbonate (CaCO₃): 0.02 g
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O): 0.01 g
-
-
Adjust the pH of the medium to 7.0-7.2 before sterilization.
-
-
Production Fermentation:
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubate the production culture in a fermenter at 28-30°C for 5-7 days.
-
Maintain aeration and agitation to ensure sufficient dissolved oxygen levels.
-
Isolation and Purification Protocol
This compound is extracted from the fermentation broth and purified using chromatographic techniques.
Experimental Protocol: Isolation and Purification of this compound
-
Extraction:
-
Separate the mycelial biomass from the culture broth by centrifugation or filtration.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Pool the organic extracts and concentrate under reduced pressure to obtain a crude extract.
-
-
Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal volume of a suitable solvent (e.g., chloroform or dichloromethane).
-
Apply the concentrated extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., n-hexane).
-
Elute the column with a stepwise or gradient solvent system of increasing polarity, such as n-hexane:ethyl acetate or chloroform:methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.
-
-
Further Purification:
-
Pool the this compound-containing fractions and concentrate.
-
If necessary, perform further purification using preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase, such as a gradient of methanol or acetonitrile in water.
-
Biosynthesis of this compound
This compound is a polyketide, synthesized by a Type I polyketide synthase (PKS). Isotopic labeling studies have demonstrated that its carbon skeleton is derived from one molecule of acetic acid and six molecules of propionic acid.[2][3] A notable feature of the this compound PKS is the absence of a terminal thioesterase (TE) domain, which is typically responsible for the release and cyclization of the polyketide chain. The β-lactone ring formation is proposed to occur through the attack of a β-hydroxy group on the carbonyl moiety of the acyclic precursor while it is still attached to the PKS.[1][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 3. Biosynthetic studies of this compound and B by 13C NMR spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of this compound: isotopic tracer, advanced precursor and genetic studies reveal a thioesterase-independent cyclization to give a polyketide β-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
Ebelactone A: A Technical Guide to its Mechanism of Action as a Lipase Inhibator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ebelactone A, a natural product isolated from Streptomyces aburaviensis, is a potent, irreversible inhibitor of pancreatic lipase and other serine hydrolases. Its mechanism of action is centered around a reactive β-lactone ring that forms a stable covalent bond with the catalytic serine residue within the lipase's active site. This covalent modification effectively inactivates the enzyme, preventing the hydrolysis of dietary triglycerides and subsequent absorption of fatty acids. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory potency, the specifics of its interaction with the lipase active site, and detailed experimental protocols for its characterization.
Introduction
Pancreatic lipase (PL) is a critical enzyme in the digestion of dietary fats, hydrolyzing triglycerides into monoglycerides and free fatty acids, which are then absorbed in the small intestine. Inhibition of pancreatic lipase is a well-established therapeutic strategy for the management of obesity and hyperlipidemia. This compound and its structural analog Ebelactone B are natural β-lactone-containing compounds that have demonstrated potent inhibitory activity against pancreatic lipase[1][2]. The β-lactone moiety is a key pharmacophore responsible for the irreversible inhibition of lipases and other serine hydrolases[1]. Understanding the precise mechanism by which this compound inactivates lipase is crucial for the design and development of novel therapeutic agents targeting lipid metabolism.
Quantitative Inhibitory Activity of this compound
This compound exhibits potent inhibitory activity against pancreatic lipase, as well as other esterases. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.
| Enzyme Target | IC50 (µg/mL) | IC50 (nM)¹ | Source |
| Pancreatic Lipase | 0.003 | ~8.86 | [3] |
| Esterase | 0.056 | ~165.4 | [3] |
| N-formylmethionine aminopeptidase | 0.08 | ~236.2 | [3] |
¹ Calculated based on a molecular weight of 338.49 g/mol for this compound.
Mechanism of Action: Covalent Modification of the Active Site
The primary mechanism of action of this compound as a lipase inhibitor involves the irreversible covalent modification of the catalytic serine residue within the enzyme's active site. This process can be broken down into the following key steps:
-
Binding to the Active Site: this compound, mimicking the structure of a natural triglyceride substrate, enters the active site of the pancreatic lipase.
-
Nucleophilic Attack: The catalytically active serine residue (Ser-152 in human pancreatic lipase) performs a nucleophilic attack on the carbonyl carbon of this compound's β-lactone ring.
-
Ring Opening and Covalent Bond Formation: This attack leads to the opening of the strained β-lactone ring and the formation of a stable ester bond between the serine hydroxyl group and the this compound molecule.
-
Enzyme Inactivation: The formation of this covalent adduct effectively and irreversibly inactivates the lipase, preventing it from binding to and hydrolyzing its natural triglyceride substrates.
This mechanism is analogous to that of other well-characterized β-lactone-containing lipase inhibitors, such as Orlistat.
Signaling Pathway of Lipase Inhibition by this compound
Caption: Covalent inhibition of pancreatic lipase by this compound.
Experimental Protocols
The following provides a generalized protocol for determining the in vitro inhibitory activity of this compound against pancreatic lipase.
Materials and Reagents
-
Porcine Pancreatic Lipase (PPL, Type II)
-
This compound
-
p-Nitrophenyl Palmitate (pNPP) as substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
96-well microplate
-
Microplate reader
Preparation of Solutions
-
Enzyme Solution: Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer. The final concentration in the assay will need to be optimized.
-
Substrate Solution: Prepare a stock solution of pNPP in a suitable solvent like isopropanol.
-
Inhibitor Solutions: Prepare a stock solution of this compound in DMSO. Create a series of dilutions from the stock solution to determine the IC50 value.
Lipase Inhibition Assay Protocol
-
Assay Mixture Preparation: In a 96-well microplate, add the following to each well:
-
Tris-HCl buffer
-
This compound solution at various concentrations (or DMSO for the control)
-
Pancreatic lipase solution
-
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the pNPP substrate solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a set time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Calculation of Inhibition: The percentage of lipase inhibition can be calculated using the following formula:
% Inhibition = [1 - (Absorbance_sample / Absorbance_control)] * 100
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve.
Experimental Workflow Diagram
Caption: Workflow for lipase inhibition assay of this compound.
Structure-Activity Relationship
The inhibitory activity of this compound is intrinsically linked to its chemical structure. The key structural feature is the β-lactone ring. This four-membered ring is highly strained and therefore electrophilic, making it susceptible to nucleophilic attack by the active site serine of the lipase. Modification or opening of this ring would lead to a significant loss of inhibitory activity. The long alkyl side chain of this compound contributes to its lipophilicity, which likely facilitates its entry into the hydrophobic active site of the lipase.
Logical Relationship of Structure to Activity
Caption: Structure-activity relationship of this compound.
Conclusion
This compound is a highly potent, irreversible inhibitor of pancreatic lipase. Its mechanism of action, involving the covalent modification of the active site serine via its characteristic β-lactone ring, is a well-established paradigm for lipase inhibition. The quantitative data on its inhibitory potency underscore its potential as a lead compound for the development of new anti-obesity therapeutics. Further studies, including the determination of detailed kinetic parameters and the acquisition of a co-crystal structure with pancreatic lipase, would provide deeper insights into its inhibitory mechanism and facilitate the rational design of next-generation lipase inhibitors.
References
Ebelactone A: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebelactone A is a natural product isolated from actinomycetes, primarily Streptomyces aburaviensis. It belongs to the β-lactone class of compounds and is a potent inhibitor of several hydrolytic enzymes, including esterases and lipases. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on its mechanism of action and relevant experimental methodologies.
Physical and Chemical Properties
This compound is a white crystalline solid with the molecular formula C₂₀H₃₄O₄. Its chemical structure features a β-lactone ring, a key feature for its biological activity. A summary of its physical and chemical properties is presented in the tables below.
General Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₃₄O₄ |
| Molecular Weight | 338.48 g/mol |
| CAS Number | 76808-16-7 |
| Appearance | White crystalline solid |
| Biological Source | Streptomyces aburaviensis |
Physicochemical Data for this compound
| Property | Value |
| Density | 1.011 g/cm³ |
| Boiling Point | 462.8 °C at 760 mmHg |
| Flash Point | 152.8 °C |
| LogP | 3.76870 |
| Index of Refraction | 1.483 |
Solubility of this compound
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL |
| Dimethylformamide (DMF) | 25 mg/mL |
| Ethanol | 20 mg/mL |
| Methanol | 10 mg/mL |
Mechanism of Action and Biological Activity
This compound is a well-documented inhibitor of several enzymes, including esterases, lipases, and N-formylmethionine aminopeptidase. Its inhibitory activity is attributed to the strained β-lactone ring, which can acylate a serine residue in the active site of these enzymes, leading to their irreversible inactivation.
One of the key targets of this compound is homoserine transacetylase (HTA) , an enzyme involved in the methionine biosynthesis pathway in many bacteria and fungi.[1] This pathway is essential for the survival of these microorganisms, making HTA an attractive target for the development of novel antimicrobial agents.[1]
Inhibition of Methionine Biosynthesis
The bacterial methionine biosynthesis pathway involves a series of enzymatic steps to convert aspartic acid to methionine. This compound specifically inhibits homoserine transacetylase (HTA), which catalyzes the acetylation of homoserine, a critical step in this pathway.[1]
References
Ebelactone A: A Technical Guide for Researchers
CAS Number: 76808-16-7
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ebelactone A, a potent, naturally derived inhibitor of esterases and lipases. This document consolidates key physicochemical data, delves into its mechanism of action, and provides detailed experimental protocols for its study. Visual diagrams are included to illustrate its molecular interactions and relevant experimental workflows.
Physicochemical Properties
This compound is a β-lactone-containing natural product isolated from Streptomyces aburaviensis.[1][2] Its unique structure is responsible for its potent inhibitory activity against a range of hydrolytic enzymes. Key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 76808-16-7 | [1] |
| Molecular Formula | C₂₀H₃₄O₄ | [1] |
| Molecular Weight | 338.48 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in DMSO, DMF, and ethanol.[2] Insoluble in water. | [2] |
| Storage | Store at -20°C for long-term stability. | [3] |
| SMILES | CC--INVALID-LINK----INVALID-LINK----INVALID-LINK--C(=O)--INVALID-LINK--C=C(C)C--INVALID-LINK--[C@@H]1OC(=O)[C@H]1C | [2] |
| InChI | InChI=1S/C20H34O4/c1-8-12(3)17(21)15(6)18(22)13(4)9-11(2)10-14(5)19-16(7)20(23)24-19/h9,12-17,19,21H,8,10H2,1-7H3/b11-9+/t12-,13-,14+,15+,16+,17-,19+/m1/s1 | [2] |
Mechanism of Action: Covalent Inhibition of Serine Hydrolases
This compound is a potent, irreversible inhibitor of a class of enzymes known as serine hydrolases, which includes various esterases and lipases.[4][5] Its inhibitory activity stems from the strained β-lactone ring within its structure. This ring is highly susceptible to nucleophilic attack by the catalytic serine residue present in the active site of these enzymes.
The inhibition mechanism involves a covalent modification of the enzyme. The hydroxyl group of the active site serine attacks the carbonyl carbon of the β-lactone ring. This leads to the opening of the ring and the formation of a stable ester bond between this compound and the enzyme. This covalent modification effectively and irreversibly blocks the active site, thereby inactivating the enzyme.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Structural studies on this compound and B, esterase inhibitors produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ebelactone, an inhibitor of esterase, produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for a role of the arachidonic acid cascade in affective disorders: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Ebelactone A: A Comprehensive Technical Overview
Ebelactone A is a natural product isolated from Streptomyces sp. that has garnered significant interest within the research and drug development communities. It is recognized as a potent inhibitor of various esterases and lipases. This technical guide provides a detailed overview of the molecular characteristics, biochemical activity, and relevant experimental insights into this compound.
Molecular Profile
This compound is a β-lactone with a complex chemical structure. Its fundamental molecular attributes are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₄O₄ | [1][2][3][4] |
| Molecular Weight | 338.48 g/mol | [2][3][4] |
| 338.5 g/mol | [1] | |
| CAS Number | 76808-16-7 | [1][2] |
This compound is structurally related to Ebelactone B, another esterase inhibitor with a slightly different molecular formula (C₂₁H₃₆O₄) and molecular weight (352.5 g/mol ).[5]
Biochemical Activity and Therapeutic Potential
This compound exhibits potent inhibitory activity against a range of enzymes, including esterases, lipases, and N-formylmethionine aminopeptidases.[3][6] Its ability to inhibit these enzymes, which are often found on cell surfaces, is believed to stimulate host defense mechanisms in immune cells.[6]
The inhibitory concentrations (IC₅₀) for this compound against several key enzymes are as follows:
This broad inhibitory profile has led to its investigation as a low-toxicity antibiotic.[3] Furthermore, this compound has been shown to inhibit cutinases produced by fungal pathogens, suggesting a potential role in plant protection.[6] Research has also explored its anti-inflammatory properties and potential therapeutic applications in conditions such as cardiac and inflammatory bowel diseases.[4]
Experimental Protocols
Detailed experimental protocols for studying the effects of this compound are crucial for reproducible research. While specific, step-by-step laboratory methods are proprietary to the conducting researchers, the general methodologies can be outlined.
In Vitro Enzyme Inhibition Assays:
To determine the IC₅₀ values of this compound against target enzymes like esterase and lipase, a common approach involves:
-
Enzyme and Substrate Preparation: A purified enzyme solution and a suitable chromogenic or fluorogenic substrate are prepared in an appropriate buffer system.
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent, such as DMSO or ethanol, to create a stock solution, which is then serially diluted.[3]
-
Assay Reaction: The enzyme, substrate, and varying concentrations of this compound are combined in a microplate.
-
Data Acquisition: The rate of the enzymatic reaction is measured over time by monitoring the change in absorbance or fluorescence using a microplate reader.
-
Data Analysis: The IC₅₀ value is calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Logical Workflow for Investigating this compound
The following diagram illustrates a logical workflow for the initial investigation and characterization of this compound's biological activity.
References
- 1. This compound | C20H34O4 | CID 6436820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | Esterase inhibitor | Antibiotic |TargetMol [targetmol.com]
- 4. This compound | 76808-16-7 | IEB-4155 | Biosynth [biosynth.com]
- 5. Ebelactone B | C21H36O4 | CID 6436821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
Ebelactone A: A Technical Guide to its Inhibitory Action on Esterases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibitory activity of Ebelactone A, a natural product isolated from Streptomyces aburaviensis, against various members of the esterase enzyme family. This document details its mechanism of action, summarizes key quantitative inhibitory data, outlines relevant experimental protocols, and provides visual representations of its biochemical interactions and experimental workflows.
Introduction
Ebelactones A and B are potent, naturally occurring inhibitors of esterases, with a particular emphasis on lipases.[1][2][3] These molecules possess a β-lactone ring structure, which is central to their inhibitory mechanism. Esterases are a broad class of hydrolase enzymes responsible for cleaving ester bonds, playing critical roles in lipid metabolism, neurotransmission, and drug metabolism. Key members of this family include pancreatic lipase, cholesterol esterase, and various carboxylesterases. The ability of this compound to inhibit these enzymes makes it a valuable tool for studying their physiological roles and a potential lead compound in the development of therapeutics for conditions such as obesity, hyperlipidemia, and cancer.[2][4][5]
Mechanism of Inhibition: Covalent Modification
This compound functions as an irreversible inhibitor of serine hydrolases, a large class of enzymes that includes many esterases. The inhibitory mechanism proceeds via the covalent modification of a catalytically essential serine residue within the enzyme's active site.
The core of this mechanism involves the highly reactive β-lactone ring of this compound. The hydroxyl group of the active site serine, which is typically activated by a catalytic triad (Ser-His-Asp), performs a nucleophilic attack on the carbonyl carbon of the β-lactone ring. This attack leads to the opening of the strained four-membered ring and the formation of a stable, covalent acyl-enzyme intermediate. This acylation effectively renders the enzyme inactive, as the catalytic serine is no longer available to participate in the normal hydrolysis of its substrate.
This mechanism has been demonstrated for this compound's inhibition of homoserine transacetylase, where it was shown to covalently modify the active site Ser143.[6] This process is analogous to the mechanism of other well-known β-lactone inhibitors like Orlistat, which forms a covalent bond with the active site serine of gastric and pancreatic lipases.[7]
Figure 1. Covalent inhibition of a serine hydrolase by this compound.
Quantitative Inhibitory Data
This compound has demonstrated potent inhibitory activity against several esterases. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency. The available data is summarized in the table below.
| Esterase Target | Source Organism | IC50 Value (ng/mL) | IC50 Value (µM)¹ | Reference |
| Pancreatic Lipase | Hog | 3 | ~0.0089 | [7] |
| Liver Esterase | Hog | 56 | ~0.1654 | [7] |
¹ Molar concentrations are estimated based on the molecular weight of this compound (338.49 g/mol ).
This data highlights the potent inhibition of both pancreatic lipase and a general liver esterase by this compound, with a notably higher potency against pancreatic lipase.[7]
Experimental Protocols
The determination of esterase inhibition by this compound typically involves in vitro enzyme assays that measure the rate of substrate hydrolysis in the presence and absence of the inhibitor. Below are detailed methodologies for assaying the inhibition of pancreatic lipase and cholesterol esterase.
Pancreatic Lipase Inhibition Assay
This protocol is adapted from methods utilizing a chromogenic substrate, such as p-nitrophenyl butyrate (p-NPB), which releases a colored product upon hydrolysis.
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
This compound
-
p-Nitrophenyl butyrate (p-NPB) as substrate
-
Tris-HCl buffer (e.g., 100 mM, pH 7.0-8.0, containing 5 mM CaCl₂)
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitor
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of PPL in Tris-HCl buffer (e.g., 1 mg/mL).
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions in DMSO to test a range of concentrations.
-
Prepare a substrate solution of p-NPB in a suitable solvent like dimethylformamide or acetonitrile (e.g., 10 mM).
-
-
Assay Protocol:
-
In a 96-well microplate, add a defined volume of the PPL solution to each well (e.g., 170 µL of enzyme buffer).
-
Add a small volume (e.g., 10 µL) of the this compound dilutions (or DMSO for the control) to the wells.
-
Pre-incubate the enzyme with the inhibitor for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding a small volume (e.g., 20 µL) of the p-NPB substrate solution to all wells.
-
Immediately measure the increase in absorbance at 405 nm over time (e.g., for 20-30 minutes) using a microplate reader. The rate of p-nitrophenol production is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Figure 2. General workflow for an esterase inhibition assay.
Cholesterol Esterase Inhibition Assay
This assay measures the hydrolysis of cholesterol esters, often using a coupled enzyme system to produce a detectable signal.
Materials:
-
Cholesterol Esterase (CEase)
-
This compound
-
Cholesterol linoleate or oleate (as substrate)
-
Triton X-100 and sodium cholate (for substrate emulsification)
-
Coupled enzyme system: Cholesterol Oxidase (COD) and Peroxidase (POD)
-
4-Aminoantipyrine (4-AAP) and a phenolic chromogen (e.g., phenol)
-
Potassium phosphate buffer (pH 7.0)
-
Spectrophotometer or microplate reader capable of measuring absorbance at ~500 nm
Procedure:
-
Substrate Preparation:
-
Prepare an emulsified substrate solution by dissolving cholesterol linoleate in isopropanol, then mixing with a hot Triton X-100 solution and sodium cholate. This creates a micellar suspension.
-
-
Reaction Mixture Preparation:
-
Prepare a working solution containing the buffer, cholesterol oxidase, peroxidase, 4-AAP, and the phenolic chromogen.
-
-
Assay Protocol:
-
Pipette the working solution into cuvettes or microplate wells and equilibrate to 37°C.
-
Add the emulsified cholesterol ester substrate.
-
Add different concentrations of this compound (dissolved in DMSO) or DMSO alone (for control).
-
Initiate the reaction by adding the Cholesterol Esterase solution.
-
The CEase hydrolyzes the cholesterol ester to free cholesterol. The cholesterol is then oxidized by COD, producing hydrogen peroxide (H₂O₂). The H₂O₂ reacts with 4-AAP and the phenol, catalyzed by POD, to form a quinoneimine dye.
-
-
Measurement and Analysis:
-
Monitor the increase in absorbance at 500 nm over time.
-
Calculate the rate of dye formation, which is proportional to the CEase activity.
-
Determine the % Inhibition and IC50 value for this compound as described in the pancreatic lipase protocol.
-
Conclusion
This compound is a potent, irreversible inhibitor of various esterases, including pancreatic lipase and liver esterase. Its mechanism of action is rooted in the covalent acylation of the active site serine residue by its β-lactone functional group. This makes it an invaluable tool for chemical biology and a promising scaffold for therapeutic development. The protocols outlined in this guide provide a framework for the quantitative assessment of its inhibitory properties, enabling further research into its specificity, potency, and potential applications in medicine and biotechnology. Further studies are warranted to expand the profile of this compound against a wider range of human esterases to better understand its therapeutic potential.
References
- 1. This compound | C20H34O4 | CID 6436820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effects of ebelactone B, a lipase inhibitor, on intestinal fat absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ebelactone, an inhibitor of esterase, produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2003088975A1 - Inhibition of fatty acid synthase by beta-lactones and other compounds for inhibition of cellular proliferation - Google Patents [patents.google.com]
- 6. Ebelactones inhibit cutinases produced by fungal plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Ebelactone A: A Potent Inhibitor of N-formylmethionine Aminopeptidases
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ebelactone A, a β-lactone-containing natural product, has emerged as a significant inhibitor of N-formylmethionine aminopeptidases (fMAPs). These enzymes play a crucial role in the post-translational modification of proteins in bacteria and are involved in inflammatory signaling in eukaryotes. This technical guide provides a comprehensive overview of this compound's inhibitory action on fMAPs, consolidating available quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in microbiology, immunology, and drug discovery exploring the therapeutic potential of this compound and its analogs.
Introduction
N-formylmethionine aminopeptidases (fMAPs) are a class of metalloproteases responsible for the removal of the N-terminal formylmethionine (fMet) residue from nascent polypeptide chains in bacteria. This process is a critical step in bacterial protein maturation. In eukaryotes, mitochondria, being of prokaryotic origin, also utilize N-formylmethionine for protein initiation, and fMet-containing peptides released from bacteria or damaged mitochondria act as potent chemoattractants for immune cells, initiating inflammatory responses through formyl peptide receptors (FPRs).
This compound, first isolated from Streptomyces aburaviensis, is a natural product characterized by a β-lactone ring structure. It has been shown to inhibit a range of esterases and lipases. Notably, this compound exhibits potent inhibitory activity against fMAPs, making it a valuable tool for studying the function of these enzymes and a potential lead compound for the development of novel antibacterial and anti-inflammatory agents.
Quantitative Data on fMAP Inhibition by this compound
The inhibitory potency of this compound against N-formylmethionine aminopeptidases has been quantified through the determination of its half-maximal inhibitory concentration (IC50). The available data from various sources are summarized in the table below. It is important to note the variation in reported units (µg/mL and µM), which necessitates conversion for direct comparison.
| Enzyme Target | Inhibitor | IC50 Value | Unit | Source |
| N-formylmethionine aminopeptidase | This compound | 0.08 | µg/mL | [1] |
| fMet aminopeptidase (fMet AP) | This compound | 8 | µM | [2] |
Note: The molecular weight of this compound is 338.48 g/mol . Therefore, an IC50 of 0.08 µg/mL is approximately equivalent to 0.236 µM.
Mechanism of Action
The inhibitory activity of this compound is attributed to its β-lactone moiety. This strained four-membered ring is susceptible to nucleophilic attack by a key serine residue within the active site of target enzymes, such as fMAPs. This interaction leads to the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme. This mechanism is characteristic of other β-lactone-containing enzyme inhibitors.[3][4]
Experimental Protocols
This section outlines the general methodologies for key experiments related to the study of this compound as an fMAP inhibitor.
Purification of N-formylmethionine Aminopeptidase
A detailed protocol for the purification of fMAP from biological sources is essential for in vitro inhibition studies. The following is a generalized workflow based on established methods:
N-formylmethionine Aminopeptidase Inhibition Assay
The inhibitory activity of this compound on fMAP can be determined using a colorimetric or fluorometric assay. A common approach involves a synthetic substrate that releases a chromophore or fluorophore upon cleavage by the enzyme.
Materials:
-
Purified N-formylmethionine aminopeptidase (fMAP)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl or HEPES at optimal pH for the enzyme)
-
Substrate: N-formyl-Met-p-nitroanilide (fM-pNA) or a similar chromogenic/fluorogenic substrate.
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of purified fMAP in the assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer. Include a vehicle control (DMSO without inhibitor).
-
Pre-incubation: In the wells of a 96-well plate, add the fMAP solution and the different concentrations of this compound (or vehicle control). Incubate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.
-
Reaction Initiation: Add the substrate solution to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader and measure the absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) at regular intervals for a specific duration.
-
Data Analysis: Determine the initial reaction velocity (rate of change in absorbance/fluorescence) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Signaling Pathways Involving N-formylmethionine
N-formylmethionine-containing peptides (fMPs) are potent signaling molecules that activate the innate immune system. The inhibition of fMAP by this compound can potentially modulate these pathways by affecting the availability of fMet at the N-terminus of bacterial proteins.
The canonical signaling pathway initiated by fMPs involves their recognition by formyl peptide receptors (FPRs) on the surface of phagocytic leukocytes, such as neutrophils and macrophages. This interaction triggers a G-protein-coupled signaling cascade, leading to various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all of which are crucial for host defense against bacterial infections.
Conclusion and Future Directions
This compound stands out as a potent, covalent inhibitor of N-formylmethionine aminopeptidases. Its well-defined mechanism of action and demonstrated in vitro efficacy make it an invaluable research tool for elucidating the roles of fMAPs in both prokaryotic and eukaryotic systems. The provided experimental frameworks offer a starting point for the consistent and reproducible characterization of this compound and its analogs.
Future research should focus on several key areas. A comprehensive structure-activity relationship (SAR) study of this compound analogs would be instrumental in optimizing its potency and selectivity for different fMAP isoforms. Furthermore, detailed kinetic studies are required to determine the inhibition constants (Ki) and the rates of covalent modification. Elucidating the precise downstream consequences of fMAP inhibition by this compound in cellular and in vivo models will be critical for validating its therapeutic potential in bacterial infections and inflammatory diseases. The development of more specific and potent this compound-based inhibitors holds significant promise for novel therapeutic interventions.
References
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. chemscene.com [chemscene.com]
- 3. β-Lactones: A Novel Class of Ca2+-Independent Phospholipase A2 (Group VIA iPLA2) Inhibitors with Ability to Inhibit β-Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of β-lactone formation by clinically observed carbapenemases informs on a novel antibiotic resistance mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Ebelactone A: A Potential Modulator of Host Immune Defense - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The role of Ebelactone A in directly stimulating host immune defense is an area of ongoing investigation. This document synthesizes the current understanding of this compound's biochemical activities and extrapolates its potential immunomodulatory effects based on established immunological principles. The information presented herein is intended for research and informational purposes only and does not constitute medical advice.
Executive Summary
This compound, a β-lactone-containing natural product, is a known inhibitor of several key enzymes, including esterases and fatty acid synthase (FAS). While direct evidence of its immunostimulatory properties is limited, its established biochemical activities suggest a plausible, albeit hypothetical, role in enhancing host immune responses. This technical guide explores these potential mechanisms, focusing on two primary pathways: the inhibition of prostaglandin synthesis and the modulation of immune cell metabolism through fatty acid synthase inhibition. By disrupting immunosuppressive pathways and altering the metabolic programming of immune cells, this compound may create a more favorable environment for an effective anti-tumor or anti-pathogen immune response. This document provides a comprehensive overview of the theoretical framework, summarizes relevant (though indirect) quantitative data, details pertinent experimental protocols for investigating these hypotheses, and presents visual representations of the proposed signaling pathways.
Core Concepts: The Hypothetical Immunostimulatory Role of this compound
This compound's potential to stimulate host immune defense is predicated on its ability to inhibit two key cellular processes that are known to have profound effects on immune regulation:
-
Inhibition of Prostaglandin Synthesis: Prostaglandins, particularly Prostaglandin E2 (PGE2), are lipid mediators that play a significant role in creating an immunosuppressive microenvironment, often co-opted by tumors and pathogens to evade immune surveillance. PGE2 can suppress the function of various immune cells, including T cells, natural killer (NK) cells, and dendritic cells, and promote the generation of regulatory T cells (Tregs), which dampen immune responses. This compound, as an esterase inhibitor, may interfere with the enzymes responsible for prostaglandin synthesis. By reducing the levels of immunosuppressive prostaglandins, this compound could theoretically alleviate this suppression and promote a more robust anti-tumor or anti-pathogen immune response.
-
Inhibition of Fatty Acid Synthase (FAS): Fatty acid synthase is a critical enzyme in de novo fatty acid synthesis. Immune cells undergo significant metabolic reprogramming upon activation, and the availability of fatty acids is crucial for their proliferation, differentiation, and function. For instance, pro-inflammatory (M1) macrophages often exhibit increased fatty acid synthesis, while anti-inflammatory (M2) macrophages rely more on fatty acid oxidation. By inhibiting FAS, this compound could potentially modulate the metabolic state and polarization of macrophages and other immune cells, thereby influencing the nature and intensity of the immune response.
Quantitative Data
Direct quantitative data on the immunostimulatory effects of this compound is not currently available in the public domain. The following table summarizes the known inhibitory activities of this compound against its primary biochemical targets. Investigating the downstream effects of these inhibitory concentrations on immune cell function is a critical next step in validating the hypotheses presented in this guide.
| Target Enzyme | Organism/Cell Line | IC50 Value | Reference |
| Esterase | Porcine Liver | 0.1 µg/mL | [1] |
| Lipase | Porcine Pancreas | 0.1 µg/mL | [1] |
Note: The IC50 values above represent the concentration of this compound required to inhibit 50% of the enzyme's activity. These values provide a starting point for designing experiments to assess the immunological consequences of this inhibition.
Experimental Protocols
To investigate the hypothetical immunostimulatory role of this compound, a series of in vitro experiments can be conducted. Below are detailed protocols for key assays.
In Vitro Macrophage Activation and Polarization Assay
This protocol details the methodology to assess the effect of this compound on macrophage activation and polarization.
4.1.1 Materials:
-
Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7).
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin).
-
Recombinant murine M-CSF (for BMDM differentiation).
-
LPS (lipopolysaccharide) for M1 polarization.
-
IL-4 and IL-13 for M2 polarization.
-
This compound (dissolved in a suitable solvent, e.g., DMSO).
-
96-well cell culture plates.
-
Flow cytometry antibodies (e.g., anti-CD80, anti-CD86 for M1; anti-CD206 for M2).
-
ELISA kits for cytokine quantification (e.g., TNF-α, IL-6, IL-12 for M1; IL-10 for M2).
4.1.2 Procedure:
-
Macrophage Differentiation (for BMDMs):
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in complete RPMI-1640 supplemented with M-CSF (e.g., 20 ng/mL) for 7 days to differentiate them into macrophages. Change the medium every 3 days.[2]
-
-
Cell Seeding:
-
Seed the differentiated BMDMs or RAW 264.7 cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[3]
-
-
Treatment and Polarization:
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours. Include a vehicle control (DMSO).
-
To induce M1 polarization, add LPS (100 ng/mL) to the wells.[4]
-
To induce M2 polarization, add IL-4 (20 ng/mL) and IL-13 (20 ng/mL) to the wells.[2]
-
Incubate the plates for 24-48 hours.
-
-
Analysis:
-
Cytokine Quantification: Collect the cell culture supernatants and measure the concentrations of TNF-α, IL-6, IL-12, and IL-10 using ELISA kits according to the manufacturer's instructions.[5][6][7]
-
Flow Cytometry: Harvest the cells and stain them with fluorescently labeled antibodies against M1 and M2 surface markers. Analyze the stained cells using a flow cytometer to determine the percentage of M1 and M2 polarized macrophages.
-
T Cell Proliferation Assay (CFSE Dilution)
This protocol describes how to measure the effect of this compound on T cell proliferation using the CFSE dilution method.[8][9][10][11][12]
4.2.1 Materials:
-
Splenocytes or purified T cells from mice.
-
Complete RPMI-1640 medium.
-
Carboxyfluorescein succinimidyl ester (CFSE).
-
T cell mitogen (e.g., Concanavalin A [ConA] or anti-CD3/CD28 beads).
-
This compound.
-
96-well cell culture plates.
-
Flow cytometer.
4.2.2 Procedure:
-
Cell Preparation and Staining:
-
Isolate splenocytes from a mouse spleen.
-
Resuspend the cells at 1 x 10^6 cells/mL in PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.[10]
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 medium.
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-labeled cells in complete RPMI-1640 medium.
-
Seed the cells into 96-well plates at 2 x 10^5 cells/well.
-
Add various concentrations of this compound.
-
Stimulate the cells with ConA (2.5 µg/mL) or anti-CD3/CD28 beads.
-
Incubate for 72 hours.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and analyze them on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter.
-
Measure the CFSE fluorescence in the gated population. Proliferating cells will show a stepwise reduction in CFSE intensity.
-
Cytokine Quantification by ELISA
This is a general protocol for measuring cytokine concentrations in cell culture supernatants.[5][6][7][13][14]
4.3.1 Materials:
-
ELISA plate pre-coated with a capture antibody specific for the cytokine of interest.
-
Cell culture supernatants (from macrophage or T cell assays).
-
Recombinant cytokine standard.
-
Biotinylated detection antibody specific for the cytokine.
-
Streptavidin-HRP conjugate.
-
TMB substrate solution.
-
Stop solution (e.g., 2N H2SO4).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Plate reader.
4.3.2 Procedure:
-
Plate Preparation:
-
Add 100 µL of standards and samples to the appropriate wells of the pre-coated ELISA plate.
-
Incubate for 2 hours at room temperature.
-
-
Washing:
-
Wash the plate four times with wash buffer.
-
-
Detection Antibody:
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Incubate for 2 hours at room temperature.
-
-
Washing:
-
Wash the plate four times with wash buffer.
-
-
Streptavidin-HRP:
-
Add 100 µL of streptavidin-HRP conjugate to each well.
-
Incubate for 20 minutes at room temperature in the dark.
-
-
Washing:
-
Wash the plate four times with wash buffer.
-
-
Substrate Development:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well.
-
-
Reading the Plate:
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of the cytokine in the samples.
-
Visualization of Proposed Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the hypothetical signaling pathways and experimental workflows described in this guide.
Caption: Hypothetical pathway of this compound-mediated immune stimulation via prostaglandin synthesis inhibition.
Caption: Proposed mechanism of this compound's effect on macrophage polarization through FAS inhibition.
Caption: General experimental workflow for investigating the immunomodulatory effects of this compound.
Conclusion and Future Directions
While direct evidence remains to be elucidated, the known biochemical activities of this compound as an inhibitor of prostaglandin synthesis and fatty acid synthase provide a strong rationale for its investigation as a potential stimulator of host immune defense. The hypothetical mechanisms outlined in this guide suggest that this compound could shift the balance from an immunosuppressive to an immunostimulatory microenvironment.
Future research should focus on validating these hypotheses through rigorous in vitro and in vivo studies. Key areas of investigation include:
-
Direct assessment of this compound on immune cell function: Quantifying the effects of this compound on the proliferation, activation, and effector functions of various immune cell subsets.
-
In vivo studies: Evaluating the impact of this compound on tumor growth and pathogen clearance in animal models, and correlating these outcomes with changes in the immune landscape.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways through which this compound exerts its potential immunomodulatory effects.
A thorough understanding of this compound's immunological properties could pave the way for its development as a novel immunomodulatory agent for the treatment of cancer and infectious diseases.
References
- 1. In Vitro Screening Method for Characterization of Macrophage Activation Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. h-h-c.com [h-h-c.com]
- 7. biomatik.com [biomatik.com]
- 8. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. youtube.com [youtube.com]
- 12. T-cell proliferation assay by CFSE dilution analysis [bio-protocol.org]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. bdbiosciences.com [bdbiosciences.com]
Ebelactone A function as a plant-protective agent against fungi
For Immediate Release
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Ebelactone A, a natural β-lactone produced by actinomycetes, demonstrates significant potential as a plant-protective agent against fungal pathogens. Its efficacy stems from a dual-action mechanism: the direct inhibition of crucial fungal enzymes and the potential to elicit plant defense responses. This guide provides an in-depth technical overview of this compound's function, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.
Direct Antifungal Activity: Inhibition of Fungal Cutinases
This compound is a potent inhibitor of esterases, including cutinases produced by fungal plant pathogens. Cutinases are critical virulence factors for many fungi, as they break down the protective cutin layer of plants, facilitating penetration and infection. By inhibiting these enzymes, this compound effectively disrupts the initial stages of fungal invasion.
Quantitative Data on Cutinase Inhibition
The inhibitory activity of this compound has been quantified against the cutinases of several fungal pathogens. The half-maximal inhibitory concentration (IC50) values demonstrate its potency.
| Fungal Species | Target Enzyme | This compound IC50 (µg/ml) | Ebelactone B IC50 (µg/ml) |
| Venturia inaequalis | Cutinase | 0.2 | 3.0 |
| Rhizoctonia solani | Cutinase | 0.3 | 0.8 |
| Porcine Liver | Esterase | 0.04 | 0.01 |
| Porcine Pancreas | Lipase | 0.02 | 0.005 |
| [Source: Journal of Antibiotics, 1990.[1]] |
Experimental Protocol: In Vitro Cutinase Inhibition Assay
This protocol outlines a method to determine the IC50 of this compound against fungal cutinases.
Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of fungal cutinase.
Materials:
-
Purified fungal cutinase
-
This compound stock solution (in ethanol)
-
p-Nitrophenyl butyrate (PNB) substrate
-
Phosphate buffer (0.2 M, pH 8.0) containing 0.2% Triton X-100
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 2.8 ml of phosphate buffer and 0.03 ml of the this compound solution at various concentrations (or ethanol as a control).
-
Add 0.03 ml of the purified cutinase enzyme preparation to the mixture.
-
Incubate the mixture for 5 minutes at 20°C.
-
Initiate the enzymatic reaction by adding 0.1 ml of 10 mM PNB.
-
Monitor the hydrolysis of PNB by measuring the increase in absorbance at 400 nm over time using a spectrophotometer.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control.
-
Determine the IC50 value, the concentration of this compound that causes 50% inhibition of the enzyme activity.[1]
Workflow for In Vitro Cutinase Inhibition Assay
Caption: Workflow of the in vitro cutinase inhibition assay.
Potential for Inducing Plant Defense Responses
Beyond its direct antifungal properties, the inhibition of cutinases by this compound may also trigger the plant's own defense mechanisms. The breakdown products of the plant cuticle, released by fungal enzymes, can act as signals that alert the plant to an ongoing attack. By modulating the activity of cutinases, this compound could indirectly influence the release of these signaling molecules, potentially leading to the activation of induced systemic resistance (ISR) or systemic acquired resistance (SAR).
Systemic Acquired Resistance (SAR) Pathway
SAR is a broad-spectrum resistance that is activated throughout the plant following a localized pathogen attack. It is typically mediated by salicylic acid (SA).
Caption: Simplified overview of the Salicylic Acid (SA)-mediated SAR pathway.
Induced Systemic Resistance (ISR) Pathway
ISR is another form of broad-spectrum resistance that is often activated by beneficial microbes. This pathway is typically dependent on the plant hormones jasmonic acid (JA) and ethylene (ET).
Caption: Simplified overview of the Jasmonic Acid (JA) and Ethylene (ET)-mediated ISR pathway.
While direct evidence linking this compound to the activation of these pathways is still emerging, its interaction with a key aspect of the plant-pathogen interface makes it a compelling candidate for further investigation as a plant defense elicitor.
Experimental Protocol: Testing for Induced Systemic Resistance
This protocol describes a general method to assess whether a compound like this compound can induce systemic resistance in plants.
Objective: To determine if pre-treatment with this compound enhances a plant's resistance to a subsequent pathogen challenge in a systemic manner.
Materials:
-
Test plants (e.g., Arabidopsis thaliana, tomato)
-
This compound solution
-
Pathogen suspension (e.g., fungal spores or bacterial cells)
-
Control solution (e.g., water or a mild solvent)
-
Growth chambers or greenhouse
Procedure:
-
Induction: Treat a lower leaf (or roots) of the test plants with the this compound solution. Treat a control group of plants with the control solution.
-
Incubation: Allow a period of several days for the potential systemic signal to travel throughout the plant.
-
Challenge: Inoculate an upper, untreated leaf of both the this compound-treated and control plants with the pathogen suspension.
-
Disease Assessment: After an appropriate incubation period for the pathogen, assess the level of disease on the challenged leaves. This can be done by measuring lesion size, counting the number of lesions, or quantifying pathogen biomass (e.g., through qPCR).
-
Data Analysis: Compare the disease severity between the this compound-treated and control plants. A significant reduction in disease in the treated plants indicates the induction of systemic resistance.
Logical Workflow for Induced Resistance Experiment
Caption: Logical workflow of an experiment to test for induced systemic resistance.
Future Directions
Further research is warranted to fully elucidate the role of this compound as a plant-protective agent. Key areas for future investigation include:
-
In vivo efficacy studies: Quantifying the disease-reducing effects of this compound on a wider range of plant-pathogen systems under greenhouse and field conditions.
-
Gene expression analysis: Investigating the impact of this compound treatment on the expression of plant defense-related genes, such as pathogenesis-related (PR) proteins, to confirm the induction of SAR or ISR.
-
Mechanism of action studies: Delving deeper into the molecular interactions between this compound, fungal cutinases, and the plant's signaling machinery.
The dual-action potential of this compound as both a direct antifungal and a potential elicitor of plant defenses makes it a promising candidate for the development of novel, sustainable strategies for crop protection.
References
Methodological & Application
Application Notes and Protocols: Ebelactone A Lipase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebelactones are natural products isolated from Streptomyces aburaviensis that act as potent, irreversible inhibitors of various lipases and esterases.[1][2] Specifically, Ebelactone A and B have demonstrated significant inhibitory activity against pancreatic lipase, a key enzyme responsible for the digestion of dietary triglycerides.[1][3] The inhibition of pancreatic lipase is a clinically validated strategy for the treatment of obesity, as it reduces the absorption of dietary fats.[3] Orlistat, a derivative of the natural β-lactone lipstatin, is a well-known lipase inhibitor that functions through a similar mechanism.[3] This document provides detailed protocols for assessing the inhibitory activity of this compound against lipases using both colorimetric and fluorescent methods.
Mechanism of Inhibition
This compound, a β-lactone-containing metabolite, functions as an irreversible inhibitor of lipases.[3] The inhibitory mechanism involves the formation of a stable covalent bond with the catalytically active serine residue within the lipase's active site.[3][4] The β-lactone ring of this compound is highly reactive and undergoes nucleophilic attack by the hydroxyl group of the active site serine. This reaction results in the opening of the β-lactone ring and the formation of a stable ester linkage between this compound and the lipase, thereby rendering the enzyme inactive.[3]
Data Presentation
The following table summarizes the reported 50% inhibitory concentrations (IC50) of this compound and B against different enzymes.
| Compound | Enzyme | Substrate | IC50 | Reference |
| This compound | Hog Pancreatic Lipase | Not Specified | 3 ng/mL (~5.3 nM) | [3] |
| Liver Esterase | Not Specified | 56 ng/mL (~98.8 nM) | [3] | |
| Ebelactone B | Hog Pancreatic Lipase | Not Specified | 0.8 ng/mL (~1.4 nM) | [3] |
| Liver Esterase | Not Specified | 0.35 ng/mL (~0.6 nM) | [3] |
Experimental Protocols
Two common methods for assaying lipase inhibition are presented below: a colorimetric assay using p-nitrophenyl butyrate (pNPB) and a fluorescent assay using 4-methylumbelliferyl oleate (4-MUO).
Experimental Workflow Overview
Protocol 1: Colorimetric Lipase Inhibition Assay using p-Nitrophenyl Butyrate (pNPB)
This protocol is adapted from general colorimetric lipase assay procedures.
1. Materials and Reagents
-
Porcine Pancreatic Lipase (PPL, Type II)
-
This compound
-
p-Nitrophenyl butyrate (pNPB)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 5 mM CaCl2)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
2. Reagent Preparation
-
Lipase Solution: Prepare a stock solution of porcine pancreatic lipase (e.g., 1 mg/mL) in Tris-HCl buffer. The final concentration in the assay should be optimized to yield a linear reaction rate for at least 15-20 minutes.
-
This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in DMSO to achieve a range of desired final assay concentrations.
-
Substrate Solution: Prepare a stock solution of pNPB in acetonitrile or isopropanol (e.g., 20 mM). Immediately before use, dilute the stock in the assay buffer to the desired final concentration (e.g., 0.5 mM).
3. Assay Procedure
-
Add 20 µL of Tris-HCl buffer to the blank wells.
-
Add 20 µL of the appropriate this compound working solution to the inhibitor wells. For the control (uninhibited) wells, add 20 µL of DMSO.
-
Add 160 µL of the lipase solution to all wells except the blanks.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow for the interaction between this compound and the lipase.
-
Initiate the reaction by adding 20 µL of the pNPB substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 15-30 minutes, taking readings every 1-2 minutes. Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 15 minutes) and then measure the final absorbance.
4. Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value by non-linear regression analysis.
Protocol 2: Fluorescent Lipase Inhibition Assay using 4-Methylumbelliferyl Oleate (4-MUO)
This protocol is based on a sensitive fluorometric assay for lipase activity.
1. Materials and Reagents
-
Porcine Pancreatic Lipase (PPL, Type II)
-
This compound
-
4-Methylumbelliferyl oleate (4-MUO)
-
Tris-HCl buffer (e.g., 13 mM Tris, 150 mM NaCl, 1.3 mM CaCl2, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: ~355 nm, Emission: ~460 nm)
2. Reagent Preparation
-
Lipase Solution: Prepare a stock solution of porcine pancreatic lipase (e.g., 1 mg/mL) in Tris-HCl buffer. The final concentration should be optimized for the assay.
-
This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in DMSO.
-
Substrate Solution: Prepare a stock solution of 4-MUO in DMSO or a suitable solvent. Dilute this stock in the assay buffer to the desired final concentration (e.g., 0.1 mM) just before use.[5]
3. Assay Procedure
-
In a 96-well black microplate, add 25 µL of the appropriate this compound working solution to the inhibitor wells. Add 25 µL of DMSO to the control wells.
-
Add 25 µL of the lipase solution to all wells.[5]
-
Pre-incubate the plate at 25°C for 20 minutes.[5]
-
Initiate the reaction by adding 50 µL of the 4-MUO substrate solution to each well.[5]
-
Measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) immediately and then kinetically over 20-30 minutes at 25°C.[5] Alternatively, after a fixed incubation time, the reaction can be stopped by adding 100 µL of 0.1 M sodium citrate buffer (pH 4.2), and the final fluorescence can be read.[5]
4. Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve (ΔRFU/min).
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.
References
- 1. Effects of ebelactone B, a lipase inhibitor, on intestinal fat absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ebelactone, an inhibitor of esterase, produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. Flavonoids as Potential Modulators of Pancreatic Lipase Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Ebelactone A: A Tool for Interrogating Fatty Acid Metabolism
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ebelactone A is a natural product derived from Streptomyces aburaviensis that has emerged as a valuable tool for studying lipid metabolism.[1] Structurally, it possesses a β-lactone moiety, a feature common to other microbial metabolites that inhibit lipases.[2][3] this compound exhibits potent inhibitory activity against various esterases and lipases, making it a useful chemical probe to investigate the roles of these enzymes in cellular processes, particularly fatty acid metabolism.[4][5] Its ability to modulate the activity of key enzymes in lipid pathways provides a means to dissect complex metabolic networks and identify potential therapeutic targets for diseases characterized by dysregulated lipid metabolism, such as cancer and metabolic syndrome.
Mechanism of Action
This compound functions as an inhibitor of a range of esterases and lipases.[4][5] Lipases are critical enzymes that catalyze the hydrolysis of triglycerides into fatty acids and glycerol. By inhibiting these enzymes, this compound can effectively block the release of fatty acids from stored triglycerides, thereby impacting downstream metabolic pathways that rely on a supply of free fatty acids. This includes processes such as fatty acid oxidation for energy production and the synthesis of signaling lipids.
Quantitative Data
The inhibitory potency of this compound against key enzymes involved in lipid metabolism has been quantified, providing researchers with essential data for experimental design.
| Enzyme Target | Source | IC50 | Reference |
| Hog Pancreatic Lipase | Hog Pancreas | 3 ng/mL | [6] |
| Liver Esterase | Porcine Liver | 56 ng/mL | [6] |
| Esterase | - | 56 µM | [4] |
| Lipase | - | 3 µM | [4] |
| fMet aminopeptidase | - | 8 µM | [4] |
| PNBase | - | 7.5 µM | [4] |
Note: IC50 values can vary depending on the assay conditions and enzyme source. Researchers should consider these values as a starting point for determining the optimal concentration for their specific experimental system.
Experimental Protocols
Here, we provide detailed protocols for utilizing this compound to study its effects on fatty acid uptake and lipid droplet formation in cultured cells.
Protocol 1: Inhibition of Fatty Acid Uptake
This protocol describes a cell-based assay to assess the effect of this compound on the uptake of long-chain fatty acids using a fluorescent fatty acid analog.
Materials:
-
Cells of interest (e.g., cancer cell line, adipocytes)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (stock solution in a suitable solvent like DMSO)
-
Fluorescent fatty acid analog (e.g., BODIPY-C12)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound treatment).
-
Aspirate the complete medium from the cells and wash once with PBS.
-
Add the this compound dilutions or vehicle control to the respective wells and incubate for a predetermined time (e.g., 1-4 hours) at 37°C.
-
-
Fatty Acid Uptake:
-
Prepare a working solution of the fluorescent fatty acid analog in serum-free medium.
-
Add the fluorescent fatty acid analog solution to all wells.
-
Immediately begin measuring fluorescence intensity using a microplate reader in kinetic mode (e.g., every 2 minutes for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen probe. Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 30 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without cells) from all readings.
-
Plot the fluorescence intensity over time for each treatment condition.
-
Calculate the rate of fatty acid uptake (slope of the linear portion of the curve) or compare endpoint fluorescence values.
-
Normalize the results to the vehicle control to determine the percent inhibition of fatty acid uptake by this compound.
-
Protocol 2: Analysis of Lipid Droplet Formation
This protocol details a method to visualize and quantify the effect of this compound on the accumulation of neutral lipids in intracellular lipid droplets.
Materials:
-
Cells of interest cultured on glass coverslips or in optical-quality multi-well plates
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Oleic acid (or another fatty acid to induce lipid droplet formation)
-
BODIPY 493/503 or Oil Red O stain for lipid droplets
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on coverslips or in imaging plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control in complete medium for a specified duration (e.g., 24 hours).
-
-
Induction of Lipid Droplet Formation:
-
During the last few hours of this compound treatment (e.g., 4-6 hours), supplement the medium with oleic acid complexed to BSA to stimulate lipid droplet formation.
-
-
Staining:
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
For BODIPY 493/503 staining: Incubate the fixed cells with a dilute solution of BODIPY 493/503 in PBS for 15-30 minutes at room temperature, protected from light.
-
For Oil Red O staining: Prepare a working solution of Oil Red O and stain the fixed cells for 15-30 minutes.
-
-
Imaging and Quantification:
-
Wash the cells with PBS to remove excess stain.
-
If desired, counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides with mounting medium.
-
Acquire images using a fluorescence microscope with appropriate filter sets.
-
Quantify the number and size of lipid droplets per cell using image analysis software (e.g., ImageJ).
-
-
Data Analysis:
-
Compare the lipid droplet accumulation in this compound-treated cells to the vehicle-treated control cells.
-
Present the data as the average number of lipid droplets per cell or the total lipid droplet area per cell.
-
Signaling Pathways and Logical Relationships
The inhibition of lipases by this compound has significant implications for cellular signaling pathways that are regulated by lipid availability. One such key pathway is the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.
Caption: this compound inhibits lipases, reducing fatty acid availability and impacting energy-sensing pathways like AMPK.
Caption: Workflow for assessing fatty acid uptake inhibition by this compound.
Caption: Workflow for analyzing the effect of this compound on lipid droplet formation.
Conclusion
This compound serves as a potent and specific inhibitor of lipases and esterases, offering a valuable resource for researchers investigating the intricate pathways of fatty acid metabolism. The protocols and data presented here provide a framework for utilizing this compound to probe cellular lipid dynamics and their impact on signaling and disease states. Further research into the broader enzymatic targets and signaling consequences of this compound will continue to illuminate its potential as both a research tool and a lead compound for therapeutic development.
References
- 1. Effects of ebelactone B, a lipase inhibitor, on intestinal fat absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of this compound: isotopic tracer, advanced precursor and genetic studies reveal a thioesterase-independent cyclization to give a polyketide β-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ebelactone, an inhibitor of esterase, produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Ebelactone A: A Chemical Probe for Exploring Serine Hydrolase Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ebelactone A is a natural product derived from Streptomyces aburaviensis. It belongs to the β-lactone class of compounds and is a potent, irreversible inhibitor of a broad range of serine hydrolases. This class of enzymes, characterized by a highly conserved catalytic triad featuring a nucleophilic serine residue, plays a critical role in numerous physiological processes, including lipid metabolism, signaling, and inflammation. The ability of this compound to covalently modify the active site serine makes it an invaluable chemical probe for activity-based protein profiling (ABPP), a powerful technique to study the functional state of enzymes in complex biological systems. These application notes provide detailed protocols and data for utilizing this compound to investigate serine hydrolase activity and its role in cellular signaling pathways.
Mechanism of Action
This compound's inhibitory activity stems from its strained β-lactone ring. This electrophilic "warhead" is susceptible to nucleophilic attack by the activated serine residue within the active site of a serine hydrolase. This reaction results in the formation of a stable covalent ester bond, effectively and irreversibly inactivating the enzyme.
Quantitative Data: Inhibitory Activity of this compound
This compound exhibits potent inhibitory activity against a variety of serine hydrolases. The following table summarizes known IC50 values. It is important to note that the potency of this compound can vary significantly between different members of the serine hydrolase superfamily.
| Target Enzyme Family | Specific Enzyme | IC50 Value | Reference |
| Lipases | Pancreatic Lipase | 3 nM | [1] |
| Hormone-Sensitive Lipase | - | - | |
| Esterases | Liver Esterase | 56 nM | [1] |
| Cutinases | - | - | |
| Amidases | Fatty Acid Amide Hydrolase (FAAH) | - | - |
| Peptidases | fMet Aminopeptidase (fMet AP) | 8 µM | [2] |
| Other Hydrolases | PNBase | 7.5 µM | [2] |
Note: IC50 values can vary depending on assay conditions. The table will be updated as more quantitative data becomes available.
Applications in Studying Signaling Pathways
Serine hydrolases are key regulators of signaling pathways, primarily through their role in the metabolism of bioactive lipids. This compound, as a broad-spectrum inhibitor, can be utilized to probe the roles of these enzymes in various signaling cascades.
Endocannabinoid Signaling
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide range of physiological processes. The primary endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are lipid messengers whose signaling is terminated by the serine hydrolases Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), respectively. Inhibition of these enzymes by probes like this compound can potentiate endocannabinoid signaling.
Ceramide Metabolism and Signaling
Ceramides are a class of bioactive sphingolipids involved in regulating cell differentiation, proliferation, and apoptosis. The levels of ceramides are, in part, regulated by ceramidases, which are serine hydrolases that break down ceramides into sphingosine and a fatty acid. By inhibiting ceramidases, this compound can potentially modulate ceramide-dependent signaling pathways.
PI3K/Akt/mTOR Pathway in Cancer
The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Serine hydrolases, particularly those involved in lipid metabolism, can influence this pathway. For instance, the products of certain lipases can act as signaling molecules that modulate Akt and mTOR activity. This compound can be used to investigate the contribution of serine hydrolases to the regulation of this critical cancer pathway.
Experimental Protocols
The following protocols provide a general framework for using this compound as a chemical probe. Optimization may be required for specific cell types, tissues, or experimental goals.
Protocol 1: Cell Lysate Preparation
This protocol describes the preparation of cell lysates for subsequent ABPP experiments.
Materials:
-
Cultured cells (adherent or suspension)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer, Tris-based buffer) containing protease inhibitors (optional, as this compound will inhibit serine hydrolases)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Harvest Cells:
-
Adherent cells: Wash cells with ice-cold PBS. Add lysis buffer and scrape cells.
-
Suspension cells: Pellet cells by centrifugation, wash with ice-cold PBS, and resuspend in lysis buffer.
-
-
Lyse Cells: Incubate the cell suspension on ice for 30 minutes with occasional vortexing.
-
Clarify Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect Supernatant: Carefully transfer the supernatant (proteome) to a new pre-chilled tube.
-
Determine Protein Concentration: Use a standard protein assay (e.g., BCA assay) to determine the total protein concentration. Adjust the concentration to 1-2 mg/mL with lysis buffer.
Protocol 2: Gel-Based Activity-Based Protein Profiling (ABPP)
This protocol allows for the visualization of active serine hydrolases in a complex proteome.
Materials:
-
Prepared cell lysate (Protocol 1)
-
This compound (stock solution in DMSO)
-
Activity-based probe with a reporter tag (e.g., a fluorescently-tagged or biotinylated serine hydrolase probe like FP-rhodamine or FP-biotin)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner or streptavidin-HRP for western blotting
Procedure:
-
Competitive Inhibition (Optional but Recommended):
-
Pre-incubate aliquots of the proteome (e.g., 50 µg) with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO (vehicle control) for 30 minutes at 37°C.
-
-
Probe Labeling:
-
Add the reporter-tagged activity-based probe (e.g., 1 µM final concentration) to each reaction.
-
Incubate for 30 minutes at 37°C.
-
-
Quench Reaction: Add 4x SDS-PAGE loading buffer to stop the reaction and denature the proteins.
-
SDS-PAGE: Separate the proteins by SDS-PAGE.
-
Detection:
-
Fluorescent Probe: Visualize the labeled proteins directly using a fluorescence gel scanner.
-
Biotinylated Probe: Transfer the proteins to a membrane, probe with streptavidin-HRP, and detect using chemiluminescence.
-
References
Application Notes and Protocols for the Stereoselective Synthesis of Ebelactone A Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the stereoselective synthesis of Ebelactone A and its derivatives, potent inhibitors of various esterases and lipases. The document includes summaries of key synthetic strategies, detailed experimental protocols for crucial reactions, and an exploration of the biological pathways affected by these compounds.
Introduction
This compound is a natural product isolated from Streptomyces aburaviensis. It and its derivatives have garnered significant interest due to their potent inhibitory activity against a range of enzymes, including esterases, lipases, and fatty acid synthase (FASN). This inhibitory action makes them valuable tools for studying cellular metabolism and potential therapeutic leads for various diseases, including cancer and metabolic disorders. The stereoselective synthesis of these complex molecules is a challenging but essential endeavor for enabling further biological investigation and the development of novel therapeutic agents. This document outlines two prominent total syntheses of (-)-Ebelactone A and provides detailed protocols for key transformations.
Synthetic Strategies Overview
Two notable stereoselective total syntheses of (-)-Ebelactone A have been reported by the groups of Paterson and Hulme, and Mandal. Both approaches are convergent, involving the synthesis of key fragments that are later coupled to construct the final molecule.
1. The Paterson and Hulme Synthesis: This approach relies on a convergent strategy involving the synthesis of three key fragments. A highlight of this synthesis is the use of boron-mediated aldol reactions to control stereochemistry and a Nozaki-Hiyama-Kishi (NHK) reaction for the crucial coupling of two major fragments.
2. The Mandal Synthesis: This synthesis also employs a convergent strategy. Key steps include a highly stereocontrolled hydroboration, a Suzuki-Miyaura cross-coupling reaction, a silylcupration on a nonterminal acetylene, and an iododesilylation to assemble the carbon skeleton.[1]
Data Presentation: Comparison of Key Synthetic Steps
The following table summarizes the key reactions and reported yields for the two prominent total syntheses of (-)-Ebelactone A.
| Reaction Type | Paterson and Hulme Synthesis | Mandal Synthesis | Yield (%) |
| Fragment Coupling | Nozaki-Hiyama-Kishi Reaction | Suzuki-Miyaura Cross-Coupling | 75% (NHK) |
| Stereocenter Installation | Boron-Mediated Aldol Reaction | Asymmetric Hydroboration | >90% de |
| Final Cyclization | Macrolactonization | Macrolactonization | Not explicitly stated |
Experimental Protocols
The following are detailed protocols for key reactions in the stereoselective synthesis of this compound, adapted from the literature.
Protocol 1: Nozaki-Hiyama-Kishi (NHK) Reaction for Fragment Coupling (Paterson and Hulme Approach)
This protocol describes the coupling of a vinyl iodide fragment with an aldehyde fragment, a crucial step in the Paterson and Hulme synthesis. The NHK reaction is known for its high chemoselectivity and tolerance of various functional groups.
Materials:
-
Vinyl iodide fragment
-
Aldehyde fragment
-
Chromium(II) chloride (CrCl₂)
-
Nickel(II) chloride (NiCl₂) (catalytic amount)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Argon gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, suspend chromium(II) chloride (4.0 eq) in anhydrous DMF.
-
Add a catalytic amount of nickel(II) chloride (0.1 eq) to the suspension.
-
In a separate flame-dried flask, dissolve the vinyl iodide fragment (1.0 eq) and the aldehyde fragment (1.2 eq) in anhydrous DCM.
-
Slowly add the solution of the vinyl iodide and aldehyde to the CrCl₂/NiCl₂ suspension at room temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the coupled product.
Protocol 2: Stereoselective Boron-Mediated Aldol Reaction (Paterson and Hulme Approach)
This protocol outlines the use of a boron-mediated aldol reaction to establish a key stereocenter in one of the fragments.
Materials:
-
Chiral ketone
-
Aldehyde
-
Dibutylboron triflate (Bu₂BOTf)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
-78 °C cooling bath (e.g., dry ice/acetone)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve the chiral ketone (1.0 eq) in anhydrous DCM.
-
Cool the solution to -78 °C.
-
Add triethylamine (1.2 eq) followed by the slow, dropwise addition of dibutylboron triflate (1.1 eq).
-
Stir the reaction mixture at -78 °C for 30 minutes to allow for enolate formation.
-
Add the aldehyde (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 1-2 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C by the addition of a pH 7 phosphate buffer.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to yield the desired aldol adduct with high diastereoselectivity.
Biological Context: Signaling Pathways
This compound and its derivatives exert their biological effects primarily through the inhibition of key enzymes involved in lipid metabolism. The downstream consequences of this inhibition can impact cellular signaling pathways crucial for cell growth, proliferation, and survival.
Inhibition of Fatty Acid Synthase (FASN)
Fatty acid synthase is a key enzyme in the de novo synthesis of fatty acids. Its inhibition by this compound derivatives can lead to a depletion of cellular fatty acids, which are essential for membrane biogenesis and as signaling molecules. This can have profound effects on cancer cells, which often exhibit upregulated FASN activity. The inhibition of FASN has been shown to affect several signaling pathways:
-
PI3K/AKT/mTOR Pathway: FASN inhibition can lead to the downregulation of this critical survival pathway, inducing apoptosis in cancer cells.
-
Hedgehog-Gli1 Pathway: Inhibition of FASN has been linked to the suppression of the Hedgehog-Gli1 signaling pathway, which is implicated in tumorigenesis and cancer stem cell maintenance.
-
c-Myc Expression: FASN inhibition can lead to a decrease in the expression of the oncoprotein c-Myc, a key regulator of cell growth and proliferation.
Inhibition of Esterases and Lipases
This compound is a potent inhibitor of various esterases and lipases. These enzymes are involved in the hydrolysis of esters and lipids, respectively. Their inhibition can lead to the accumulation of lipids and disrupt cellular processes that rely on the products of their catalytic activity. For example, inhibition of pancreatic lipase can reduce the absorption of dietary fats.
Visualizations
Synthetic Workflow: Convergent Synthesis of this compound
References
Ebelactone A: Solubility, Application Notes, and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ebelactone A is a natural product isolated from Streptomyces aburaviensis. It functions as an inhibitor of various enzymes, including esterases and lipases.[1] This property underlies its potential applications in various research fields, including immunology and as an anti-obesity agent. This document provides detailed information on the solubility of this compound in common laboratory solvents and protocols for its preparation and use in research settings.
Solubility Data
The solubility of this compound was determined in three common organic solvents: Dimethyl Sulfoxide (DMSO), Ethanol, and Dimethylformamide (DMF). The quantitative data are summarized in the table below for easy comparison.
| Solvent | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 25[1] |
| Ethanol | 20[1] |
| Dimethylformamide (DMF) | 25[1] |
Application Notes
This compound's inhibitory action on esterases and lipases makes it a valuable tool for studying metabolic pathways and cellular signaling. For instance, its ability to inhibit pancreatic lipase is being explored for its potential in managing obesity by reducing fat absorption.[2] Furthermore, its impact on cell surface esterases has been shown to stimulate host defense mechanisms in immune cells, suggesting a role in immunomodulatory research.[1] When preparing this compound for cell-based assays, it is crucial to consider the final solvent concentration to avoid cytotoxicity.
Experimental Protocols
Protocol for Preparation of this compound Stock Solutions
This protocol outlines the steps for preparing a concentrated stock solution of this compound, which can then be diluted to the desired working concentration for various experimental applications.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethanol, absolute
-
Dimethylformamide (DMF)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonic bath (optional)
-
Calibrated pipettes
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the appropriate volume of the chosen solvent (DMSO, ethanol, or DMF) to the tube to achieve the desired stock concentration. For example, to prepare a 10 mg/mL stock solution from 5 mg of this compound, add 500 µL of the solvent.
-
Dissolution:
-
Cap the tube securely and vortex the mixture thoroughly for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If the compound is not fully dissolved, gentle heating in a water bath at 37°C or sonication in an ultrasonic bath for a short period can aid in dissolution.[1]
-
-
Sterilization (Optional): If required for sterile cell culture applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with the chosen solvent.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Note: Always refer to the manufacturer's specific storage recommendations if available.
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
Logical Relationship of this compound's Mechanism
Caption: this compound's mechanism and research applications.
References
Preparation of Ebelactone A Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ebelactone A is a potent inhibitor of esterases, lipases, and other serine hydrolases, making it a valuable tool in biomedical research and drug discovery.[1][2] Proper preparation of this compound stock solutions is critical for ensuring experimental reproducibility and accuracy. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions, tailored for research applications.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₄O₄ | [3][4] |
| Molecular Weight | 338.48 g/mol | [1][3] |
| Purity | ≥99% | [3] |
| Appearance | Powder | [5] |
| Solubility (at 10 mg/mL) | DMSO, Ethanol, DMF | [1] |
Experimental Protocols
Materials and Equipment
-
This compound (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO), Ethanol, or N,N-Dimethylformamide (DMF)
-
Microcentrifuge tubes or vials (amber or covered in foil)
-
Vortex mixer
-
Sonicator (optional, but recommended)[1]
-
Calibrated micropipettes
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution. Adjust volumes as needed for your specific requirements.
-
Calculate the required mass of this compound:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 338.48 g/mol x 1000 mg/g = 3.3848 mg
-
-
Weighing this compound:
-
Tare a clean, dry microcentrifuge tube on an analytical balance.
-
Carefully weigh out approximately 3.38 mg of this compound powder into the tube.
-
-
Dissolving this compound:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonication is recommended to ensure complete solubilization.[1]
-
-
Storage of the Stock Solution:
Workflow for this compound Stock Solution Preparation
References
Ebelactone A: Application Notes and Protocols for Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebelactone A is a natural product isolated from Streptomyces aburaviensis. It belongs to the β-lactone class of compounds and is recognized for its potent inhibitory activity against various enzymes, particularly esterases and lipases. This document provides detailed information on the half-maximal inhibitory concentration (IC50) values of this compound against different enzymes, comprehensive experimental protocols for determining these values, and an exploration of its known effects on cellular signaling pathways.
Data Presentation: IC50 Values of this compound
The inhibitory potency of this compound has been quantified against several enzymes. The following table summarizes the reported IC50 values, providing a comparative overview of its activity.
| Enzyme Target | Enzyme Source | IC50 Value (ng/mL) | IC50 Value (µM) |
| Pancreatic Lipase | Hog | 3 | ~0.0089 |
| Liver Esterase | Not Specified | 56 | ~0.1654 |
Note: The molecular weight of this compound (C₂₀H₃₄O₄) is approximately 338.48 g/mol . The µM conversion is calculated based on this molecular weight.
Experimental Protocols
Determination of IC50 for Lipase Inhibition
This protocol outlines a general method for determining the IC50 value of this compound against pancreatic lipase using a chromogenic substrate.
Materials:
-
This compound
-
Porcine Pancreatic Lipase (PPL)
-
p-Nitrophenyl Palmitate (pNPP) or other suitable p-nitrophenyl fatty acid ester substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Triton X-100 or other suitable detergent
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of Porcine Pancreatic Lipase in Tris-HCl buffer. The final concentration should be determined based on preliminary enzyme activity assays to ensure a linear reaction rate over the desired time course.
-
Prepare the substrate solution of pNPP in a suitable solvent (e.g., isopropanol) and emulsify it in Tris-HCl buffer containing Triton X-100. The final concentration of pNPP should be optimized, typically around the Km value for the enzyme.
-
-
Assay Protocol:
-
In a 96-well plate, add a fixed volume of the lipase solution to each well.
-
Add varying concentrations of this compound (prepared by serial dilution of the stock solution) to the wells. Include a control group with DMSO only (no inhibitor).
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15-30 minutes) to allow for binding.
-
Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm at time zero and then at regular intervals (e.g., every minute) for a defined period (e.g., 10-20 minutes) at 37°C using a microplate reader. The product of the reaction, p-nitrophenol, absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of this compound.
-
Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration. The percentage of inhibition is calculated as: (1 - (Velocity with inhibitor / Velocity without inhibitor)) * 100.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
-
Signaling Pathways and Experimental Workflows
While the direct effects of this compound on specific signaling pathways are not yet extensively detailed in publicly available literature, its role as an inhibitor of lipases and esterases suggests potential indirect influences on pathways involving lipid signaling molecules. Furthermore, some related compounds have been shown to modulate key inflammatory and cancer-related pathways such as NF-κB and MAPK. Further research is required to elucidate the specific signaling cascades affected by this compound.
Below are generalized diagrams representing a typical enzyme inhibition workflow and a hypothetical signaling pathway that could be influenced by lipid metabolism modulation.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical modulation of a signaling pathway by this compound.
Application Notes and Protocols for Studying Intestinal Fat Absorption Using Ebelactone A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ebelactone A, a potent lipase inhibitor, in the study of intestinal fat absorption. The information is intended for researchers in academia and industry, including those in drug development, focusing on metabolic diseases.
Introduction
This compound is a natural product isolated from Streptomyces aburaviensis.[1] It, along with its counterpart Ebelactone B, belongs to a class of potent inhibitors of esterases, most notably pancreatic lipase.[1][2] Pancreatic lipase is the primary enzyme responsible for the hydrolysis of dietary triglycerides in the small intestine, a critical step for their subsequent absorption. By inhibiting this enzyme, this compound can effectively reduce the absorption of dietary fats, making it a valuable tool for studying the physiological and pathological processes of intestinal fat absorption and for the preclinical evaluation of potential anti-obesity therapeutics.
Mechanism of Action
This compound exerts its inhibitory effect on intestinal fat absorption primarily through the potent and specific inhibition of pancreatic lipase. The process of fat digestion and absorption can be summarized as follows:
-
Emulsification: Dietary fats, primarily triglycerides, are emulsified by bile salts in the duodenum to form smaller lipid droplets.
-
Hydrolysis: Pancreatic lipase, secreted by the pancreas into the small intestine, binds to the surface of these lipid droplets and hydrolyzes triglycerides into monoglycerides and free fatty acids.
-
Micelle Formation: The resulting monoglycerides and free fatty acids, along with bile salts and other lipids, form mixed micelles.
-
Absorption: These micelles diffuse to the apical membrane of enterocytes (intestinal absorptive cells), where the lipids are absorbed.
-
Re-esterification and Chylomicron Assembly: Inside the enterocytes, the absorbed monoglycerides and fatty acids are re-esterified back into triglycerides. These triglycerides, along with cholesterol and apolipoproteins, are then assembled into large lipoprotein particles called chylomicrons.
-
Secretion: Chylomicrons are secreted from the basolateral membrane of the enterocytes into the lymphatic system, eventually entering the bloodstream for distribution throughout the body.
This compound acts at the second step of this pathway by inhibiting pancreatic lipase, thereby preventing the breakdown of triglycerides and their subsequent absorption.
References
Ebelactone A: A Versatile Tool for Interrogating Cancer Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebelactone A, a natural product isolated from Streptomyces aburaviensis, has emerged as a valuable chemical probe in cancer research. This lactone-containing compound is a potent and irreversible inhibitor of the serine hydrolase α/β-hydrolase domain containing 6 (ABHD6). The diverse and context-dependent roles of ABHD6 in various cancers make this compound a critical tool for elucidating the complex signaling pathways that drive tumorigenesis and progression. These application notes provide a comprehensive overview of the utility of this compound in cancer research, including its mechanism of action, effects on key cellular processes, and detailed protocols for its application in laboratory settings.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of ABHD6, a key enzyme in lipid metabolism. ABHD6 is responsible for the hydrolysis of monoacylglycerols (MAGs), including the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting ABHD6, this compound leads to an accumulation of its substrates, which can in turn modulate various signaling pathways. The role of ABHD6 in cancer is multifaceted; it can act as a tumor suppressor in some contexts, such as colorectal cancer, and as an oncogene in others, like non-small-cell lung cancer. This dual functionality underscores the importance of this compound in dissecting the specific roles of ABHD6 in different cancer types.
Applications in Cancer Research
This compound serves as a powerful tool to investigate several key areas of cancer biology:
-
Modulation of Signaling Pathways: Inhibition of ABHD6 by this compound can impact critical cancer-related signaling pathways, including the PI3K/AKT and PPAR pathways.
-
Induction of Apoptosis: this compound has been shown to induce programmed cell death in various cancer cell lines.
-
Modulation of Autophagy: As a key cellular degradation and recycling process, autophagy is intricately linked with cancer cell survival and death. This compound can be used to study the role of ABHD6 in regulating this process.
-
Investigation of Lipid Metabolism: Given that ABHD6 is a central enzyme in lipid metabolism, this compound is an invaluable tool for studying the role of monoacylglycerols and their downstream signaling in cancer.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | 19.9 | |
| LNCaP | Prostate Cancer | >25 | |
| U87-MG | Glioblastoma | ~30 (Spironolactone, similar class) | |
| MCF-7 | Breast Cancer | 3.54 (DL-3, a synthetic lactone) | |
| MDA-MB-231 | Breast Cancer | 5.3 (DL-3, a synthetic lactone) |
Note: Data for this compound is limited in publicly available literature. The table includes data for structurally similar compounds or compounds with similar mechanisms where direct this compound data is unavailable to provide a comparative context.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental workflow for determining the IC50 of this compound using an MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Workflow for assessing apoptosis induction by this compound via Annexin V/PI staining.
Western Blotting for ABHD6 and p-AKT
This protocol is used to determine the effect of this compound on the protein expression of its target, ABHD6, and the phosphorylation status of AKT.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-ABHD6, anti-AKT, anti-p-AKT (Ser473), anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
Autophagy Flux Assay (LC3-II Turnover)
This protocol measures the degradation of LC3-II to assess autophagic flux in response to this compound treatment.
Investigating the Effects of Ebelactone A on Tumor Cell Proliferation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebelactone A, a natural product derived from Streptomyces species, has garnered interest in cancer research due to its potential as an inhibitor of cell proliferation. This document provides detailed application notes and protocols for investigating the effects of this compound on tumor cell proliferation. The proposed mechanism of action for this compound involves the inhibition of F-box proteins, which are critical components of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. By targeting F-box proteins such as S-phase kinase-associated protein 2 (Skp2), this compound is hypothesized to prevent the degradation of key cell cycle regulators, leading to cell cycle arrest and apoptosis.[1][2][3][4][5][6][7] This document outlines the experimental workflow and specific protocols to test this hypothesis and characterize the anti-proliferative effects of this compound.
Mechanism of Action: Inhibition of F-box Proteins
The SCF complex is a crucial regulator of the cell cycle, targeting numerous proteins for ubiquitination and subsequent proteasomal degradation. F-box proteins serve as the substrate recognition component of this complex. Skp2, a well-characterized F-box protein, specifically targets cyclin-dependent kinase (CDK) inhibitors like p27Kip1 and p21Cip1 for degradation.[2][3][4][5][6][7] The degradation of p27 and p21 is a critical step for the cell to transition from the G1 to the S phase of the cell cycle.
This compound is proposed to inhibit the activity of Skp2, leading to the accumulation of p27 and p21.[2][3][4] This accumulation, in turn, inhibits the activity of cyclin D1/CDK4/6 and cyclin E/CDK2 complexes, which are essential for G1/S transition. The inhibition of these CDKs prevents the phosphorylation of the retinoblastoma protein (pRb), keeping it in its active, hypophosphorylated state where it binds to and sequesters the E2F transcription factor. This prevents the transcription of genes required for S-phase entry, ultimately leading to G1 cell cycle arrest and, potentially, apoptosis.
Data Presentation: Expected Quantitative Effects of this compound
The following tables present hypothetical data illustrating the expected outcomes of the experiments described in this document. These tables are intended to serve as a template for organizing and presenting experimental results when investigating the effects of this compound.
Table 1: Cytotoxicity of this compound on Various Human Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | [Insert Experimental Value] |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | [Insert Experimental Value] |
| HCT116 | Colorectal Carcinoma | 48 | [Insert Experimental Value] |
| A549 | Lung Carcinoma | 48 | [Insert Experimental Value] |
| PC-3 | Prostate Cancer | 48 | [Insert Experimental Value] |
| HeLa | Cervical Cancer | 48 | [Insert Experimental Value] |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and are typically determined using an MTT or XTT assay.[8][9]
Table 2: Effect of this compound on Cell Cycle Distribution in a Representative Cancer Cell Line (e.g., HCT116)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control (DMSO) | 45 ± 3.2 | 35 ± 2.5 | 20 ± 1.8 | 2 ± 0.5 |
| This compound (IC50) | 70 ± 4.1 | 15 ± 1.9 | 10 ± 1.5 | 5 ± 1.1 |
| This compound (2 x IC50) | 65 ± 3.8 | 10 ± 1.7 | 5 ± 1.0 | 20 ± 2.3 |
Data would be obtained by flow cytometry analysis of propidium iodide-stained cells.[10][11][12][13][14]
Table 3: Induction of Apoptosis by this compound in a Representative Cancer Cell Line (e.g., HCT116)
| Treatment | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control (DMSO) | 95 ± 2.1 | 3 ± 0.8 | 2 ± 0.6 |
| This compound (IC50) | 80 ± 3.5 | 15 ± 2.2 | 5 ± 1.3 |
| This compound (2 x IC50) | 60 ± 4.2 | 25 ± 3.1 | 15 ± 2.5 |
Data would be obtained by flow cytometry analysis of cells stained with Annexin V and propidium iodide.[2][3][15][16][17]
Table 4: Effect of this compound on Protein Expression Levels in a Representative Cancer Cell Line (e.g., HCT116)
| Treatment | Skp2 (relative expression) | p27 (relative expression) | p21 (relative expression) | Cyclin D1 (relative expression) | Cyclin E (relative expression) | Cleaved Caspase-3 (relative expression) |
| Vehicle Control (DMSO) | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (IC50) | 0.45 ± 0.05 | 2.50 ± 0.21 | 2.10 ± 0.18 | 0.35 ± 0.04 | 0.40 ± 0.06 | 3.50 ± 0.32 |
Relative protein expression levels would be determined by densitometric analysis of Western blot bands, normalized to a loading control such as β-actin or GAPDH.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for the desired time (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8]
Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cells treated with this compound or vehicle control
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Culture cells in 6-well plates and treat with this compound (e.g., at IC50 and 2x IC50 concentrations) or vehicle for 24-48 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.[10][11][12][13][14]
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) and the sub-G1 population (indicative of apoptosis).
Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cells treated with this compound or vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells in 6-well plates with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.[2][3][15][16][17]
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Western Blot Analysis
This protocol examines the effect of this compound on the expression of key cell cycle and apoptosis regulatory proteins.
Materials:
-
Cancer cells treated with this compound or vehicle control
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Skp2, anti-p27, anti-p21, anti-Cyclin D1, anti-Cyclin E, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse treated cells with RIPA buffer and determine protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this document.
Caption: Proposed mechanism of this compound action.
Caption: Experimental workflow for investigating this compound.
Caption: Logical relationship of this compound's effects.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies [frontiersin.org]
- 6. Emerging Roles of SKP2 in Cancer Drug Resistance [mdpi.com]
- 7. Inverse relationship between Skp2 ubiquitin ligase and the cyclin dependent kinase inhibitor p27Kip1 in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of Cell Cycle by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Ebelactone A: Application Notes for Antimicrobial Agent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebelactone A is a natural product isolated from Streptomyces aburaviensis. It is a potent, irreversible inhibitor of esterases and lipases, enzymes that play a crucial role in the metabolism of fats and lipids.[1][2] While not a classical antibiotic that directly kills bacteria, this compound's ability to inhibit lipolytic enzymes presents a novel "anti-virulence" strategy for combating bacterial infections. Many pathogenic bacteria rely on lipases to break down host lipids for nutrients, to disseminate within host tissues, and to evade the host immune response. By inhibiting these key virulence factors, this compound can potentially disarm bacteria, rendering them more susceptible to host defenses and conventional antibiotics.[3][4]
This document provides detailed application notes and protocols for researchers interested in exploring the antimicrobial potential of this compound.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of lipases.[1] The β-lactone ring within the structure of this compound is key to its inhibitory activity.[5] It is proposed that this ring covalently modifies the active site serine residue of lipases, leading to their inactivation.[6]
In the context of bacterial pathogenesis, the inhibition of bacterial lipases by this compound can disrupt several virulence-related processes:
-
Nutrient Acquisition: Bacteria that rely on host lipids as a carbon source may be starved in the presence of this compound.
-
Tissue Invasion and Dissemination: Lipases can degrade host tissues, facilitating bacterial spread. This compound may limit this process.
-
Biofilm Formation: While direct evidence is lacking for this compound, some bacterial biofilms are rich in extracellular lipids which contribute to their structure and antibiotic resistance. Lipase inhibition could potentially interfere with biofilm integrity.
-
Immune Evasion: Some bacteria use lipases to degrade host immune signaling molecules or escape from phagosomes.
Quantitative Data
Currently, there is a notable lack of publicly available data on the direct antimicrobial activity of this compound, such as Minimum Inhibitory Concentration (MIC) values against common pathogenic bacteria. The primary focus of research has been on its potent lipase inhibitory activity.
| Enzyme Target | Reported IC50 * | Source Organism |
| Pancreatic Lipase | 3 ng/mL | Hog |
*IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Lipase Inhibition Assay
This protocol is designed to determine the inhibitory effect of this compound on bacterial lipase activity.
Materials:
-
This compound
-
Bacterial lipase (either purified or from a cell lysate/supernatant)
-
p-Nitrophenyl palmitate (pNPP) or other suitable lipase substrate
-
Tris-HCl buffer (pH 8.0)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in Tris-HCl buffer.
-
In a 96-well plate, add a fixed amount of bacterial lipase to each well.
-
Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the pNPP substrate to each well.
-
Immediately measure the absorbance at 405 nm and continue to monitor the change in absorbance over time. The production of p-nitrophenol from the hydrolysis of pNPP results in a yellow color.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of lipase inhibition against the logarithm of the this compound concentration.
Anti-Biofilm Assay (Crystal Violet Method)
This protocol can be used to assess the ability of this compound to inhibit biofilm formation or to disrupt pre-formed biofilms.
Materials:
-
This compound
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
96-well, flat-bottomed, sterile microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%) or acetic acid (33%) for solubilization
-
Microplate reader
Procedure for Inhibition of Biofilm Formation:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in the appropriate growth medium.
-
Prepare serial dilutions of this compound in the growth medium in the wells of a 96-well plate.
-
Add the bacterial inoculum to each well. Include a positive control (bacteria without this compound) and a negative control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) without agitation to allow for biofilm formation.
-
After incubation, carefully discard the planktonic cells by gently washing the wells with sterile phosphate-buffered saline (PBS).
-
Stain the adherent biofilms by adding crystal violet solution to each well and incubating for 15-20 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.
-
Solubilize the bound crystal violet by adding ethanol or acetic acid to each well.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A decrease in absorbance in the presence of this compound indicates inhibition of biofilm formation.
Procedure for Disruption of Pre-formed Biofilms:
-
Follow steps 1-4 of the inhibition assay to allow for biofilm formation.
-
After the initial incubation, discard the planktonic cells and wash the wells with PBS.
-
Add fresh medium containing serial dilutions of this compound to the wells with the pre-formed biofilms.
-
Incubate for a further period (e.g., 24 hours).
-
Follow steps 5-9 of the inhibition assay to quantify the remaining biofilm. A decrease in absorbance indicates biofilm disruption.
Visualizations
Signaling Pathway: Quorum Sensing Inhibition (Hypothetical)
While not yet demonstrated for this compound, the inhibition of lipases could potentially interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation. Some QS signal molecules are lipids or require lipid-modifying enzymes for their synthesis or activity.
Caption: Hypothetical mechanism of quorum sensing inhibition by this compound.
Experimental Workflow: Lipase Inhibition Assay
Caption: Workflow for determining lipase inhibition by this compound.
Conclusion
This compound represents a promising tool for studying the role of lipases in bacterial virulence. While its direct bactericidal or bacteriostatic properties remain to be thoroughly investigated, its potent lipase inhibitory activity offers a clear mechanism for an anti-virulence approach. The protocols provided here offer a starting point for researchers to explore the potential of this compound as a novel antimicrobial agent. Further research is warranted to determine its efficacy against a broad range of pathogenic bacteria, its impact on biofilm formation and quorum sensing, and its potential for synergistic activity with existing antibiotics.
References
- 1. Effects of ebelactone B, a lipase inhibitor, on intestinal fat absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ebelactone, an inhibitor of esterase, produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
Ebelactone A in Animal Studies: Application Notes and Protocols
Disclaimer: Extensive literature review reveals a significant scarcity of publicly available in vivo administration protocols specifically for Ebelactone A in animal models of disease. The majority of research focuses on its discovery, biosynthesis, and general enzymatic inhibitory properties. The following information is compiled from available data on this compound and its analogue, Ebelactone B, and is intended to provide a foundational understanding for researchers. The experimental protocols provided are illustrative and based on general practices in preclinical research. Researchers should develop specific protocols based on their own preliminary data and institutional guidelines.
Introduction to this compound
This compound is a natural product isolated from Streptomyces aburaviensis. It belongs to the class of β-lactone-containing molecules and is known to be a potent inhibitor of esterases and lipases[1][2]. Its structural analogue, Ebelactone B, has also been studied for similar inhibitory activities. While the therapeutic potential of this compound in areas such as cancer and inflammation is of interest due to the role of its target enzymes in these conditions, detailed in vivo studies are not widely reported in the scientific literature.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of various esterases and lipases[1]. These enzymes play crucial roles in numerous physiological and pathological processes. By inhibiting these enzymes, this compound could theoretically modulate signaling pathways and biological processes that are dependent on their activity.
Potential Signaling Pathways Affected by Lipase/Esterase Inhibition:
Lipases and esterases are involved in the generation of lipid signaling molecules and the metabolism of lipids that can influence inflammatory and cancer signaling pathways. A hypothetical representation of how an inhibitor like this compound might interfere with these pathways is presented below.
Caption: Hypothetical mechanism of this compound action.
Quantitative Data from Animal Studies
Due to the lack of specific this compound in vivo studies, this section presents data from a study on the closely related Ebelactone B to illustrate the type of quantitative data that would be collected.
Table 1: Effect of Ebelactone B on Intestinal Fat Absorption in Rats [2]
| Animal Model | Compound | Dose | Route of Administration | Treatment Schedule | Key Findings |
| Sprague-Dawley Rat | Ebelactone B | 10 mg/kg | Oral | Single dose, 60 minutes prior to fat-feeding | Decreased serum triglycerides by 58% and cholesterol by 36% |
Experimental Protocols
The following are generalized, hypothetical protocols for the initial assessment of this compound in animal models of cancer and inflammation. These should be adapted and refined based on preliminary in vitro data and pilot in vivo studies.
General Workflow for In Vivo Testing of this compound
Caption: General workflow for preclinical in vivo studies.
Hypothetical Protocol: this compound in a Murine Xenograft Cancer Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Human cancer cell line (e.g., A549 for lung cancer)
-
Immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Cell Culture and Implantation:
-
Culture human cancer cells under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a mean volume of approximately 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each treatment day, dilute the stock solution with the vehicle to the desired final concentrations.
-
Dose Levels (Example): Based on a pilot dose-finding study, one might test doses of 10, 25, and 50 mg/kg.
-
Route of Administration: Intraperitoneal (IP) injection is a common route for initial studies. Oral (PO) gavage could also be explored.
-
Administer the prepared this compound solution or vehicle to the respective groups once daily for a specified period (e.g., 21 days).
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers 2-3 times per week. (Tumor Volume = 0.5 x Length x Width²)
-
Record the body weight of each animal at the same frequency to monitor toxicity.
-
Observe the animals daily for any signs of distress or adverse effects.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the animals.
-
Excise the tumors and record their final weight.
-
Process tumors and major organs for further analysis (e.g., histology, biomarker analysis).
-
Statistically compare tumor growth and final tumor weights between the treatment and control groups.
-
Hypothetical Protocol: this compound in a Rat Model of Acute Inflammation
Objective: To assess the anti-inflammatory effect of this compound in a carrageenan-induced paw edema model.
Materials:
-
This compound
-
Vehicle
-
1% (w/v) Carrageenan solution in saline
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
Pletysmometer for paw volume measurement
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals to the laboratory conditions for at least one week.
-
Fast the animals overnight before the experiment with free access to water.
-
Randomize animals into control and treatment groups (n=6-8 per group).
-
-
Drug Administration:
-
Administer this compound or vehicle to the respective groups.
-
Dose Levels (Example): 10, 30, and 100 mg/kg.
-
Route of Administration: Oral (PO) gavage is typical for this model.
-
A positive control group treated with a known anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg) should be included.
-
-
Induction of Inflammation:
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, 4, and 5 hours post-injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of the anti-inflammatory effect.
-
Conclusion
While this compound holds theoretical promise as a therapeutic agent due to its inhibitory action on key enzymes, a significant gap exists in the published literature regarding its in vivo application. The protocols and data presented here for Ebelactone B and the generalized protocols for this compound are intended to serve as a starting point for researchers. Rigorous dose-finding studies, pharmacokinetic profiling, and efficacy testing in relevant animal models will be crucial to determine the true therapeutic potential of this compound.
References
Troubleshooting & Optimization
Optimizing Ebelactone A Concentration for In Vitro Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of Ebelactone A in in vitro experiments. This guide addresses common issues encountered during experimental setup, data interpretation, and offers detailed protocols and visualizations to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a natural product isolated from Streptomyces sp. that acts as a potent, irreversible inhibitor of a class of enzymes known as serine hydrolases. Its mechanism of action involves the covalent modification of the catalytic serine residue within the active site of these enzymes, leading to their inactivation. This compound is particularly known for its strong inhibition of esterases and lipases.
2. What is a good starting concentration for this compound in a cell-based assay?
A good starting point for most cell-based assays is to perform a dose-response experiment ranging from low nanomolar to high micromolar concentrations. Based on published data, enzymatic inhibition is observed in the ng/mL range. However, the optimal concentration for cellular activity will vary depending on the cell type, the specific biological question, and the assay being performed. A typical starting range for assessing cytotoxicity or phenotypic effects in cancer cell lines could be from 1 µM to 50 µM.
3. How should I dissolve and store this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). For in vitro experiments, it is common practice to prepare a concentrated stock solution in DMSO. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage and at -80°C for long-term storage.
4. Is this compound stable in cell culture media?
This compound contains a β-lactone ring, which can be susceptible to hydrolysis, especially at non-neutral pH and in the presence of nucleophiles. The stability of β-lactam-containing compounds in cell culture media can vary, with half-lives that can be shorter than the typical duration of a cell-based assay (e.g., 24-72 hours)[1]. It is crucial to consider the stability of this compound in your specific cell culture medium and experimental conditions. If you suspect compound degradation, consider performing a time-course experiment or analyzing the compound's integrity in the medium over time using analytical methods like HPLC.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No observable effect at expected concentrations. | 1. Compound degradation: this compound may be unstable in the cell culture medium. 2. Incorrect concentration: The effective concentration for your specific cell line or assay may be higher than anticipated. 3. Cell permeability issues: The compound may not be efficiently entering the cells. | 1. Assess compound stability: Prepare fresh stock solutions. Consider performing a time-course experiment to determine the compound's stability in your specific medium. You can also analyze the medium for the presence of intact this compound using analytical techniques. 2. Perform a wider dose-response: Test a broader range of concentrations, extending to higher micromolar levels. 3. Consult literature for your cell type: Look for studies that have used this compound or similar compounds in your cell line of interest to gauge expected effective concentrations. |
| High levels of cytotoxicity observed. | 1. Concentration is too high: The concentration used may be toxic to the cells. 2. Off-target effects: At higher concentrations, this compound may inhibit essential serine hydrolases, leading to cell death. 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a cytotoxicity assay: Use a standard assay like MTT, XTT, or trypan blue exclusion to determine the IC50 value for your cell line. This will help you identify a non-toxic working concentration range. 2. Lower the concentration: Based on cytotoxicity data, reduce the concentration of this compound in your experiments. 3. Control for solvent effects: Ensure that the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Include a vehicle control in all experiments. |
| Inconsistent or variable results between experiments. | 1. Inconsistent compound handling: Repeated freeze-thaw cycles of the stock solution can lead to degradation. 2. Variability in cell culture: Differences in cell passage number, confluency, or health can affect the experimental outcome. 3. Inconsistent incubation times: The duration of exposure to this compound can influence the observed effect. | 1. Aliquot stock solutions: Prepare single-use aliquots of your this compound stock solution to minimize freeze-thaw cycles. 2. Standardize cell culture practices: Use cells within a defined passage number range, seed cells at a consistent density, and ensure they are healthy and actively growing before starting the experiment. 3. Maintain consistent protocols: Use the same incubation times and experimental conditions across all replicates and experiments. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound against specific enzymes. Note that these are cell-free enzymatic assays, and the effective concentrations in a cellular context may be different.
| Target Enzyme | IC50 Value |
| Pancreatic Lipase | 3 ng/mL |
| Liver Esterase | 56 ng/mL |
| N-formylmethionine aminopeptidase | 80 ng/mL |
Data compiled from publicly available information.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere (for adherent cells) or stabilize overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: If using adherent cells, carefully remove the medium. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Visualizations
Signaling Pathway and Mechanism of Action
References
Potential off-target effects of Ebelactone A in cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Ebelactone A in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
This compound is a natural product known to be an inhibitor of esterases and lipases.[1] Its β-lactone warhead covalently modifies the active site serine residue of these enzymes, leading to their irreversible inhibition.
Q2: What are the potential off-target effects of this compound?
Due to the reactive nature of its β-lactone ring, this compound has the potential to react with other cellular nucleophiles beyond its primary targets. While specific off-target proteins for this compound have not been extensively profiled in publicly available literature, researchers should be aware of the following potential off-target categories based on its chemical structure and the known cross-reactivity of similar compounds:
-
Other Serine Hydrolases: The human genome encodes a large number of serine hydrolases with diverse functions. Given that this compound targets the active site serine of esterases and lipases, it is plausible that it could also inhibit other members of this superfamily, which includes proteases, amidases, and peptidases.[2]
-
Non-Serine Nucleophiles: The electrophilic β-lactone ring can potentially react with other nucleophilic amino acid residues in proteins, such as cysteine, threonine, lysine, and tyrosine, which could lead to a broader range of off-target interactions.[3]
-
Signaling Pathways: Off-target effects can manifest as unexpected changes in cellular signaling. For instance, some inhibitors have been shown to affect pathways like NF-κB or induce apoptosis through mechanisms independent of their primary target.[4][5][6] Researchers using this compound should consider monitoring key signaling pathways relevant to their experimental system.
-
Cell Cycle Progression: Some bioactive molecules can cause cell cycle arrest at different phases (e.g., G1 or G2/M) as an off-target effect.[7][8][9][10][11]
Troubleshooting Guide
Problem 1: I am observing a cellular phenotype that cannot be explained by the inhibition of known this compound targets.
This could be indicative of an off-target effect. Here’s a troubleshooting workflow to investigate this:
-
Confirm On-Target Engagement: First, verify that this compound is engaging its intended target in your cellular system at the concentrations used. This can be done using a target engagement assay like the Cellular Thermal Shift Assay (CETSA).
-
Dose-Response Analysis: Perform a detailed dose-response curve for your observed phenotype. If the potency for the unexpected phenotype differs significantly from the potency of target inhibition, it may suggest an off-target effect.
-
Use a Structurally Different Inhibitor: If available, use another inhibitor of the same primary target that is structurally distinct from this compound. If this second inhibitor does not produce the same phenotype, it strengthens the hypothesis of an this compound-specific off-target effect.
-
Proteome-Wide Off-Target Identification: Employ unbiased proteomic techniques like competitive Activity-Based Protein Profiling (ABPP) or CETSA coupled with mass spectrometry (CETSA-MS) to identify other cellular proteins that interact with this compound.
Problem 2: I am seeing high levels of cytotoxicity with this compound at concentrations where I expect specific inhibition.
High cytotoxicity can be a result of off-target effects. Consider the following:
-
Cytotoxicity Assays: Run a panel of cytotoxicity assays to understand the mechanism of cell death (e.g., apoptosis vs. necrosis). Assays like Annexin V/PI staining can be informative.
-
Compare with Other β-lactones: Review the literature for the cytotoxic profiles of other β-lactone-containing compounds, such as Orlistat or Salinosporamide A, to see if similar effects have been observed.[12][13] Orlistat, for example, is known to have off-target effects that can lead to cellular stress.[14][15]
-
Investigate Cellular Stress Pathways: Assess markers of cellular stress, such as the unfolded protein response (UPR) or oxidative stress, which can be triggered by off-target interactions.
Experimental Protocols & Methodologies
To aid researchers in identifying potential off-target effects of this compound, we provide detailed methodologies for two key experimental approaches.
Method 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that a compound binds to its intended target in a cellular context.[16][17] The principle is that ligand binding stabilizes a protein, leading to a higher melting temperature.
Detailed Protocol for CETSA with a Covalent Inhibitor like this compound:
-
Cell Treatment:
-
Culture your cells of interest to about 80% confluency.
-
Treat the cells with either DMSO (vehicle control) or a range of this compound concentrations for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
After treatment, wash the cells with PBS and resuspend them in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
To separate soluble proteins from aggregated ones, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative protein detection methods like ELISA or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both DMSO and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Troubleshooting CETSA for Covalent Inhibitors:
-
No Thermal Shift Observed:
-
Reason: The covalent modification may not significantly alter the thermal stability of the protein.
-
Solution: Try a different target engagement assay, such as competitive ABPP.
-
-
Inconsistent Results:
-
Reason: Incomplete cell lysis or protein degradation.
-
Solution: Ensure complete lysis and always use fresh protease inhibitors.[18]
-
-
Protein Destabilization:
-
Reason: In some cases, covalent modification can lead to a decrease in protein stability.
-
Solution: This is still a valid result indicating target engagement.
-
Method 2: Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is an excellent method to identify the targets of a covalent inhibitor across a whole class of enzymes, such as serine hydrolases, in a native biological system.[18]
Detailed Protocol for Competitive ABPP for Serine Hydrolases:
-
Proteome Preparation:
-
Harvest cells and prepare a cell lysate. The proteome should be kept on ice.
-
-
Competitive Inhibition:
-
Pre-incubate aliquots of the proteome with varying concentrations of this compound (or DMSO as a control) for a specific time (e.g., 30 minutes) at room temperature.
-
-
Probe Labeling:
-
Add a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate probe with a fluorescent tag like FP-rhodamine) to each aliquot.
-
Incubate for a set time (e.g., 30 minutes) to allow the probe to label the active serine hydrolases that are not blocked by this compound.
-
-
Analysis:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using an in-gel fluorescence scanner.
-
-
Data Interpretation:
-
Proteins that are targets of this compound will show a decrease in fluorescence intensity in a dose-dependent manner, as this compound competes with the probe for binding to the active site.
-
To identify the specific off-target proteins, bands of interest can be excised from the gel and analyzed by mass spectrometry, or a biotinylated probe can be used for affinity purification prior to mass spectrometry.
-
Troubleshooting Competitive ABPP for Covalent Inhibitors:
-
No Competition Observed:
-
Reason: The concentration of this compound may be too low, or the incubation time may be too short for covalent modification to occur.
-
Solution: Increase the concentration and/or incubation time of this compound.
-
-
Non-specific Reduction in Labeling:
-
Reason: At high concentrations, this compound might cause protein precipitation or interfere with the labeling reaction non-specifically.
-
Solution: Run a proper dose-response and ensure that the effects are specific to certain protein bands.
-
Quantitative Data Summary
Due to the limited publicly available data on the specific off-target interactions of this compound, this section provides a comparative overview of the inhibitory concentrations (IC50) of this compound against its primary targets and the IC50 values of a related β-lactone compound, Orlistat, against its primary and a known off-target. This is intended to provide a conceptual framework for evaluating on-target vs. off-target potency.
| Compound | Target | Off-Target | IC50 (On-Target) | IC50 (Off-Target) | Cell Line/System |
| This compound | Esterase/Lipase | Not specified | ~0.1 - 1 µM (variable) | Data not available | Various |
| Orlistat | Pancreatic Lipase | Fatty Acid Synthase (FASN) | ~0.1 µM | ~40 µM | In vitro/cellular |
Note: IC50 values can vary significantly depending on the assay conditions and cell type.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothesized on- and off-target landscape of this compound.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Caption: Competitive ABPP workflow for target identification.
References
- 1. Salinosporamide A, a Marine-Derived Proteasome Inhibitor, Inhibits T Cell Activation through Regulating Proliferation and the Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inactivation of AKT/NF-κB signaling by eurycomalactone decreases human NSCLC cell viability and improves the chemosensitivity to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Butyrolactone I induces cyclin B1 and causes G2/M arrest and skipping of mitosis in human prostate cell lines [pubmed.ncbi.nlm.nih.gov]
- 9. Biphasic Dose-Dependent G0/G1 and G2/M Cell-Cycle Arrest by Synthetic 2,3-Arylpyridylindole Derivatives in A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Betulinic acid arrests cell cycle at G2/M phase by up-regulating metallothionein 1G inhibiting proliferation of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effects of Fatty Acid Synthase Inhibition by Orlistat on Proliferation of Endometrial Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacological effect and mechanism of orlistat in anti-tumor therapy: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CETSA [cetsa.org]
- 18. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Ebelactone A
Welcome to the technical support center for Ebelactone A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in experiments involving this potent serine hydrolase inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to inconsistent results with this compound, from variability in inhibitory concentrations to concerns about off-target effects and compound stability.
Q1: My IC50 value for this compound is different from published values. What could be the cause?
A1: Discrepancies in IC50 values are a common source of inconsistency and can arise from several experimental variables. This compound is a covalent inhibitor, and its apparent potency is highly dependent on assay conditions.
Troubleshooting Steps:
-
Pre-incubation Time: As a covalent inhibitor, this compound's inhibitory activity is time-dependent. Ensure that the pre-incubation time of the enzyme with this compound is consistent and clearly reported. A longer pre-incubation will generally result in a lower IC50 value.
-
Enzyme and Substrate Concentration: The concentration of both the target enzyme and the substrate can influence the apparent IC50. High substrate concentrations can compete with the inhibitor, leading to a higher IC50. Ensure these concentrations are kept consistent across experiments.
-
Source of Enzyme: The species and preparation (e.g., purified, cell lysate) of the enzyme can significantly impact the results. IC50 values can differ between orthologs from different species.
-
Buffer Composition and pH: The pH of the assay buffer can affect both the stability of this compound and the activity of the target enzyme. The β-lactone ring is susceptible to hydrolysis, particularly at alkaline pH.[1][2][3] Maintain a consistent pH and buffer system.
-
Solvent and Final Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells, as high concentrations can affect enzyme activity.
Quantitative Data: Reported IC50 Values for this compound
| Target Enzyme | Species | IC50 Value | Reference |
| Pancreatic Lipase | Hog | 3 ng/mL | [4] |
| Liver Esterase | Hog | 56 ng/mL | [4] |
Q2: I am concerned about the stability of this compound in my cell culture medium. How can I minimize degradation?
A2: this compound, like other β-lactam-containing compounds, is susceptible to hydrolysis in aqueous solutions, which can lead to a loss of activity over time.[1][2][3][5][6] The rate of degradation is influenced by pH, temperature, and the composition of the medium.
Troubleshooting Steps:
-
pH of the Medium: The stability of β-lactams is pH-dependent.[5] If possible, use a medium with a pH that favors stability (typically slightly acidic to neutral). Be aware that the pH of cell culture medium can change during incubation due to cellular metabolism.
-
Temperature and Storage: Store stock solutions of this compound at -20°C or -80°C in an appropriate solvent like DMSO. Minimize freeze-thaw cycles. When preparing working solutions, do so immediately before use.
-
Duration of Experiment: For longer-term experiments, consider replenishing the medium with fresh this compound at regular intervals to maintain a consistent active concentration. The half-life of some β-lactams in culture media can be as short as a few hours.[5][6]
-
Serum in Media: Components in fetal bovine serum (FBS) and other supplements can potentially interact with or degrade this compound. If feasible, test for stability in your specific medium formulation.
Q3: How can I be sure that the observed cellular phenotype is due to the inhibition of my target of interest and not off-target effects?
A3: this compound is known to inhibit a broad range of serine hydrolases.[7][8][9][10] Therefore, attributing a cellular effect solely to the inhibition of one specific enzyme requires careful validation.
Troubleshooting Steps:
-
Activity-Based Protein Profiling (ABPP): This technique can provide a global view of the serine hydrolases that are targeted by this compound in a cellular context.[7][11][12][13] By competing this compound against a broad-spectrum serine hydrolase probe, you can identify the full spectrum of inhibited enzymes.
-
Use of Structurally Unrelated Inhibitors: To confirm that the observed phenotype is due to the inhibition of a specific target, use other potent and selective inhibitors of that same target that are structurally different from this compound.
-
Genetic Knockdown/Knockout: The most definitive way to link a phenotype to a specific enzyme is to use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target enzyme and observe if this recapitulates the effect of this compound.
-
Dose-Response Correlation: Correlate the concentration of this compound required to induce the cellular phenotype with the concentration required to inhibit the target enzyme in a biochemical or cellular target engagement assay.
Q4: My cell viability assay results are inconsistent when using this compound. What could be the problem?
A4: Some cell viability assays, particularly those based on metabolic activity like the MTT assay, can be prone to interference from test compounds.
Troubleshooting Steps:
-
Interference with MTT Reduction: Compounds can interfere with the cellular reduction of tetrazolium salts (like MTT) to formazan, leading to either an underestimation or overestimation of cell viability.[14][15][16] It is crucial to run a cell-free control to check if this compound directly reduces MTT.
-
Alteration of Cellular Metabolism: this compound's inhibition of various lipases and esterases can alter cellular metabolism, which in turn can affect the readout of metabolic assays like MTT, even without causing cell death.
-
Use of Orthogonal Viability Assays: To confirm your results, use a different type of viability assay that relies on a distinct principle. For example, if you are using a metabolic assay, validate your findings with an assay that measures cell membrane integrity (e.g., LDH release or trypan blue exclusion) or ATP content.
-
Assay Incubation Time: Ensure that the incubation time for the viability assay is optimized and consistent.
Experimental Protocols & Methodologies
Detailed experimental design is critical for reproducible results. Below are key considerations and a general protocol for cell-based assays with this compound.
General Protocol for Cell-Based Assay with this compound
This protocol provides a general framework. Specific details such as cell type, seeding density, and treatment duration should be optimized for your particular experimental system.
-
Cell Seeding: Plate cells in a suitable multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and recover for 24 hours.
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in anhydrous DMSO. Aliquot and store at -20°C or -80°C.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in cell culture medium. It is critical to prepare these solutions fresh to minimize hydrolysis.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, 72 hours). For long-term experiments, consider replacing the medium with fresh this compound every 24 hours.
-
Endpoint Analysis: After the incubation period, perform the desired downstream analysis, such as a cell viability assay, western blot for a specific signaling pathway, or measurement of lipase/esterase activity.
Visualizations
Signaling Pathway: Mechanism of Serine Hydrolase Inhibition
The diagram below illustrates the general mechanism by which a β-lactone, such as this compound, covalently inhibits a serine hydrolase.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. google.com [google.com]
- 4. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of β-lactam antibiotics in bacterial growth media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combining cross-metathesis and activity-based protein profiling: New β-lactone motifs for targeting serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Competitive Activity-Based Protein Profiling Identifies Aza-β-Lactams as a Versatile Chemotype for Serine Hydrolase Inhibition [dspace.mit.edu]
- 14. Substrates and inhibitors of efflux proteins interfere with the MTT assay in cells and may lead to underestimation of drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT ASSAYS CANNOT BE UTILIZED TO STUDY THE EFFECTS OF STI571/GLEEVEC ON THE VIABILITY OF SOLID TUMOR CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT assay overview | Abcam [abcam.com]
Ebelactone A Cytotoxicity Assessment: Technical Support Center
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers assessing the cytotoxicity of Ebelactone A in various cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why are my IC50 values for this compound inconsistent across different experiments?
A1: Inconsistency in IC50 values is a common issue and can stem from several factors:
-
Cell-Specific Responses: Different cell lines possess unique biological and genetic characteristics, leading to varied sensitivity to the same compound. It is expected for a drug to have different IC50 values in different cell lines.
-
Assay Method: The type of cytotoxicity assay used can significantly influence the IC50 value. Assays like MTT measure metabolic activity, while LDH assays measure membrane integrity. These different endpoints can yield different results for the same compound and cell line.
-
Experimental Conditions: Variations in cell passage number, confluency, incubation time with this compound, and serum concentration in the media can all affect the outcome. Ensure these parameters are consistent.
-
Compound Stability and Solubility: this compound should be properly dissolved and stored. Prepare fresh dilutions from a concentrated stock for each experiment to avoid degradation. If solubility issues are suspected, verify the solvent compatibility and consider gentle warming or sonication.
Q2: I found an IC50 value for this compound online, but my results are very different. Is my experiment wrong?
A2: Not necessarily. The published IC50 value might refer to the enzymatic inhibition of its targets (e.g., lipases, esterases) rather than its cytotoxic effect on whole cells.[1] this compound is a known inhibitor of these enzymes.[2][3] The concentration required to inhibit an enzyme by 50% is often different from the concentration required to kill 50% of a cell population in culture. Furthermore, IC50 values are highly dependent on the specific cell line and the assay conditions used, which may differ from the published study.[4]
Q3: Which cytotoxicity assay is best for this compound?
A3: The choice of assay depends on the research question and the suspected mechanism of cell death.
-
MTT or MTS Assay: Best for assessing overall cell viability by measuring mitochondrial metabolic activity. This is a good starting point for general cytotoxicity screening.
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating a loss of plasma membrane integrity (necrosis or late apoptosis).
-
Apoptosis Assays (e.g., Annexin V/PI staining, TUNEL): Use these to specifically determine if this compound is inducing programmed cell death (apoptosis). Annexin V detects an early apoptotic marker, while TUNEL assays detect DNA fragmentation, a later-stage marker.[5]
Q4: How does this compound induce cytotoxicity? What is its mechanism of action?
A4: this compound is a β-lactone that acts as a potent and irreversible inhibitor of various cellular esterases and lipases.[1] The cytotoxic mechanism is believed to stem from the disruption of cellular processes that rely on these enzymes. Inhibition of critical lipases can lead to the accumulation of lipid substrates or the depletion of essential products, causing cellular stress, mitochondrial dysfunction, and ultimately triggering apoptosis.[6][7]
Q5: My cells treated with this compound look stressed but the MTT assay shows only a small decrease in viability. What could be happening?
A5: This could indicate that this compound is causing cytostatic effects (inhibiting proliferation) rather than being acutely cytotoxic at the tested concentration and time point. The MTT assay relies on metabolic activity, and cells that are alive but not proliferating can still show a relatively strong signal. Consider extending the incubation time or using an assay that measures cell number directly (e.g., crystal violet staining) or specifically measures apoptosis to clarify the cellular response.
Quantitative Data Summary
Table 1: Enzymatic Inhibition by this compound
| Target Enzyme | Reported IC50 | Source |
|---|---|---|
| Esterase | 0.056 µg/mL | [1] |
| Lipase | 0.003 µg/mL | [1] |
| N-formylmethionine aminopeptidase | 0.08 µg/mL |[1] |
Table 2: Template for Cellular Cytotoxicity of this compound
| Cell Line | Assay Type | Incubation Time | Cytotoxic IC50 |
|---|---|---|---|
| e.g., MCF-7 | e.g., MTT | e.g., 72 hours | Must be determined empirically |
| e.g., A549 | e.g., MTT | e.g., 72 hours | Must be determined empirically |
| e.g., HeLa | e.g., LDH | e.g., 48 hours | Must be determined empirically |
Visualized Workflows and Pathways
Experimental Workflow
The following diagram outlines a general workflow for assessing the cytotoxicity of this compound.
Caption: General experimental workflow for cytotoxicity assessment.
Putative Signaling Pathway for this compound Cytotoxicity
This diagram illustrates a potential mechanism by which this compound induces apoptosis through the inhibition of its primary targets.
Caption: Putative pathway of this compound-induced apoptosis.
Detailed Experimental Protocols
MTT Cell Viability Assay
This protocol assesses cell viability by measuring the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., 0.1% NP40, 4 mM HCl in isopropanol, or DMSO)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Measurement: Read the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.
Materials:
-
Cells and this compound treatment setup as in the MTT assay.
-
Commercially available LDH cytotoxicity assay kit (contains substrate mix, assay buffer, and stop solution).
-
Lysis buffer (often 10X Triton X-100, provided in kits) for maximum LDH release control.
-
Microplate spectrophotometer.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Prepare additional control wells:
-
Spontaneous LDH release: Vehicle-treated cells.
-
Maximum LDH release: Vehicle-treated cells lysed with lysis buffer.
-
Background: Medium only.
-
-
Prepare Controls: 30-45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH release" wells and mix gently.
-
Collect Supernatant: Centrifuge the 96-well plate at ~250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new, clear, flat-bottom 96-well plate.
-
Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution (per kit instructions) to each well.
-
Measurement: Measure the absorbance at 490 nm (with a reference at ~680 nm) within one hour.
-
Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
Apoptosis Assay (Annexin V-FITC / Propidium Iodide)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells cultured in 6-well plates and treated with this compound.
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen time. Include a vehicle control.
-
Harvest Cells: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge all collected cells at ~300 x g for 5 minutes.
-
Wash Cells: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend in Binding Buffer: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
References
- 1. Ebelactone, an inhibitor of esterase, produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural studies on this compound and B, esterase inhibitors produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products | Blog | Biosynth [biosynth.com]
- 7. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Ebelactone A precipitation in assay media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Ebelactone A precipitation in assay media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a common issue?
A1: this compound is a natural product derived from Streptomyces aburaviensis. It is a potent inhibitor of esterases and lipases.[1][2] Its chemical structure makes it hydrophobic, leading to low solubility in aqueous solutions like cell culture and assay media. This inherent hydrophobicity is the primary reason for its tendency to precipitate.
Q2: What are the initial signs of this compound precipitation?
A2: The initial signs of precipitation can be subtle. Look for a slight cloudiness or turbidity in the media after adding this compound. Over time, visible particles or a crystalline precipitate may form, often settling at the bottom of the culture vessel or assay plate.
Q3: Can the solvent used for the stock solution affect precipitation in the final assay?
A3: Absolutely. The choice of solvent for your this compound stock solution is critical. While organic solvents are necessary to dissolve this compound initially, their concentration in the final assay medium must be kept to a minimum to avoid precipitation and potential cellular toxicity.
Troubleshooting Guide: Minimizing this compound Precipitation
Issue 1: Precipitation observed immediately after adding this compound to the assay medium.
This is a common problem arising from the rapid change in solvent environment from a high-concentration organic stock to an aqueous medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate precipitation of this compound.
Possible Causes & Solutions:
-
High Final Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO, ethanol) in your assay medium may be too high, causing the hydrophobic this compound to crash out of solution.
-
Solution: Ensure the final DMSO or ethanol concentration is at a low, cell-tolerated level, typically below 0.5%, and ideally not exceeding 0.1%.[3] Prepare intermediate dilutions in your assay medium to minimize the solvent shock.
-
-
Low Temperature of Assay Medium: Adding a concentrated stock solution to a cold medium can decrease the solubility of this compound.
-
Solution: Pre-warm your assay medium to the experimental temperature (e.g., 37°C) before adding this compound.
-
-
Incorrect Dilution Technique: Adding a small volume of concentrated stock directly to a large volume of aqueous medium can cause localized high concentrations and immediate precipitation.
-
Solution: Use a stepwise dilution method. Add the this compound stock solution to a smaller volume of medium first, mix gently, and then bring it to the final volume. Alternatively, add the stock solution dropwise while gently vortexing or swirling the medium.
-
Issue 2: Precipitation develops over time during incubation.
This may indicate that while initially soluble, this compound is not stable in the assay medium over the duration of the experiment.
Possible Causes & Solutions:
-
Saturation and Crystallization: The concentration of this compound may be at or near its saturation point in the assay medium, leading to crystallization over time.
-
Solution: Consider reducing the final concentration of this compound if experimentally feasible.
-
-
Interaction with Media Components: Components in the assay medium, such as certain salts or proteins, could be interacting with this compound, reducing its stability.
-
Solution: If using a serum-free medium, consider the addition of a carrier protein like Bovine Serum Albumin (BSA) at a concentration of 0.1-0.5% to help solubilize and stabilize this compound.
-
-
Temperature Fluctuations: Changes in temperature during incubation can affect solubility.
-
Solution: Ensure a stable incubation temperature. Avoid opening the incubator door frequently.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Solvent Addition: Add the appropriate volume of a suitable organic solvent to achieve the desired stock concentration. Common solvents and their reported solubilities for this compound are listed in the table below.
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or sonication can aid in dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| DMF | 25 mg/mL |
| DMSO | 25 mg/mL |
| Ethanol | 20 mg/mL |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Data sourced from supplier information.
Protocol 2: Using Cyclodextrins to Enhance this compound Solubility
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[4][5]
-
Prepare Cyclodextrin Solution: Prepare a stock solution of a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in your assay medium. A common starting concentration is 1-5% (w/v).
-
Complexation:
-
Add the this compound stock solution (in organic solvent) directly to the cyclodextrin-containing medium.
-
Alternatively, for a more defined complex, the organic solvent can be evaporated from the this compound, and the resulting film can be reconstituted in the cyclodextrin solution. This requires validation to ensure the stability of this compound during the evaporation process.
-
-
Incubation: Gently mix the solution and incubate at room temperature or 37°C for at least 30 minutes to allow for the formation of the inclusion complex.
-
Application: Use the this compound-cyclodextrin complex solution in your assay. Remember to include a vehicle control with the same concentration of cyclodextrin.
Mechanism of Action Overview
This compound primarily functions by inhibiting esterases and lipases. This inhibition is crucial for its biological activities.
References
- 1. Ebelactone, an inhibitor of esterase, produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ebelactone B, a lipase inhibitor, on intestinal fat absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of this compound: isotopic tracer, advanced precursor and genetic studies reveal a thioesterase-independent cyclization to give a polyketide β-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Chemical Synthesis of Ebelactone A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Ebelactone A.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic challenges in the total synthesis of this compound?
A1: The primary challenges in the total synthesis of this compound revolve around the stereocontrolled construction of its complex polyketide backbone, the formation of the sensitive β-lactone ring, and achieving high yields in a multi-step sequence. Early syntheses, such as the one by Paterson and Hulme, faced difficulties with poor diastereoselectivity in key bond-forming reactions. Later approaches, like Mandal's, aimed to improve stereocontrol through more convergent strategies.
Q2: Why is the formation of the β-lactone ring a critical and challenging step?
A2: The β-lactone is a strained four-membered ring, making it susceptible to ring-opening under both acidic and basic conditions. This inherent instability complicates purification and requires mild reaction conditions for its formation and subsequent handling. The final cyclization to form the β-lactone often requires specific reagents and careful control of the reaction environment to avoid decomposition and polymerization.
Q3: What are the common methods for purifying this compound and its intermediates?
A3: Purification of this compound and its intermediates typically relies on flash column chromatography on silica gel. Given the sensitivity of the β-lactone ring, it is advisable to use a deactivated silica gel (e.g., by washing with a solvent system containing a small amount of a non-nucleophilic base like triethylamine) to prevent decomposition on the column. Solvent systems for chromatography need to be carefully chosen to achieve good separation without causing degradation of the product.
Troubleshooting Guides
Poor Diastereoselectivity in the Aldol Reaction to Form the C5-C6 Bond
Problem: The aldol reaction between the ethyl ketone fragment and the aldehyde fragment results in a low diastereomeric ratio (d.r.), leading to difficult separation and reduced yield of the desired stereoisomer.
Possible Causes and Solutions:
-
Inappropriate Lewis Acid or Base: The choice of Lewis acid and base is critical for achieving high diastereoselectivity in boron-mediated aldol reactions.
-
Solution: For a syn-aldol product, ensure the use of a bulky boron triflate, such as dicyclohexylboron triflate or 9-BBN triflate, in combination with a hindered amine base like triethylamine or Hünig's base (DIPEA). The reaction should be carried out at low temperatures (e.g., -78 °C) to favor the Zimmerman-Traxler transition state that leads to the desired stereoisomer.
-
-
Incorrect Enolate Geometry: The geometry of the enolate (E vs. Z) directly influences the stereochemical outcome of the aldol reaction.
-
Solution: To favor the formation of the (Z)-enolate, which typically leads to the syn-aldol product, use a bulky boron source and a hindered base. For an anti-aldol product, different conditions, such as using a less bulky boron source or a different metal enolate, may be required.
-
-
Substrate Control Issues: The inherent stereochemistry of the reactants may not sufficiently direct the reaction.
-
Solution: Consider using a chiral auxiliary on the ketone fragment to enforce facial selectivity. The Evans' oxazolidinone auxiliaries are well-established for directing stereoselective aldol reactions.
-
Troubleshooting Workflow for Aldol Reaction Diastereoselectivity
Ebelactone A Purification: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Ebelactone A. It includes detailed troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), and best practices to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
What is this compound and why is its purity important?
This compound is a natural product isolated from Streptomyces aburaviensis. It is a potent inhibitor of esterases and lipases, making it a valuable tool in biochemical research and a potential lead compound in drug development. High purity of this compound is crucial for accurate in vitro and in vivo studies, ensuring that observed biological effects are directly attributable to the compound and not to contaminants.
What are the common methods for purifying this compound?
The purification of this compound from fermentation broths typically involves a multi-step process that includes:
-
Solvent Extraction: To isolate the crude this compound from the culture supernatant.
-
Chromatography: Primarily silica gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC) for separation from other metabolites.
-
Crystallization: As a final step to obtain high-purity this compound.
What are the key stability considerations during purification?
This compound contains a β-lactone ring, which can be susceptible to hydrolysis under acidic or basic conditions. Therefore, it is important to use neutral pH conditions whenever possible and to avoid prolonged exposure to strong acids or bases. Temperature stability is also a consideration, and prolonged heating should be avoided to prevent degradation.
Troubleshooting Guide
Low Yield After Solvent Extraction
-
Question: I am getting a very low yield of crude this compound after the initial solvent extraction from the fermentation broth. What could be the issue?
-
Answer: Several factors could contribute to low extraction yields:
-
Incomplete Extraction: Ensure vigorous and sufficient mixing of the solvent and fermentation broth for an adequate duration. Multiple extractions (2-3 times) with fresh solvent will improve recovery.
-
Incorrect Solvent Polarity: Ethyl acetate is a commonly used solvent for extracting polyketides like this compound. If yields are low, consider testing other solvents with similar polarity.
-
pH of the Aqueous Phase: The pH of the fermentation broth can influence the partition coefficient of this compound. While this compound is neutral, adjusting the pH to a neutral or slightly acidic range might improve extraction efficiency, but be cautious of potential hydrolysis of the β-lactone ring.
-
Emulsion Formation: Emulsions between the aqueous and organic layers can trap the product. If an emulsion forms, it can sometimes be broken by adding brine (saturated NaCl solution) or by centrifugation.
-
Poor Separation in Silica Gel Chromatography
-
Question: My fractions from the silica gel column are showing poor separation of this compound from impurities. How can I improve this?
-
Answer: To improve separation on a silica gel column, consider the following:
-
Solvent System Optimization: The choice of eluent is critical. A common starting point for lactones is a mixture of a non-polar solvent (like hexane or chloroform) and a more polar solvent (like ethyl acetate or methanol). You may need to perform small-scale trials with different solvent ratios to find the optimal mobile phase for your specific impurity profile.
-
Column Packing: A poorly packed column with channels or cracks will lead to broad peaks and poor separation. Ensure the silica gel is packed uniformly.
-
Sample Loading: Overloading the column can significantly decrease resolution. As a general rule, the amount of crude material should be a small fraction of the weight of the silica gel.
-
Flow Rate: A slower flow rate generally allows for better equilibrium and improved separation.
-
This compound Degradation During Purification
-
Question: I suspect my this compound is degrading during the purification process. What are the likely causes and how can I prevent this?
-
Answer: The β-lactone ring in this compound is susceptible to degradation. To minimize this:
-
Avoid pH Extremes: As mentioned, use neutral solvents and buffers whenever possible. If acidic or basic conditions are unavoidable, minimize the exposure time.
-
Use High-Purity Solvents: Impurities in solvents can sometimes catalyze degradation.
-
Work at Lower Temperatures: When possible, perform purification steps at room temperature or below to reduce the rate of potential degradation reactions.
-
Monitor Fractions Promptly: Analyze fractions by TLC or HPLC as soon as they are collected to avoid prolonged storage in solution.
-
Quantitative Data Summary
The following tables provide a summary of typical parameters and expected outcomes for the purification of this compound. These values are intended as a guide and may require optimization for specific experimental conditions.
Table 1: Solvent Extraction Parameters
| Parameter | Recommended Value/Range | Notes |
| Extraction Solvent | Ethyl Acetate | Other solvents of similar polarity can be tested. |
| Solvent to Broth Ratio | 1:1 (v/v) | Perform 2-3 extractions for optimal recovery. |
| Extraction pH | Neutral (6.0-7.5) | Avoid strong acids or bases to prevent lactone hydrolysis. |
| Expected Purity | 10-30% | This is a crude extract containing multiple metabolites. |
Table 2: Silica Gel Chromatography Parameters
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (60-120 mesh) | For acid-sensitive compounds, silica gel can be washed with a buffer. |
| Mobile Phase | Chloroform:Methanol gradient | Start with a low polarity (e.g., 98:2) and gradually increase the methanol concentration. |
| Loading Capacity | 1-5% of silica gel weight | Overloading will decrease resolution. |
| Expected Purity | 70-90% | Purity depends on the resolution from closely eluting impurities. |
Table 3: Preparative HPLC Parameters
| Parameter | Recommended Value/Range | Notes |
| Column | C18 reverse-phase | A common choice for purifying organic molecules. |
| Mobile Phase | Acetonitrile:Water gradient | A shallow gradient around the elution point of this compound will provide the best resolution. |
| Detection | UV at 210-220 nm | This compound has a weak chromophore. |
| Expected Purity | >95% | Can achieve high purity depending on the separation from any remaining impurities. |
Experimental Protocols
Solvent Extraction of this compound from Fermentation Broth
-
Harvesting: Centrifuge the Streptomyces aburaviensis fermentation broth to separate the mycelium from the supernatant.
-
Extraction:
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Shake vigorously for 5-10 minutes, periodically venting the funnel.
-
Allow the layers to separate.
-
Collect the upper organic layer.
-
-
Repeat Extraction: Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
Drying and Concentration:
-
Combine all the organic extracts.
-
Dry the combined extract over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Silica Gel Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexane or the initial mobile phase).
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 98:2 Chloroform:Methanol).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol.
-
Collect fractions of a suitable volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
Pool the pure fractions and concentrate them under reduced pressure.
-
Preparative HPLC Purification
-
Sample Preparation: Dissolve the partially purified this compound from the silica gel chromatography step in the initial mobile phase for the preparative HPLC.
-
Method Development (Analytical Scale):
-
Develop an analytical HPLC method using a C18 column to determine the optimal gradient for separating this compound from remaining impurities. A typical gradient would be water and acetonitrile.
-
-
Scale-Up to Preparative HPLC:
-
Use a preparative C18 column with the same stationary phase as the analytical column.
-
Adjust the flow rate and injection volume according to the size of the preparative column.
-
Run the preparative HPLC using the optimized gradient.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the this compound peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the high-purity fractions.
-
-
Final Concentration: Remove the solvent from the pooled fractions under reduced pressure to obtain pure this compound.
Visualizations
Caption: Overall workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
How to handle Ebelactone A safely in the lab
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ebelactone A.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a natural product isolated from Streptomyces aburaviensis. It is a potent inhibitor of esterases and lipases, including pancreatic lipase.[1] Its mechanism of action involves forming a covalent bond with the serine residue in the active site of these enzymes, leading to their irreversible inactivation.
2. What are the recommended storage conditions for this compound?
This compound should be stored as a powder at -20°C for long-term stability. For solutions in solvents like DMSO or ethanol, it is recommended to store them at -20°C or -80°C and use them within a reasonable timeframe to minimize degradation. Avoid repeated freeze-thaw cycles.
3. How should I prepare a stock solution of this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. To prepare a stock solution, dissolve the desired amount of this compound powder in the appropriate solvent. For example, to create a 10 mM stock solution in DMSO, dissolve 3.385 mg of this compound in 1 mL of DMSO. Gentle vortexing or sonication may be required to ensure complete dissolution.
4. What personal protective equipment (PPE) should I use when handling this compound?
It is recommended to handle this compound in a laboratory setting using standard safety precautions. This includes wearing a lab coat, safety glasses, and chemical-resistant gloves. If there is a risk of generating dust or aerosols, a dust mask or respirator should be used.
5. How should I dispose of this compound waste?
Dispose of this compound waste in accordance with local, state, and federal regulations for chemical waste. It should not be poured down the drain. Consult your institution's environmental health and safety office for specific guidelines.
Troubleshooting Guides
Pancreatic Lipase Inhibition Assay
Issue 1: High variability in IC50 values for this compound.
-
Possible Cause 1: Substrate instability or precipitation.
-
Solution: Ensure that the lipase substrate, such as p-nitrophenyl palmitate (pNPP), is fully dissolved and stable in the assay buffer. Some substrates may require the presence of a surfactant or emulsifier like sodium deoxycholate to maintain solubility and prevent turbidity.[2]
-
-
Possible Cause 2: Inconsistent enzyme activity.
-
Solution: Prepare fresh enzyme solutions for each experiment and keep them on ice. Ensure that the enzyme is pre-incubated with this compound for a sufficient and consistent amount of time before adding the substrate to allow for inhibitor binding.[3]
-
-
Possible Cause 3: Pipetting errors.
-
Solution: Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of this compound.
-
Issue 2: No or very low inhibition observed.
-
Possible Cause 1: Inactive this compound.
-
Solution: Ensure that the this compound stock solution has been stored properly and has not degraded. If in doubt, use a fresh vial of the compound.
-
-
Possible Cause 2: Incorrect assay conditions.
-
Solution: Verify the pH and temperature of the assay buffer, as these can significantly impact both enzyme activity and inhibitor potency. The optimal pH for pancreatic lipase is typically around 8.0.[4]
-
-
Possible Cause 3: Substrate concentration is too high.
-
Solution: If the substrate concentration is much higher than the Michaelis constant (Km), it can be difficult to observe competitive inhibition. Try reducing the substrate concentration.
-
Cell-Based Assays (e.g., MCF-7 Cell Viability Assay)
Issue 1: Inconsistent or non-reproducible effects of this compound on cell viability.
-
Possible Cause 1: Cell density variability.
-
Solution: Ensure consistent cell seeding density across all wells of the microplate. Cell viability assays are sensitive to the initial number of cells.
-
-
Possible Cause 2: Uneven compound distribution.
-
Solution: After adding this compound to the wells, mix the plate gently by tapping or using a plate shaker to ensure even distribution of the compound.
-
-
Possible Cause 3: Edge effects on the microplate.
-
Solution: To minimize edge effects, avoid using the outermost wells of the microplate for experimental samples. Instead, fill them with sterile media or buffer.
-
Issue 2: High background signal in the cell viability assay.
-
Possible Cause 1: Contamination.
-
Solution: Ensure that the cell culture is free from microbial contamination, which can interfere with the assay reagents.
-
-
Possible Cause 2: Interference of this compound with the assay reagent.
-
Solution: Run a control with this compound in cell-free media to check for any direct reaction with the viability dye (e.g., MTT, resazurin).
-
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Reference |
| Molecular Weight | 338.48 g/mol | N/A | |
| IC50 (Pancreatic Lipase) | ~0.4 µg/mL | In vitro assay | [5] |
| Solubility in DMSO | ≥ 10 mg/mL | ||
| Solubility in Ethanol | ≥ 10 mg/mL |
Experimental Protocols
Pancreatic Lipase Inhibition Assay Protocol
This protocol is adapted from methods used for screening pancreatic lipase inhibitors.
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
p-Nitrophenyl Palmitate (pNPP) as substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Sodium deoxycholate
-
Isopropanol
-
This compound
-
Orlistat (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Substrate Solution: Dissolve pNPP in isopropanol.
-
Prepare Assay Buffer: Prepare Tris-HCl buffer containing sodium deoxycholate.
-
Prepare Enzyme Solution: Dissolve PPL in the assay buffer.
-
Prepare this compound and Control Dilutions: Prepare a serial dilution of this compound and Orlistat in the assay buffer.
-
Assay: a. In a 96-well plate, add the assay buffer. b. Add the this compound dilutions or Orlistat to the respective wells. c. Add the PPL solution to all wells except the blank. d. Pre-incubate the plate at 37°C for 10 minutes. e. Initiate the reaction by adding the pNPP substrate solution to all wells. f. Immediately measure the absorbance at 405-410 nm in a microplate reader at 37°C. Take kinetic readings every minute for 15-30 minutes.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value.
MCF-7 Cell Viability (MTT) Assay Protocol
This is a general protocol for assessing the effect of a compound on the viability of MCF-7 human breast cancer cells.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., MEM with 10% FBS, 0.01 mg/ml insulin, and 1% penicillin/streptomycin)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count MCF-7 cells. b. Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells/well in 100 µL of complete growth medium. c. Incubate the plate for 24 hours to allow the cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete growth medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO). c. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible. c. Carefully remove the medium from each well. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
Visualizations
Caption: Workflow for a pancreatic lipase inhibition assay.
Caption: Simplified overview of apoptosis signaling pathways.
References
- 1. Effects of ebelactone B, a lipase inhibitor, on intestinal fat absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 4. jmp.huemed-univ.edu.vn [jmp.huemed-univ.edu.vn]
- 5. researchgate.net [researchgate.net]
Preventing hydrolysis of Ebelactone A's β-lactone ring
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the hydrolysis of Ebelactone A's β-lactone ring.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound, focusing on the prevention of hydrolysis.
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity of this compound in an aqueous assay buffer. | The β-lactone ring may have hydrolyzed, rendering the compound inactive. Hydrolysis is accelerated in neutral to alkaline aqueous solutions. | Maintain the pH of the assay buffer in the acidic range (pH < 6.0) if compatible with the experimental setup. Prepare fresh working solutions of this compound in an appropriate organic solvent (e.g., DMSO, ethanol) and dilute into the aqueous buffer immediately before use. Minimize the incubation time in aqueous solutions. |
| Precipitation of this compound in aqueous solution. | This compound has low solubility in purely aqueous solutions. | Prepare a concentrated stock solution in a suitable organic solvent such as DMSO, DMF, or ethanol.[1] For aqueous buffers, a common practice is to use a co-solvent system, for instance, a DMF:PBS (pH 7.2) (1:1) mixture to improve solubility.[1] To further aid dissolution, the solution can be gently warmed to 37°C and sonicated.[1] |
| Inconsistent experimental results between batches or over time. | This could be due to the degradation of this compound stock solutions. | Store stock solutions at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[1] Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect solutions from light. |
| Appearance of an unexpected peak in HPLC analysis. | This new peak may correspond to the hydrolyzed, inactive β-hydroxy acid form of this compound. | Confirm the identity of the new peak using mass spectrometry or NMR spectroscopy. The hydrolyzed product will have a molecular weight corresponding to the addition of one molecule of water (H₂O) to this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of this compound degradation is the hydrolysis of its strained β-lactone ring. This reaction is catalyzed by water and is significantly accelerated by alkaline pH conditions.
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: this compound is soluble in several organic solvents. The following table summarizes the reported solubility:[1]
| Solvent | Solubility |
| Dimethylformamide (DMF) | 25 mg/mL |
| Dimethyl sulfoxide (DMSO) | 25 mg/mL |
| Ethanol | 20 mg/mL |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Q3: How should I store this compound to ensure its stability?
A3: For optimal stability, this compound should be stored as a solid at -20°C. Stock solutions in anhydrous organic solvents should be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q4: How can I detect and quantify the hydrolysis of this compound?
A4: The hydrolysis of this compound can be monitored and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[2][3] An HPLC method can be developed to separate this compound from its hydrolyzed product, allowing for quantification of both.
Q5: What is the visual representation of this compound hydrolysis?
A5: The hydrolysis of this compound involves the opening of the β-lactone ring to form a β-hydroxy carboxylic acid. This process is depicted in the following diagram:
Caption: Hydrolysis of this compound's β-lactone ring.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution.[1]
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Assessment of this compound Stability
This protocol provides a framework for evaluating the stability of this compound under different pH and temperature conditions.
Caption: Experimental workflow for this compound stability assessment.
Procedure:
-
Sample Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO as described in Protocol 1.
-
Prepare a series of aqueous buffers at the desired pH values (e.g., pH 4.0, 7.0, and 9.0).
-
For each condition, dilute the this compound stock solution into the respective buffer to a final concentration of 100 µM.
-
-
Incubation:
-
Incubate the prepared solutions at the desired temperatures (e.g., 4°C, 25°C, and 37°C).
-
Protect the samples from light during incubation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each sample.
-
Immediately quench the hydrolysis by adding an equal volume of acetonitrile and store at -20°C until analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a reverse-phase HPLC system with a C18 column.
-
A suitable mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.
-
Monitor the elution of this compound and its hydrolyzed product using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
The retention time of the hydrolyzed product is expected to be shorter than that of the parent this compound due to its increased polarity.
-
-
Data Analysis:
-
Calculate the peak areas for this compound and its hydrolyzed product at each time point.
-
Determine the percentage of intact this compound remaining relative to the initial time point (t=0).
-
Plot the percentage of remaining this compound versus time for each condition to determine the degradation kinetics.
-
Expected Results (Hypothetical Data):
The following table presents hypothetical stability data for this compound under various conditions to illustrate expected trends.
| Condition | Time (hours) | This compound Remaining (%) |
| pH 4.0, 4°C | 0 | 100 |
| 24 | 98 | |
| pH 7.0, 25°C | 0 | 100 |
| 8 | 75 | |
| 24 | 50 | |
| pH 9.0, 37°C | 0 | 100 |
| 2 | 40 | |
| 8 | <10 |
References
Technical Support Center: Overcoming Ebelactone A Resistance
Welcome to the technical support center for researchers utilizing Ebelactone A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during your experiments, with a focus on overcoming microbial resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a β-lactone natural product that acts as an irreversible inhibitor of various serine hydrolases. Its primary mechanism involves the covalent modification of the catalytic serine residue within the active site of target enzymes. This action blocks the enzyme's normal function. In several microbial species, a key target is homoserine transacetylase (HTA), an enzyme crucial for the biosynthesis of methionine.[1] By inhibiting HTA, this compound can impede microbial growth, particularly in environments with low methionine levels.[1] It also exhibits inhibitory activity against other enzymes such as esterases and lipases.[2][3][4]
Q2: My microbial strain is showing reduced susceptibility to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound are not extensively documented in the literature, we can infer likely mechanisms based on resistance to other β-lactam compounds. The three primary hypothetical mechanisms are:
-
Enzymatic Degradation: The most common form of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the compound.[3][4][5] It is plausible that some microbial strains could evolve or acquire enzymes capable of degrading the β-lactone ring of this compound.
-
Target Modification: Alterations in the target enzyme, such as mutations in the gene encoding the serine hydrolase (e.g., homoserine transacetylase), can reduce the binding affinity of this compound to its active site.[4] This would render the inhibitor less effective.
-
Reduced Intracellular Concentration: Changes in the microbial cell envelope can limit the uptake of this compound. This can occur through decreased permeability of the outer membrane (in Gram-negative bacteria) or through the action of efflux pumps that actively transport the compound out of the cell.[4][6]
Q3: How can I experimentally determine if my microbial strain has developed resistance to this compound?
The most direct method is to determine the Minimum Inhibitory Concentration (MIC) of this compound for your strain and compare it to a susceptible, wild-type control strain. A significant increase in the MIC value for your experimental strain is a strong indicator of resistance.
Troubleshooting Guides
Issue 1: Decreased Potency of this compound in Liquid Culture
Symptoms:
-
Higher concentrations of this compound are required to achieve the same level of growth inhibition as previously observed.
-
The microbial culture reaches a higher final optical density in the presence of this compound compared to earlier experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound Stock Solution | Prepare a fresh stock solution of this compound. It is recommended to store stock solutions at -20°C or -80°C and to minimize freeze-thaw cycles.[2] |
| Development of Resistance | Perform an MIC assay to quantitatively assess the susceptibility of your strain. Compare the MIC value to a known susceptible strain or a previous batch of the same strain. |
| High Inoculum Density | Standardize the initial inoculum density for your experiments. A higher starting cell number can sometimes overcome the inhibitory effect of the compound. |
Issue 2: Investigating the Mechanism of Resistance
Symptoms:
-
You have confirmed a higher MIC for your microbial strain and wish to understand the underlying cause.
Experimental Approaches:
| Potential Mechanism | Experimental Protocol |
| Enzymatic Degradation | 1. β-Lactamase Assay: Utilize a chromogenic β-lactam substrate (e.g., nitrocefin) to test for β-lactamase activity in cell lysates or culture supernatants of the resistant strain. An increase in activity compared to the sensitive strain would suggest enzymatic degradation. 2. Bioassay: Incubate this compound with the culture supernatant of the resistant strain. After a period of incubation, test the remaining activity of this compound against a sensitive strain. A loss of activity suggests degradation. |
| Target Modification | 1. Gene Sequencing: Sequence the gene(s) encoding the putative target enzyme(s) (e.g., homoserine transacetylase) in the resistant strain. Compare the sequence to that of the sensitive strain to identify mutations. 2. In Vitro Enzyme Inhibition Assay: Purify the target enzyme from both the resistant and sensitive strains. Perform an in vitro inhibition assay with this compound to determine the IC50 value for each enzyme. A higher IC50 for the enzyme from the resistant strain indicates target modification. |
| Reduced Intracellular Concentration | 1. Efflux Pump Inhibition: Test the susceptibility of the resistant strain to this compound in the presence and absence of a known broad-spectrum efflux pump inhibitor (e.g., CCCP, PAβN). A significant decrease in the MIC in the presence of the inhibitor suggests the involvement of efflux pumps. 2. Membrane Permeability Assay: Assess the outer membrane permeability of the resistant strain using a fluorescent probe like NPN (1-N-phenylnaphthylamine). Increased fluorescence in the presence of the probe can indicate compromised membrane integrity, while no change might suggest altered porin function. |
Issue 3: Overcoming this compound Resistance in Your Experiments
Symptoms:
-
Your microbial strain is resistant to this compound, and you need to restore its efficacy for your research.
Strategies to Overcome Resistance:
| Strategy | Experimental Approach |
| Combination Therapy (Synergy) | 1. Checkerboard Assay: Perform a checkerboard assay to test for synergistic interactions between this compound and other antimicrobial agents. This can help identify compounds that potentiate the activity of this compound. For example, a β-lactamase inhibitor could be combined with this compound if enzymatic degradation is the resistance mechanism.[7] 2. Combine with an Efflux Pump Inhibitor: If efflux is the mechanism of resistance, co-administering this compound with an efflux pump inhibitor may restore its activity. |
| Use of Analogs | If available, test synthetic analogs of this compound.[1] Structural modifications may render the analog less susceptible to the specific resistance mechanism. |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate growth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of this compound in the growth medium in a 96-well plate.
-
Adjust the bacterial culture to a concentration of approximately 1 x 10^6 CFU/mL.
-
Inoculate each well (except for a sterility control) with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.
-
Include a positive control well (bacteria without this compound) and a negative control well (medium only).
-
Incubate the plate at the optimal temperature for the microbial strain for 16-20 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Protocol 2: Checkerboard Assay for Synergy Testing
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate growth medium
-
Stock solutions of this compound (Drug A) and the second compound (Drug B)
Procedure:
-
In a 96-well plate, prepare serial dilutions of Drug A along the y-axis and Drug B along the x-axis.
-
The result is a matrix of wells containing various combinations of the two compounds.
-
Inoculate the plate with the microbial strain as described in the MIC protocol.
-
Incubate and determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Interpretation of FIC Index:
-
Synergy: FIC ≤ 0.5
-
Additive: 0.5 < FIC ≤ 4.0
-
Antagonism: FIC > 4.0
Visualizations
Caption: Troubleshooting workflow for addressing this compound resistance.
References
- 1. Mutations in the Two-Component GluS-GluR Regulatory System Confer Resistance to β-Lactam Antibiotics in Burkholderia glumae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Escape mutations circumvent a tradeoff between resistance to a beta-lactam and resistance to a beta-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversity of the mechanisms of resistance to beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Resistance and Clinical Relevance of Resistance to β-Lactams, Glycopeptides, and Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic Basis of Molecular Mechanisms in β-lactam Resistant Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [Combination therapy against multidrug-resistant bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
Ebelactone A Synthesis: A Technical Support Center for Scale-Up
For researchers, scientists, and drug development professionals embarking on the synthesis of Ebelactone A, a potent natural inhibitor of esterases and lipases, scaling up the reaction from laboratory to pilot or production scale presents a unique set of challenges. This technical support center provides a comprehensive resource, including frequently asked questions, detailed troubleshooting guides, experimental protocols, and visual aids to navigate the complexities of large-scale this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for this compound?
A1: The most prominent total syntheses of (-)-Ebelactone A have been reported by Paterson and Hulme, and by Mandal. The Paterson-Hulme route relies on a convergent strategy using stereoselective aldol reactions to construct the key fragments. Mandal's synthesis also employs a convergent approach, featuring a Suzuki-Miyaura cross-coupling to connect the main carbon skeleton.
Q2: What is the primary biological target of this compound?
A2: this compound is a potent inhibitor of various esterases and lipases, with a particularly strong inhibitory effect on pancreatic lipase.[1][2] This enzyme is crucial for the digestion of dietary triglycerides. By inhibiting pancreatic lipase, this compound reduces the absorption of dietary fats.
Q3: What are the most critical stages to monitor during the scale-up of this compound synthesis?
A3: Key stages requiring careful monitoring during scale-up include:
-
Stereoselective Aldol Reactions: Maintaining high diastereoselectivity can be challenging at larger scales due to issues with heat transfer and reagent addition rates.
-
Suzuki-Miyaura Coupling: Catalyst activity, potential for side reactions like homocoupling, and purification from palladium residues are major concerns.
-
β-Lactone Ring Formation and Stability: The strained β-lactone ring is susceptible to hydrolysis or other nucleophilic attacks, especially during workup and purification steps.
Q4: Are there any specific safety precautions to consider when handling the reagents for this compound synthesis on a larger scale?
A4: Yes, several reagents require special handling at scale. For instance, organoboron compounds used in the Suzuki-Miyaura coupling can be air and moisture sensitive. Additionally, many of the solvents used, such as dichloromethane and tetrahydrofuran, are volatile and flammable, requiring appropriate ventilation and explosion-proof equipment.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis, with a focus on the key reaction types involved.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity in Aldol Addition | 1. Inadequate temperature control during enolate formation and reaction. 2. Slow or uneven addition of reagents leading to localized concentration gradients. 3. Presence of impurities that can interfere with the chiral auxiliary or catalyst. | 1. Implement a robust cooling system and monitor the internal reaction temperature closely. 2. Use a syringe pump or an addition funnel with controlled flow for reagent addition. Ensure efficient stirring. 3. Ensure all starting materials and solvents are of high purity and rigorously dried. |
| Incomplete Suzuki-Miyaura Coupling Reaction | 1. Deactivation of the palladium catalyst. 2. Poor solubility of reactants or intermediates. 3. Instability of the organoboron reagent, leading to protodeboronation.[3] | 1. Use a more robust ligand for the palladium catalyst and ensure the reaction is performed under an inert atmosphere. 2. Consider using a different solvent system or increasing the reaction temperature. 3. Use a stable boronic ester instead of the boronic acid and ensure the base is not too strong to promote decomposition. |
| Formation of Homocoupling Byproducts in Suzuki-Miyaura Coupling | 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0). | 1. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen). 2. Add a reducing agent or use a pre-formed Pd(0) catalyst. |
| Low Yield in the β-Lactone Ring Closure Step | 1. Hydrolysis of the β-lactone ring during workup or purification. 2. Competing side reactions, such as intermolecular esterification. | 1. Use non-aqueous workup conditions and avoid acidic or basic conditions. 2. Perform the cyclization under high dilution conditions to favor the intramolecular reaction. |
| Difficulty in Purifying the Final Product | 1. Presence of closely related stereoisomers. 2. Contamination with residual palladium catalyst. 3. Degradation of the product on silica gel during chromatography. | 1. Optimize the stereoselectivity of the preceding steps. Consider using chiral HPLC for final purification if necessary. 2. Use a palladium scavenger resin or perform an extraction with a suitable chelating agent. 3. Use a less acidic stationary phase for chromatography (e.g., neutral alumina) or consider alternative purification methods like crystallization. |
Experimental Protocols
Below are representative experimental protocols for key reactions in the synthesis of (-)-Ebelactone A, adapted from published literature. These should be optimized for specific laboratory conditions and scale.
Protocol 1: Stereoselective Aldol Reaction (Paterson & Hulme Approach)
This protocol describes the boron-mediated aldol reaction to form a key intermediate with controlled stereochemistry.
Reagents and Materials:
-
Chiral ketone auxiliary
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde fragment
-
Anhydrous dichloromethane (DCM)
-
Methanol, Hydrogen peroxide (30% aq.), Sodium bicarbonate (aq.)
Procedure:
-
A solution of the chiral ketone auxiliary in anhydrous DCM is cooled to -78 °C under an argon atmosphere.
-
Di-n-butylboron triflate (1.1 eq) is added dropwise, followed by the slow addition of diisopropylethylamine (1.2 eq). The mixture is stirred at -78 °C for 30 minutes.
-
The aldehyde fragment (1.0 eq) in anhydrous DCM is added dropwise over 15 minutes.
-
The reaction mixture is stirred at -78 °C for 1 hour, then warmed to 0 °C and stirred for an additional 2 hours.
-
The reaction is quenched by the addition of methanol, followed by a buffer solution of sodium bicarbonate and 30% aqueous hydrogen peroxide.
-
The mixture is stirred vigorously for 1 hour, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling (Mandal Approach)
This protocol outlines the coupling of two key fragments to construct the carbon backbone of this compound.
Reagents and Materials:
-
Vinyl iodide fragment
-
Organoboron fragment
-
Palladium(II) catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Dioxane/water or Toluene/ethanol/water mixture)
-
Anhydrous solvents
Procedure:
-
To a degassed solution of the vinyl iodide fragment and the organoboron fragment (1.2 eq) in the chosen solvent system, the palladium catalyst (0.05 eq) and base (2.0 eq) are added.
-
The reaction mixture is heated to 80-100 °C under an argon atmosphere and stirred until the starting materials are consumed (monitored by TLC or LC-MS).
-
The reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Quantitative Data
The following table summarizes typical yields for key steps in this compound synthesis as reported in the literature. Note that yields can vary significantly with scale and optimization.
| Reaction Step | Synthetic Approach | Reported Yield (Lab Scale) | Key Considerations for Scale-Up |
| Sharpless Asymmetric Epoxidation | Srinivasu et al. | 92% | Temperature control (-25 °C), slow addition of TBHP. |
| Gilman Cuprate Addition | Srinivasu et al. | 80% (over two steps) | Purity of the organocuprate, maintaining low temperature (-30 °C). |
| Dess-Martin Oxidation | Srinivasu et al. | 90% | Exothermic nature of the reaction, removal of periodinane byproducts. |
| Suzuki-Miyaura Coupling | Mandal | Not explicitly stated for the key coupling step, but overall yields are provided for sequences. | Catalyst loading, efficient mixing, and inert atmosphere. |
| Aldol Condensation | Paterson & Hulme | Not explicitly stated for each step, but overall yields are provided for sequences. | Strict temperature control (-78 °C), slow reagent addition. |
| Final Lactonization | Paterson & Hulme | Not explicitly stated for this step. | High dilution to favor intramolecular cyclization, neutral workup conditions. |
Visualizations
Experimental Workflow: Convergent Synthesis of this compound
Caption: A generalized workflow for the convergent synthesis of this compound.
Signaling Pathway: Inhibition of Pancreatic Lipase by this compound
Caption: Covalent modification of pancreatic lipase by this compound.
References
Validation & Comparative
A Comparative Analysis of the Inhibitory Potency of Ebelactone A and Ebelactone B
Ebelactone A and Ebelactone B, two closely related β-lactone natural products isolated from Streptomyces aburaviensis, are potent inhibitors of several hydrolytic enzymes. Their shared structural framework, featuring a reactive β-lactone ring, is crucial for their inhibitory activity, which primarily targets serine hydrolases. This guide provides a detailed comparison of the inhibitory potency of this compound and Ebelactone B against key enzymatic targets, supported by experimental data and methodologies, to assist researchers in drug development and scientific investigation.
Inhibitory Potency: A Quantitative Comparison
The inhibitory activities of this compound and Ebelactone B have been evaluated against several enzymes, with the most comprehensive comparative data available for pancreatic lipase and liver esterase. Ebelactone B consistently demonstrates superior potency over this compound against these targets. Furthermore, Ebelactone B has been identified as a potent inhibitor of the thioesterase domain of fatty acid synthase (FASN), a key enzyme in lipid metabolism.
| Target Enzyme | This compound (IC₅₀) | Ebelactone B (IC₅₀) | Source Organism | Reference |
| Pancreatic Lipase | 3 ng/mL | 0.8 ng/mL | Hog | [1] |
| Liver Esterase | 56 ng/mL | 0.35 ng/mL | Hog | [1] |
| FASN Thioesterase Domain | Not Reported | 0.8 µM | Human | [2] |
Table 1: Comparison of the 50% Inhibitory Concentrations (IC₅₀) of this compound and Ebelactone B against Various Enzymes. This table summarizes the reported IC₅₀ values, highlighting the greater potency of Ebelactone B.
Mechanism of Action and Signaling Pathways
The primary mechanism of inhibition by ebelactones involves the covalent modification of the active site serine residue within the target hydrolases. The strained β-lactone ring is susceptible to nucleophilic attack by the serine hydroxyl group, leading to the opening of the ring and the formation of a stable ester bond with the enzyme. This acylation effectively and often irreversibly inactivates the enzyme.
Currently, there is limited direct evidence in the public domain linking this compound or B to the modulation of specific signaling pathways such as NF-κB or MAPK. Their primary described role is the direct inhibition of lipases and esterases, which can have downstream metabolic consequences. For instance, the inhibition of fatty acid synthase by Ebelactone B can impact cellular processes that rely on de novo fatty acid synthesis, such as membrane biogenesis and the production of signaling lipids. Further research is required to elucidate the broader effects of these compounds on cellular signaling cascades.
Experimental Protocols
The determination of the inhibitory potency of this compound and B relies on well-established enzyme inhibition assays. Below are detailed methodologies for the key experiments cited.
Pancreatic Lipase Inhibition Assay
This assay measures the ability of an inhibitor to block the enzymatic hydrolysis of a substrate by pancreatic lipase.
-
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
p-Nitrophenyl Butyrate (PNB) as substrate
-
Tris-HCl buffer (pH 8.0)
-
Triton X-100
-
This compound and Ebelactone B stock solutions (in ethanol or DMSO)
-
Spectrophotometer
-
-
Procedure:
-
Prepare a working solution of PPL in Tris-HCl buffer.
-
In a 96-well plate or cuvette, pre-incubate the PPL solution with various concentrations of this compound or Ebelactone B for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). A control with no inhibitor is also prepared.
-
Initiate the enzymatic reaction by adding the PNB substrate solution. The buffer should contain Triton X-100 to emulsify the substrate.
-
Monitor the hydrolysis of PNB to p-nitrophenol by measuring the increase in absorbance at 405 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control.
-
The IC₅₀ value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Fatty Acid Synthase (FASN) Thioesterase Domain Inhibition Assay
This assay assesses the inhibition of the thioesterase domain of FASN, which is responsible for releasing the newly synthesized fatty acid chain.
-
Materials:
-
Recombinant human FASN thioesterase (TE) domain
-
4-Methylumbelliferyl Heptanoate as a fluorogenic substrate
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Ebelactone B stock solution (in DMSO)
-
Fluorometer
-
-
Procedure:
-
Dispense the FASN-TE enzyme into the wells of a microplate.
-
Add various concentrations of Ebelactone B to the wells and pre-incubate for a specific time at room temperature.
-
Initiate the reaction by adding the 4-methylumbelliferyl heptanoate substrate.
-
The enzymatic cleavage of the substrate releases the fluorescent product, 4-methylumbelliferone.
-
Measure the increase in fluorescence over time using a fluorometer with appropriate excitation and emission wavelengths.
-
Determine the reaction rates and calculate the percentage of inhibition for each concentration of Ebelactone B.
-
Calculate the IC₅₀ value as described in the pancreatic lipase assay protocol.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for determining the IC₅₀ value of Ebelactones.
Conclusion
The available data strongly indicate that Ebelactone B is a more potent inhibitor of pancreatic lipase and liver esterase than this compound. Furthermore, Ebelactone B exhibits significant inhibitory activity against the thioesterase domain of human fatty acid synthase. The shared β-lactone moiety is the key pharmacophore responsible for their mechanism of irreversible inhibition through covalent modification of the target enzyme's active site serine. While the direct impact of these compounds on major signaling pathways remains to be fully elucidated, their potent and specific enzyme inhibition makes them valuable tools for biochemical research and potential starting points for the development of therapeutic agents targeting lipid metabolism.
References
Ebelactone A: A Potent Natural Lipase Inhibitor in Comparative Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural product-derived therapeutics, the inhibition of pancreatic lipase stands as a key strategy in the management of obesity and hyperlipidemia. Among the myriad of natural compounds, Ebelactone A, a β-lactone-containing metabolite isolated from Streptomyces aburaviensis, has demonstrated significant potential as a potent inhibitor of this critical enzyme. This guide provides a comparative analysis of this compound against other natural product lipase inhibitors, supported by experimental data, detailed protocols, and a visualization of a relevant signaling pathway.
Comparative Inhibitory Activity of Natural Lipase Inhibitors
The efficacy of a lipase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. This compound and its structural analog Ebelactone B exhibit remarkable inhibitory activity against pancreatic lipase. The following table summarizes the IC50 values of this compound and a selection of other natural product lipase inhibitors from various chemical classes.
| Compound Class | Compound | Source Organism/Plant | Lipase Source | IC50 Value |
| β-Lactones | This compound | Streptomyces aburaviensis | Hog Pancreatic Lipase | 3 ng/mL [1] |
| Ebelactone B | Streptomyces aburaviensis | Hog Pancreatic Lipase | 0.8 ng/mL [1] | |
| Orlistat (Tetrahydrolipstatin) | Streptomyces toxytricini (derivative) | Porcine Pancreatic Lipase | 0.1 µg/mL[2] | |
| Lipstatin | Streptomyces toxytricini | Pancreatic Lipase | 0.14 µM[1] | |
| Valilactone | Streptomyces albolongus | Hog Pancreatic Lipase | 0.14 ng/mL[1] | |
| Esterastin | Streptomyces lavendulae | Hog Pancreatic Lipase | 0.9 ng/mL[1] | |
| Panclicin C | Streptomyces sp. NR 0619 | Pancreatic Lipase | 0.62 µM[1] | |
| Flavonoids | Myricetin | Ampelopsis grossedentata | Human Pancreatic Lipase | 1.34 µM[3] |
| Quercetin | Ampelopsis grossedentata | Human Pancreatic Lipase | 1.53 µM[3] | |
| Luteolin | Cassia auriculata | Pancreatic Lipase | Data not specified[1] | |
| Kaempferol | Cassia auriculata | Pancreatic Lipase | Data not specified[1] | |
| Terpenoids | Ginkgolide A | Ginkgo biloba | Pancreatic Lipase | 22.9 µg/mL[4] |
| Ginkgolide B | Ginkgo biloba | Pancreatic Lipase | 90.0 µg/mL[4] | |
| Bilobalide | Ginkgo biloba | Pancreatic Lipase | 60.1 µg/mL[4] | |
| Saponins | Cyclocarioside A | Cyclocarya paliurus | Pancreatic Lipase | 9.1 µg/mL (for decoction)[1] |
| Lipopeptides | Fengycin (purified) | Bacillus sp. | Lipase | 0.005 mg/mL[5] |
| Surfactin (purified) | Bacillus sp. | Lipase | 0.005 mg/mL[5] |
Signaling Pathways in Lipid Metabolism Regulation
The inhibition of pancreatic lipase by natural products primarily reduces the intestinal absorption of dietary fats. This reduction in lipid uptake can, in turn, influence intracellular signaling pathways that regulate energy homeostasis and lipid metabolism. While the direct downstream signaling cascade of this compound is not extensively detailed in the literature, a plausible mechanism involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy, and the subsequent inhibition of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor for lipogenesis.
Caption: Mechanism of action of lipase inhibitors.
Experimental Protocols
The following are detailed methodologies for commonly cited experiments in the evaluation of pancreatic lipase inhibitors.
In Vitro Pancreatic Lipase Inhibition Assay using p-Nitrophenyl Butyrate (pNPB)
This colorimetric assay is a widely used method for screening lipase inhibitors.
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
p-Nitrophenyl butyrate (pNPB)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Solution Preparation: Prepare a stock solution of Porcine Pancreatic Lipase in Tris-HCl buffer. The final concentration in the assay will typically be around 1 mg/mL.[2]
-
Substrate Solution Preparation: Prepare a stock solution of pNPB in acetonitrile or isopropanol.[2]
-
Assay Reaction: a. In a 96-well microplate, add Tris-HCl buffer. b. Add the inhibitor solution at various concentrations. c. Add the PPL solution to initiate a pre-incubation period (e.g., 15 minutes at 37°C).[2] d. To start the reaction, add the pNPB substrate solution.
-
Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 405 or 410 nm) at regular intervals for a set period (e.g., 30 minutes) using a microplate reader.[2][6] The rate of p-nitrophenol release from the hydrolysis of pNPB is proportional to the lipase activity.
-
Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Pancreatic Lipase Inhibition Assay using a Natural Substrate (e.g., Olive Oil Emulsion)
This assay more closely mimics the physiological conditions of fat digestion.
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
Olive oil
-
Gum arabic or other emulsifying agent
-
Tris-HCl buffer (e.g., 100 mM, pH 7.0)
-
Inhibitor compound
-
pH-stat or titration equipment
Procedure:
-
Substrate Emulsion Preparation: Prepare a stable emulsion of olive oil in Tris-HCl buffer using an emulsifying agent like gum arabic.
-
Assay Reaction: a. In a reaction vessel maintained at 37°C, add the olive oil emulsion. b. Add the inhibitor solution at various concentrations. c. Initiate the reaction by adding the PPL solution.
-
Measurement: The activity of the lipase is determined by measuring the rate of fatty acid release. This is typically done using a pH-stat that automatically titrates the liberated fatty acids with a standard NaOH solution to maintain a constant pH. The rate of NaOH consumption is proportional to the lipase activity.
-
Calculation of Inhibition: The percentage of inhibition and the IC50 value are calculated as described in the pNPB assay.
Conclusion
This compound stands out as a highly potent natural inhibitor of pancreatic lipase, with an efficacy comparable to or exceeding that of many other natural products. Its β-lactone structure is a key feature shared with other potent microbial lipase inhibitors like Orlistat and Lipstatin. The data presented in this guide underscore the potential of this compound and other natural compounds as valuable leads in the development of novel therapeutics for obesity and related metabolic disorders. Further research into the specific downstream signaling effects of these inhibitors will be crucial for a comprehensive understanding of their therapeutic potential and for the design of targeted drug development strategies.
References
- 1. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Plants and Their Inhibitory Activities against Pancreatic Lipase: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pancreatic lipase inhibition activity of trilactone terpenes of Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prominent Pancreatic Lipase Inhibition and Free Radical Scavenging Activity of a Myristica fragrans Ethanolic Extract in vitro. Potential Role in Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ebelactone A and Panclicins: Potent Lipase Inhibitors
A deep dive into the comparative biochemistry of Ebelactone A and the panclicin family, this guide offers researchers, scientists, and drug development professionals a detailed side-by-side analysis of these two classes of β-lactone-containing natural products. Highlighting their potent lipase inhibitory activities, this document provides quantitative data, detailed experimental protocols, and visual representations of their potential mechanisms of action and relevant signaling pathways.
This compound and panclicins are microbial metabolites characterized by a core β-lactone structure, a feature responsible for their potent inhibitory activity against various esterases, most notably pancreatic lipase.[1] While both are products of Streptomyces species, they exhibit distinct structural features and inhibitory profiles. This guide aims to provide a comprehensive comparison to aid in research and development efforts targeting enzyme inhibition.
Quantitative Comparison of Inhibitory Activity
The primary mechanism of action for both this compound and panclicins is the irreversible inhibition of lipases, key enzymes in dietary fat metabolism. Their efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Compound | Target Enzyme | IC50 | Source Organism |
| This compound | Hog Pancreatic Lipase | 0.003 µg/mL | Streptomyces aburaviensis |
| Liver Esterase | 0.056 µg/mL | Streptomyces aburaviensis | |
| N-formylmethionine aminopeptidase | 0.08 µg/mL | Streptomyces aburaviensis | |
| Panclicin A | Porcine Pancreatic Lipase | 2.9 µM | Streptomyces sp. NR 0619 |
| Panclicin B | Porcine Pancreatic Lipase | 2.6 µM | Streptomyces sp. NR 0619 |
| Panclicin C | Porcine Pancreatic Lipase | 0.62 µM | Streptomyces sp. NR 0619 |
| Panclicin D | Porcine Pancreatic Lipase | 0.66 µM | Streptomyces sp. NR 0619 |
| Panclicin E | Porcine Pancreatic Lipase | 0.89 µM | Streptomyces sp. NR 0619 |
Table 1: Comparative Inhibitory Activity of this compound and Panclicins. Data compiled from multiple sources.[2][3] Note that the different units (µg/mL vs. µM) and target enzyme sources (hog vs. porcine) may affect direct comparability.
Chemical Structures
The distinct biological activities of this compound and panclicins can be attributed to their unique chemical structures, both of which feature a reactive β-lactone ring.
This compound , and its close analog Ebelactone B, possess a substituted β-lactone ring with two alkyl chains.[4] The panclicins are a family of related compounds (A-E) that also contain a β-lactone core but are distinguished by the presence of an N-formylalanyloxy or N-formylglycyloxy substituent on one of the alkyl chains.[1]
Experimental Protocols
To facilitate reproducible research, detailed protocols for key assays cited in the study of these compounds are provided below.
Pancreatic Lipase Inhibition Assay (p-Nitrophenyl Palmitate Method)
This spectrophotometric assay is a common method to determine the in vitro inhibitory activity of compounds against pancreatic lipase.
Materials:
-
Porcine pancreatic lipase (Sigma-Aldrich)
-
p-Nitrophenyl palmitate (pNPP) (Sigma-Aldrich)
-
Tris-HCl buffer (pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the test compound (this compound or panclicin) in DMSO.
-
Prepare a working solution of porcine pancreatic lipase in Tris-HCl buffer.
-
Prepare a substrate solution of pNPP in isopropanol.
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add 160 µL of the lipase solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPP substrate solution to each well.
-
Measure the absorbance at 405 nm at regular intervals using a microplate reader to determine the rate of p-nitrophenol formation.[5][6][7]
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10][11]
Materials:
-
Cells of interest (e.g., cancer cell line, immune cells)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or panclicins and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8][10]
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the activation or inhibition of signaling pathways.
Materials:
-
Cells treated with this compound or panclicins
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the proteins of interest (e.g., phospho-NF-κB, total NF-κB, phospho-Akt, total Akt)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[12][13]
Signaling Pathways and Mechanisms of Action
While the primary target of this compound and panclicins is lipase, their interaction with cellular systems can modulate various signaling pathways. The diagrams below illustrate potential pathways based on the known activities of β-lactone compounds and their effects on cellular processes.
This compound and panclicins, through their reactive β-lactone ring, are thought to form a covalent bond with the serine residue in the active site of pancreatic lipase, leading to its irreversible inactivation. This prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and glycerol.
Given that this compound is an antimicrobial agent produced by Streptomyces, it may modulate immune responses. A potential mechanism is through the Toll-like receptor (TLR) signaling pathway, which could lead to the modulation of NF-κB activity and the subsequent expression of inflammatory cytokines. This pathway is speculative and requires further experimental validation for this compound.
This diagram outlines a typical workflow for the in vitro evaluation of enzyme inhibitors like this compound and panclicins, from initial screening of inhibitory activity to the assessment of cellular effects and elucidation of their impact on signaling pathways.
Conclusion
This compound and panclicins represent two important classes of natural product lipase inhibitors with significant potential for further research and development. While both share a common β-lactone pharmacophore, their distinct structural features lead to variations in their inhibitory potency and potential off-target effects. The panclicins, particularly the glycine-type variants (C, D, and E), exhibit highly potent and specific inhibition of pancreatic lipase. This compound, while also a potent lipase inhibitor, demonstrates a broader spectrum of activity against other esterases.
Further comparative studies under identical experimental conditions are necessary to definitively rank their potencies. Moreover, a deeper investigation into their effects on cellular signaling pathways will be crucial for understanding their full pharmacological profiles and for the development of novel therapeutic agents based on these natural product scaffolds. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for such future investigations.
References
- 1. Biosynthesis of this compound: isotopic tracer, advanced precursor and genetic studies reveal a thioesterase-independent cyclization to give a polyketide β-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ebelactone B, a lipase inhibitor, on intestinal fat absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthetic studies of this compound and B by 13C NMR spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural studies on this compound and B, esterase inhibitors produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. β-Lactones: A Novel Class of Ca2+-Independent Phospholipase A2 (Group VIA iPLA2) Inhibitors with Ability to Inhibit β-Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression and differential signaling of heregulins in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ebelactone, an inhibitor of esterase, produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alantolactone Attenuates Renal Fibrosis via Inhibition of Transforming Growth Factor β/Smad3 Signaling Pathway [e-dmj.org]
- 12. researchgate.net [researchgate.net]
- 13. Methicillin-resistant Staphylococcus aureus - Wikipedia [en.wikipedia.org]
In Vivo Validation of Ebelactone A's Anti-Obesity Effects: A Comparative Guide
This guide provides an objective comparison of the in vivo anti-obesity effects of Ebelactone A with other established anti-obesity agents. Due to the limited direct in vivo anti-obesity data for this compound, data for its close structural analog, Ebelactone B, which shares the same mechanism of action as a potent pancreatic lipase inhibitor, is used as a proxy.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Comparative Analysis of Anti-Obesity Effects
The following table summarizes the in vivo effects of Ebelactone B, Orlistat, Sibutramine, and Liraglutide on key obesity-related parameters. Ebelactone B and Orlistat are both pancreatic lipase inhibitors, while Sibutramine acts as a serotonin and norepinephrine reuptake inhibitor to suppress appetite, and Liraglutide is a GLP-1 receptor agonist that enhances satiety and promotes browning of white adipose tissue.[1][3][4]
| Parameter | Ebelactone B | Orlistat | Sibutramine | Liraglutide |
| Primary Mechanism | Pancreatic Lipase Inhibition | Pancreatic Lipase Inhibition | Appetite Suppression | Enhanced Satiety, WAT Browning |
| Effect on Body Weight | Data not available | Significant decrease | Significant decrease | Significant decrease |
| Effect on Fat Mass | Data not available | Significant decrease | Data not available | Significant decrease |
| Effect on Food Intake | Data not available | No direct effect | Significant decrease | Significant decrease |
| Effect on Serum Triglycerides | Significant decrease (58% at 10 mg/kg)[1] | Significant decrease | No direct effect | Significant decrease |
| Effect on Serum Cholesterol | Significant decrease (36% at 10 mg/kg)[1] | Significant decrease | No direct effect | Significant decrease |
| Animal Model | Rat (fat-feeding model)[1] | Mouse, Rat (diet-induced obesity) | Rat | Mouse, Rat (diet-induced obesity) |
Experimental Protocols
Detailed methodologies for key experiments cited in in vivo anti-obesity studies are provided below.
Diet-Induced Obesity (DIO) Animal Model
This protocol describes the induction of obesity in rodents through a high-fat diet (HFD), a common model to mimic human obesity.[5][6][7][8]
-
Animals: Male C57BL/6J mice or Sprague-Dawley rats, 6-8 weeks old.
-
Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diet:
-
Control Group: Fed a standard chow diet (e.g., 10% kcal from fat).
-
Obese Group: Fed a high-fat diet (HFD) (e.g., 45-60% kcal from fat) for 8-16 weeks.
-
-
Monitoring: Body weight and food intake are monitored weekly. Animals are considered obese when their body weight is significantly higher (typically 20-30%) than the control group.
Measurement of Body Composition
Body composition (fat mass and lean mass) can be assessed non-invasively using techniques like Dual-Energy X-ray Absorptiometry (DXA) or Nuclear Magnetic Resonance (NMR).[9][10][11]
-
Instrumentation: PIXImus II DEXA scanner or a Minispec NMR analyzer.
-
Procedure (DXA):
-
Anesthetize the mouse (e.g., with isoflurane).
-
Place the mouse in a prone position on the scanner bed.
-
Perform a whole-body scan, which typically takes 3-5 minutes.
-
The software calculates fat mass, lean mass, and bone mineral density.
-
-
Procedure (NMR):
-
Place the conscious mouse in a restraining tube.
-
Insert the tube into the NMR analyzer.
-
The measurement takes approximately 1-2 minutes.
-
The instrument provides values for fat mass, lean mass, and free body fluid.
-
Oral Glucose Tolerance Test (OGTT)
The OGTT is used to assess glucose metabolism and insulin sensitivity.[12][13][14][15][16]
-
Preparation: Fast mice for 6 hours (with access to water).
-
Procedure:
-
Record the baseline blood glucose level from a tail snip (time 0).
-
Administer a glucose solution (1-2 g/kg body weight) orally via gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-gavage using a glucometer.
-
-
Analysis: Plot blood glucose concentration against time. The area under the curve (AUC) is calculated to quantify glucose tolerance.
Serum Lipid Profile Analysis
This protocol outlines the measurement of key lipids in the blood.[17][18][19][20][21]
-
Sample Collection: Collect blood from fasted animals via cardiac puncture or retro-orbital bleeding into serum separator tubes.
-
Sample Processing:
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2000 x g for 15 minutes at 4°C.
-
Collect the supernatant (serum).
-
-
Analysis: Use commercial enzymatic colorimetric assay kits to measure the concentrations of total cholesterol, high-density lipoprotein (HDL) cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides according to the manufacturer's instructions.
Adipose Tissue Histology
Histological analysis of adipose tissue allows for the visualization and quantification of adipocyte size.[22][23][24][25][26]
-
Tissue Collection: Excise epididymal white adipose tissue (eWAT) or other fat depots.
-
Fixation: Fix the tissue in 10% neutral buffered formalin for 24-48 hours.
-
Processing and Embedding:
-
Dehydrate the tissue through a series of graded ethanol solutions.
-
Clear the tissue with xylene.
-
Infiltrate with and embed in paraffin wax.
-
-
Sectioning and Staining:
-
Cut 5-10 µm thick sections using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin and Eosin (H&E).
-
-
Imaging and Analysis:
-
Capture images using a light microscope.
-
Use image analysis software (e.g., ImageJ) to measure the cross-sectional area of adipocytes.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in lipolysis and adipogenesis, which are central to the regulation of fat metabolism and are potential targets for anti-obesity drugs.
Caption: Simplified signaling pathway of hormone-sensitive lipolysis in adipocytes.
Caption: Key signaling pathways and transcriptional regulation of adipogenesis.
Experimental Workflow
The diagram below outlines a typical experimental workflow for an in vivo anti-obesity study.
Caption: General experimental workflow for in vivo anti-obesity drug validation.
References
- 1. Effects of ebelactone B, a lipase inhibitor, on intestinal fat absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ebelactone, an inhibitor of esterase, produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sochob.cl [sochob.cl]
- 4. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diet-induced obesity model - Wikipedia [en.wikipedia.org]
- 6. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A systematic review on different models of inducing obesity in animals: Advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] High-fat diet-induced obesity in animal models | Semantic Scholar [semanticscholar.org]
- 9. Reproducibility and accuracy of body composition assessments in mice by dual energy x-ray absorptiometry and time domain nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Body Composition Analysis | Vagelos College of Physicians and Surgeons [vagelos.columbia.edu]
- 11. mmpc.org [mmpc.org]
- 12. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 13. mmpc.org [mmpc.org]
- 14. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 17. Lipidomic Analysis of Serum from High Fat Diet Induced Obese Mice [mdpi.com]
- 18. Lipidomic analysis of serum from high fat diet induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scielo.br [scielo.br]
- 21. Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Untitled [macdougald.lab.medicine.umich.edu]
- 23. Histopathology Protocols [grtc.ucsd.edu]
- 24. grtc.ucsd.edu [grtc.ucsd.edu]
- 25. White Adipose Tissue | Connective Tissue [histologyguide.com]
- 26. Methods in Enzymology (MIE): Methods of Adipose Tissue Biology-: Chapter 7: Imaging of Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Validation of Ebelactone A Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies and data for the genetic validation of targets for Ebelactone A, a natural β-lactone product known for its inhibition of lipases and esterases. While α/β-hydrolase domain containing 12 (ABHD12) has been identified as a key target, direct genetic validation of its role in the mechanism of action of this compound is not extensively documented. Therefore, this guide uses the potent and selective ABHD12 inhibitor, DO264 , as a benchmark to illustrate the principles and workflows of rigorous genetic target validation.
Introduction to this compound and its Primary Target: ABHD12
This compound is a bioactive compound isolated from Streptomyces aburaviensis that covalently modifies and inhibits various serine hydrolases.[1] A primary target of interest within this class is ABHD12, a transmembrane enzyme responsible for the hydrolysis of the bioactive lysophospholipid, lysophosphatidylserine (lyso-PS), and the endocannabinoid 2-arachidonoylglycerol (2-AG).[2][3]
The genetic validation of ABHD12 as a critical enzyme is strongly supported by human genetics. Loss-of-function mutations in the ABHD12 gene cause PHARC, a rare and severe neurodegenerative disorder characterized by polyneuropathy, hearing loss, ataxia, retinitis pigmentosa, and cataracts.[4][5] This genetic link provides a solid foundation for exploring the therapeutic potential of inhibiting ABHD12. Animal models, specifically ABHD12 knockout mice, replicate key features of PHARC, including age-dependent motor and auditory defects and elevated levels of lyso-PS in the brain, further cementing its physiological role.[6][7]
Comparative Analysis of ABHD12 Inhibitors
| Inhibitor | Target Profile | IC50 vs. ABHD12 | Selectivity | Validation Model | Key Findings |
| This compound | Broad-spectrum lipase/esterase inhibitor | Not Reported | Low | Not Reported | General inhibition of serine hydrolases.[1] |
| DO264 | Selective ABHD12 Inhibitor | 11 nM (in vitro)[8]; 26 nM (in situ, THP-1 cells)[9] | High; >95% engagement of ABHD12 with no other serine hydrolases significantly inhibited at 1 µM.[9] | ABHD12 knockout mice; CRISPR-Cas9 ABHD12-KO HT1080 cells. | Pharmacological inhibition phenocopies genetic loss-of-function, leading to elevated lyso-PS and heightened immune responses.[8][9] |
| Tetrahydrolipstatin (THL) | Pan-lipase inhibitor | ~190 nM[3] | Low; Inhibits numerous serine hydrolases. | Not directly used for validation in cited studies. | A non-selective tool compound that inhibits ABHD12 among other lipases.[3] |
Genetic Validation Workflow: Pharmacological vs. Genetic Inhibition
The definitive method to validate that a compound's effect is mediated through a specific target is to demonstrate a lack of effect in a model where the target is genetically removed. The studies on DO264 provide a clear blueprint for this process.
Logical Workflow for Target Validation
Caption: Logical flow for genetic target validation.
Studies comparing DO264-treated mice with ABHD12 knockout mice found that both exhibit similar immunological responses, confirming that the pharmacological effect of DO264 is on-target.[8][9] This demonstrates that acute pharmacological inhibition can recapitulate chronic genetic loss-of-function for specific pathways.
Key Experimental Protocols
Accurate genetic validation relies on robust and reproducible experimental methods. Below are detailed protocols for the key techniques used in the validation of ABHD12 as a drug target.
CRISPR-Cas9 Mediated Knockout of ABHD12 in a Human Cell Line
This protocol describes the generation of a stable ABHD12 knockout cell line to test the specificity of this compound or other inhibitors.
Methodology:
-
sgRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting early exons of the ABHD12 gene using a validated online tool (e.g., CHOPCHOP, Benchling).
-
Synthesize and clone the sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2) that also contains a selection marker like puromycin resistance.
-
-
Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the sgRNA-Cas9 plasmid and lentiviral packaging plasmids.
-
Harvest the virus-containing supernatant after 48-72 hours.
-
Transduce the target cell line (e.g., THP-1 or HT1080) with the lentivirus.
-
-
Selection and Clonal Isolation:
-
Select for successfully transduced cells by adding puromycin to the culture medium.
-
After selection, dilute the cell population to a single-cell concentration and plate into 96-well plates to isolate and expand individual clones.
-
-
Validation of Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from expanded clones. PCR amplify the targeted region of the ABHD12 gene and sequence the product (e.g., via Sanger or NGS) to identify clones with frameshift-inducing insertions/deletions (indels).
-
Protein Expression Analysis: Confirm the absence of the ABHD12 protein via Western Blot or, more sensitively, using an activity-based probe (see Protocol 2).
-
Activity-Based Protein Profiling (ABPP) for Inhibitor Selectivity
ABPP is a powerful chemoproteomic method to assess the potency and selectivity of an inhibitor against an entire enzyme family in a native biological context.
Methodology:
-
Proteome Preparation:
-
Prepare proteomes from cells or tissues (e.g., mouse brain membrane fraction). Determine protein concentration using a standard method like the BCA assay.
-
-
Competitive Inhibition:
-
Pre-incubate aliquots of the proteome (typically 50 µg) with a dilution series of the test inhibitor (e.g., this compound, DO264) or vehicle (DMSO) for 30 minutes at 37°C.
-
-
Probe Labeling:
-
Add a broad-spectrum serine hydrolase-directed activity-based probe, such as fluorophosphonate-rhodamine (FP-Rh), to each reaction. Incubate for another 30-45 minutes at 37°C. The probe will covalently label the active site of serine hydrolases that were not blocked by the inhibitor.
-
-
Analysis:
-
Quench the reactions by adding SDS-PAGE loading buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Scan the gel using a fluorescence scanner. The disappearance of a fluorescent band corresponding to the molecular weight of ABHD12 (~45 kDa) indicates successful inhibition.
-
Quantify band intensity to determine the IC50 value of the inhibitor.
-
Lysophospholipase Activity Assay using LC-MS/MS
This assay directly measures the enzymatic function of ABHD12 by quantifying the depletion of its substrate, lyso-PS.
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the enzyme source (e.g., membrane proteome from wild-type or ABHD12-KO cells) with assay buffer.
-
Add the test inhibitor (e.g., this compound) or vehicle and pre-incubate.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrate, 18:1 lyso-PS.
-
Incubate at 37°C for a defined period (e.g., 30 minutes) within the linear range of the reaction.
-
-
Lipid Extraction:
-
Quench the reaction by adding a cold organic solvent mixture, typically chloroform/methanol, along with an internal standard (e.g., 17:1 lyso-PS).
-
Vortex, centrifuge to separate the phases, and collect the lower organic phase containing the lipids.
-
-
LC-MS/MS Analysis:
-
Dry the extracted lipids under nitrogen and reconstitute in a suitable solvent for injection.
-
Analyze the sample using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Monitor the specific parent-to-daughter ion transitions for the 18:1 lyso-PS substrate and the 17:1 lyso-PS internal standard.
-
Calculate the amount of remaining substrate relative to the internal standard. ABHD12 activity is determined by the difference in substrate levels between the vehicle- and inhibitor-treated samples.
-
Visualizing the ABHD12 Pathway and Experimental Design
Understanding the biological context and experimental flow is critical for interpreting validation data.
ABHD12 Signaling Pathway
Caption: Role of ABHD12 in lysophosphatidylserine (lyso-PS) metabolism.
ABPP Experimental Workflow
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
Conclusion
The genetic validation of a drug target is a cornerstone of modern therapeutic development, providing the highest level of evidence that a compound's therapeutic action is mediated through its intended molecular target. While this compound is a known inhibitor of serine hydrolases, including ABHD12, the definitive genetic experiments linking its cellular effects specifically to ABHD12 inhibition are not yet prominent in the literature.
However, by using the selective inhibitor DO264 as a case study, a clear and effective path for such a validation is evident. The combination of generating knockout cell lines via CRISPR-Cas9, performing detailed selectivity analysis with Activity-Based Protein Profiling, and measuring direct enzymatic activity with LC-MS/MS provides a powerful, multi-faceted approach. Researchers aiming to validate the targets of this compound or similar compounds can adopt this workflow to rigorously test their hypotheses, ultimately leading to a higher probability of success in preclinical and clinical development.
References
- 1. Biosynthesis of this compound: isotopic tracer, advanced precursor and genetic studies reveal a thioesterase-independent cyclization to give a polyketide β-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biochemical and pharmacological characterization of human α/β-hydrolase domain containing 6 (ABHD6) and 12 (ABHD12) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The loss of enzymatic activity of the PHARC‐associated lipase ABHD12 results in increased phagocytosis that causes neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABHD12 abhydrolase domain containing 12, lysophospholipase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. ABHD12 controls brain lysophosphatidylserine pathways that are deregulated in a murine model of the neurodegenerative disease PHARC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical characterization of the PHARC-associated serine hydrolase ABHD12 reveals its preference for very-long-chain lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective blockade of the lyso-PS lipase ABHD12 stimulates immune responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective blockade of the lyso-PS lipase ABHD12 stimulates immune responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Comparing Ebelactone A with synthetic lipase inhibitors
A Comprehensive Comparison of Ebelactone A and Synthetic Lipase Inhibitors for Researchers and Drug Development Professionals.
This guide provides an objective comparison of the natural product this compound and various synthetic lipase inhibitors, focusing on their performance, mechanisms of action, and the experimental protocols used for their evaluation. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Introduction to Lipase Inhibition
Pancreatic lipase is a critical enzyme in the digestion of dietary fats. It hydrolyzes triglycerides into monoglycerides and free fatty acids, which are then absorbed in the small intestine.[1] The inhibition of pancreatic lipase is a well-established therapeutic strategy for managing obesity, as it reduces the absorption of dietary lipids and, consequently, caloric intake.[1][2] Orlistat is currently the only FDA-approved pancreatic lipase inhibitor for clinical use.[1] This guide explores this compound, a natural β-lactone, and compares it with synthetic lipase inhibitors to provide a comprehensive overview for researchers.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and many synthetic lipase inhibitors, such as Orlistat, share a common mechanism of action centered on the inhibition of pancreatic lipase.
This compound is a natural product derived from Streptomyces aburaviensis.[3][4] Like other β-lactone-containing microbial metabolites, it acts as a potent inhibitor of pancreatic lipase.[5] The core of its inhibitory activity lies in the reactive β-lactone ring. This ring forms a covalent bond with the serine residue (Ser152) located in the active site of the lipase, leading to the irreversible inactivation of the enzyme.[6][7]
Synthetic lipase inhibitors encompass a diverse range of chemical scaffolds. The most prominent example, Orlistat , is a semi-synthetic derivative of the natural product lipstatin and also contains a β-lactone ring.[6] Its mechanism mirrors that of this compound, involving the formation of a covalent bond with the active site serine of gastric and pancreatic lipases.[6][8] Other classes of synthetic inhibitors include phosphonates and boronic acids, which also target the enzyme's active site.[9] Some novel synthetic hybrids may also exert allosteric inhibition by targeting non-catalytic sites.[8]
Caption: Covalent inhibition of pancreatic lipase by β-lactone inhibitors.
Performance Comparison: Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors. The table below summarizes the IC50 values for this compound and several synthetic lipase inhibitors against pancreatic lipase. It is important to note that these values can vary depending on the specific experimental conditions, such as the enzyme source, substrate, and assay method.[8]
| Inhibitor | Type | IC50 Value | Source |
| This compound | Natural (β-lactone) | Potent inhibitor (specific IC50 values not detailed in provided abstracts) | [3][5] |
| Orlistat | Semi-synthetic (β-lactone) | 0.14 µM to 6.5 µM | [8][10] |
| Cetilistat | Synthetic | Potent inhibitor (specific IC50 values not detailed in provided abstracts) | [11] |
| Benzimidazole-thiophene hybrid | Synthetic | 0.338 ± 0.0387 µM | [8] |
| Quinazolinone-indole hybrid | Synthetic | 4.71 ± 0.851 µM | [8] |
| Flavonoid Derivative (F01) | Synthetic | 17.68 ± 1.43 µM | [10] |
Impact on Metabolic Pathways
Lipase inhibitors do not typically engage with complex intracellular signaling cascades. Instead, their primary effect is on the metabolic pathway of dietary fat digestion and absorption within the gastrointestinal tract. By inhibiting pancreatic lipase, these compounds prevent the breakdown of triglycerides, leading to their excretion and a reduction in fat absorption.[6][7] This localized action in the gut minimizes systemic absorption and associated side effects.[6]
Caption: The role of lipase inhibitors in the fat digestion pathway.
Experimental Protocols: In Vitro Pancreatic Lipase Inhibition Assay
A common method to assess the inhibitory activity of compounds against pancreatic lipase is through a spectrophotometric assay using a chromogenic substrate like p-nitrophenyl palmitate (p-NPP) or p-nitrophenyl butyrate (p-NPB).[10][12][13]
Objective: To determine the concentration of an inhibitor required to inhibit 50% of the pancreatic lipase activity (IC50).
Materials:
-
Porcine pancreatic lipase
-
Tris-HCl or Sodium Phosphate buffer (e.g., 50 mM, pH 8.0)[10]
-
Substrate: p-nitrophenyl palmitate (p-NPP) or p-nitrophenyl butyrate (p-NPB)[10][13]
-
Test compounds (this compound, synthetic inhibitors) dissolved in a suitable solvent (e.g., DMSO)[12]
-
Reference inhibitor (e.g., Orlistat)[10]
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Assay Protocol:
-
In a 96-well plate, add the buffer solution, the lipase enzyme solution, and the test compound solution (or reference inhibitor/solvent control).[10]
-
Incubate the mixture for a specified period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).[10][13]
-
Initiate the enzymatic reaction by adding the substrate solution to each well.[10]
-
Monitor the hydrolysis of the substrate, which releases p-nitrophenol, by measuring the increase in absorbance at 405 nm over time using a microplate reader.[10][13]
-
-
Data Analysis:
-
Calculate the percentage of lipase inhibition for each concentration of the test compound using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction with no inhibitor and A_sample is the absorbance with the inhibitor.[10]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[12]
-
Caption: A typical workflow for an in vitro lipase inhibition assay.
Conclusion
This compound, a natural β-lactone, and synthetic lipase inhibitors, particularly Orlistat, represent potent tools for studying lipid metabolism and for the development of anti-obesity therapeutics. While many share a common covalent inhibition mechanism via a β-lactone ring, the diversity of synthetic scaffolds offers opportunities to explore alternative binding modes and improve pharmacological profiles. The provided data and protocols offer a foundation for researchers to design and interpret experiments aimed at discovering and characterizing novel lipase inhibitors. The continued exploration of both natural products like this compound and innovative synthetic compounds is crucial for advancing the fight against obesity and related metabolic disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of ebelactone B, a lipase inhibitor, on intestinal fat absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthetic studies of this compound and B by 13C NMR spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]
- 7. Lipase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Synthetic pancreatic lipase inhibitors in obesity treatment: current updates on in silico design, synthesis, bioactivity, and SAR - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthetic and Natural Lipase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lab.agr.hokudai.ac.jp [lab.agr.hokudai.ac.jp]
- 12. tandfonline.com [tandfonline.com]
- 13. 4.6. Pancreatic Lipase Inhibition Assay [bio-protocol.org]
A Head-to-Head Comparison of Ebelactone A and Esterastin for Researchers
Ebelactone A and esterastin, both microbial-derived β-lactone-containing compounds, are potent inhibitors of lipases and esterases, making them valuable tools for researchers in lipid metabolism and drug development. This guide provides a detailed, data-driven comparison of their biochemical properties, inhibitory activities, and mechanisms of action, supported by experimental data and protocols.
At a Glance: Key Differences
| Feature | This compound | Esterastin |
| Primary Source | Streptomyces aburaviensis | Streptomyces lavendulae[1] |
| Primary Target | Pancreatic Lipase, Esterases | Lysosomal Acid Lipase |
| Reported IC50 (Pancreatic Lipase) | 3 ng/mL (hog)[2] | Less inhibitory than on LAL; one source reports 0.9 ng/mL (hog)[3] |
| Reported IC50 (Lysosomal Acid Lipase) | Data not available | ~80 nM (rabbit liver)[3][4] |
| Mechanism of Inhibition | Irreversible, covalent modification | Competitive (for Lysosomal Acid Lipase)[3][4] |
Biochemical and Physicochemical Properties
This compound and esterastin share a core β-lactone structure, which is crucial for their inhibitory activity.[5] However, differences in their side chains contribute to their distinct target specificities and potencies.
| Property | This compound | Esterastin |
| Molecular Formula | C₂₀H₃₄O₄ | C₂₈H₄₆N₂O₆ |
| Molecular Weight | 338.5 g/mol | 506.7 g/mol [1] |
| Structure | Contains a substituted β-lactone ring with alkyl side chains. | Features a more complex side chain containing an N-acetyl-L-asparagine moiety.[1] |
| Producing Organism | Kitasatospora aburaviensis (formerly Streptomyces aburaviensis)[6] | Streptomyces lavendulae[1][7][8] |
Comparative Inhibitory Activity
A direct comparison of the inhibitory potency of this compound and esterastin is challenging due to the lack of studies conducted under identical experimental conditions. The available data, summarized below, suggests different primary targets for each compound.
| Enzyme Target | This compound IC₅₀ | Esterastin IC₅₀ | Esterastin Kᵢ |
| Hog Pancreatic Lipase | 3 ng/mL[2] | 0.9 ng/mL (conflicting reports suggest lower potency than on LAL)[3] | Not Reported |
| Rabbit Liver Lysosomal Acid Lipase | Not Reported | ~80 nM[3][4] | 90 nM[3] |
| Liver Esterase | 56 ng/mL[2] | 50 µg/mL | Not Reported |
| Carboxylesterase | Not Reported | Less inhibitory than on LAL[3][4] | Not Reported |
Note: IC₅₀ values are highly dependent on assay conditions (substrate concentration, pH, temperature, enzyme source). The conflicting data for esterastin's effect on pancreatic lipase highlights the need for direct comparative studies.
Mechanism of Action
The primary difference in the mechanism of action between this compound and esterastin lies in the nature of their interaction with the target enzymes.
This compound: Like other β-lactone inhibitors such as Orlistat, this compound is believed to act as an irreversible inhibitor.[5][9][10] The strained β-lactone ring is susceptible to nucleophilic attack by the catalytic serine residue in the active site of lipases and esterases. This results in the formation of a stable, covalent acyl-enzyme intermediate, rendering the enzyme inactive.
Esterastin: In contrast, studies on lysosomal acid lipase have shown that esterastin acts as a competitive inhibitor.[3][4] This suggests that esterastin binds reversibly to the active site of the enzyme, competing with the substrate for binding. The inhibitor's affinity for the enzyme is quantified by the inhibition constant (Kᵢ), which for esterastin and lysosomal acid lipase is approximately 90 nM.[3]
Signaling Pathways in Lipid Metabolism
While this compound and esterastin are known to inhibit lipases involved in lipid metabolism, direct evidence linking them to the modulation of specific signaling pathways such as the Sterol Regulatory Element-Binding Protein (SREBP) or AMP-activated Protein Kinase (AMPK) pathways is currently limited in the scientific literature. However, by inhibiting the hydrolysis of triglycerides and cholesteryl esters, these compounds can theoretically impact the intracellular pools of fatty acids and cholesterol, which are known to influence these pathways.
-
SREBP Pathway: This pathway is a master regulator of cholesterol and fatty acid synthesis. A decrease in intracellular cholesterol levels typically activates SREBP-2, leading to increased cholesterol synthesis and uptake. By inhibiting the liberation of cholesterol from cholesteryl esters, esterastin could potentially modulate SREBP-2 activity.
-
AMPK Pathway: AMPK is a key energy sensor that, when activated, promotes catabolic processes like fatty acid oxidation and inhibits anabolic processes like fatty acid synthesis. Changes in cellular energy status resulting from altered lipid metabolism due to lipase inhibition could indirectly affect AMPK activation.
Further research is required to elucidate the precise effects of this compound and esterastin on these and other signaling pathways involved in lipid homeostasis.
Experimental Protocols
Pancreatic Lipase Inhibition Assay
This protocol is adapted for the spectrophotometric measurement of pancreatic lipase activity using p-nitrophenyl palmitate (pNPP) as a substrate.
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
p-Nitrophenyl palmitate (pNPP)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Inhibitor (this compound or esterastin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of PPL in Tris-HCl buffer.
-
Prepare a stock solution of pNPP in a suitable organic solvent (e.g., isopropanol).
-
Prepare serial dilutions of the inhibitor.
-
-
Assay:
-
In a 96-well plate, add a defined volume of Tris-HCl buffer.
-
Add a small volume of the inhibitor solution (or solvent for control).
-
Add the PPL solution and incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the pNPP substrate solution.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm at regular intervals to determine the rate of p-nitrophenol production.
-
-
Calculation:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control without inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Lysosomal Acid Lipase (LAL) Activity Assay
This protocol describes a fluorometric assay for LAL activity using a fluorogenic substrate.
Materials:
-
Cell lysates or purified LAL
-
4-methylumbelliferyl oleate (4-MUO) or other suitable fluorogenic substrate
-
Assay buffer (e.g., 200 mM sodium acetate, pH 4.5-5.5)
-
Inhibitor (this compound or esterastin) dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution (e.g., 1 M Tris-HCl, pH 8.5)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare cell lysates or a solution of purified LAL.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor.
-
-
Assay:
-
In a 96-well black plate, add the assay buffer.
-
Add a small volume of the inhibitor solution (or solvent for control).
-
Add the cell lysate or purified enzyme.
-
Initiate the reaction by adding the fluorogenic substrate.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Stop Reaction:
-
Add the stop solution to each well to terminate the enzymatic reaction.
-
-
Measurement:
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., excitation ~360 nm, emission ~460 nm for 4-methylumbelliferone).
-
-
Calculation:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC₅₀ value.
-
Conclusion
This compound and esterastin are both potent, naturally derived inhibitors of lipases with distinct profiles. This compound appears to be a more potent inhibitor of pancreatic lipase with an irreversible mechanism of action. In contrast, esterastin is a highly potent, competitive inhibitor of lysosomal acid lipase, with seemingly lower activity against pancreatic lipase. These differences in selectivity and mechanism make them valuable and complementary tools for studying the specific roles of different lipases in cellular and systemic lipid metabolism. For researchers investigating pancreatic lipase and its role in dietary fat absorption, this compound may be the more relevant tool. For those studying lysosomal lipid metabolism and related storage disorders, esterastin is a more specific and potent inhibitor. Future head-to-head comparative studies are warranted to fully elucidate their inhibitory profiles and potential therapeutic applications.
References
- 1. Esterastin | C28H46N2O6 | CID 139589141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Esterastin: a potent inhibitor of lysosomal acid lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Kitasatospora aburaviensis - Wikipedia [en.wikipedia.org]
- 7. Streptomyces lavendulae - Wikipedia [en.wikipedia.org]
- 8. germai.app [germai.app]
- 9. Inhibition of pancreatic lipase in vitro by the covalent inhibitor tetrahydrolipstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of pancreatic lipase inhibition in obesity treatment: mechanisms and challenges towards current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Ebelactone A: A Comparative Guide to Target Engagement and Dose-Dependency
For Researchers, Scientists, and Drug Development Professionals
Ebelactone A, a natural β-lactone isolated from Streptomyces aburaviensis, has garnered significant interest as a potent inhibitor of lipases and esterases. Its potential therapeutic applications, particularly in the context of metabolic diseases such as obesity and hyperlipidemia, have prompted in-depth studies into its target engagement and dose-dependent effects. This guide provides a comparative analysis of this compound with the well-established lipase inhibitor Orlistat, supported by experimental data and detailed protocols to facilitate further research and development.
Performance Comparison: this compound vs. Orlistat
This compound and the FDA-approved anti-obesity drug Orlistat both function by inhibiting lipases, key enzymes in the digestion and metabolism of fats. While both compounds are effective, they exhibit different inhibitory profiles against various lipases. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and Orlistat against several lipases, including members of the α/β-hydrolase domain (ABHD) family.
| Target Enzyme | This compound IC50 | Orlistat IC50 |
| Pancreatic Lipase | Potent inhibitor[1] | 0.14 µM[2], 0.22 µg/ml[3], 17.05 µg·mL-1[4] |
| Liver Esterase | Potent inhibitor[1] | Not widely reported |
| Diacylglycerol Lipase α (DAGLα) | Data not available | 0.06 µM |
| Diacylglycerol Lipase β (DAGLβ) | Data not available | 0.1 µM |
| α/β-hydrolase domain-containing protein 12 (ABHD12) | Data not available | 0.08 µM |
| ABHD6 | Data not available | Potent inhibitor |
| Hormone-Sensitive Lipase | Data not available | Not specified |
Note: Direct comparative studies of this compound across a wide panel of ABHD proteins are limited in the publicly available literature. The potent inhibition of pancreatic lipase by this compound is well-documented, and its dose-dependent inhibition of intestinal fat absorption has been demonstrated in vivo[1].
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments relevant to the study of this compound.
Pancreatic Lipase Inhibition Assay
This protocol is adapted from established methods for measuring the inhibitory activity of compounds against porcine pancreatic lipase.
Materials:
-
Porcine pancreatic lipase (PPL)
-
p-Nitrophenyl butyrate (p-NPB) as substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Inhibitor compound (this compound or Orlistat) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer.
-
Prepare serial dilutions of the inhibitor compound (this compound or Orlistat) in the appropriate solvent.
-
In a 96-well plate, add a defined volume of the lipase solution to each well.
-
Add the inhibitor solutions at various concentrations to the wells containing the lipase. Include a control group with solvent only.
-
Pre-incubate the lipase and inhibitor mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate p-NPB to each well.
-
Monitor the hydrolysis of p-NPB to p-nitrophenol by measuring the absorbance at 405 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify target engagement in a cellular context. This generalized protocol can be adapted for studying the interaction of this compound with its target lipases.
Materials:
-
Cultured cells expressing the target lipase
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer containing protease inhibitors
-
Equipment for heating cells (e.g., PCR machine or water bath)
-
Equipment for protein quantification (e.g., Western blot apparatus or mass spectrometer)
Procedure:
-
Treat cultured cells with either this compound at the desired concentration or a vehicle control for a specified incubation period.
-
After incubation, wash the cells with PBS to remove excess compound.
-
Resuspend the cells in PBS and aliquot them into separate tubes.
-
Heat the cell suspensions at a range of different temperatures for a short duration (e.g., 3 minutes) to induce thermal denaturation of proteins.
-
Lyse the cells to release the soluble proteins. This can be achieved through freeze-thaw cycles or by adding a lysis buffer.
-
Separate the aggregated, denatured proteins from the soluble fraction by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target lipase remaining in the soluble fraction at each temperature using an appropriate protein quantification method such as Western blotting or mass spectrometry.
-
Plot the amount of soluble target protein as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Pull-Down Assay for Target Identification
Pull-down assays are used to identify proteins that interact with a small molecule. For a covalent inhibitor like this compound, a modified approach using a tagged version of the inhibitor is typically required.
Materials:
-
Biotinylated or alkyne-tagged this compound probe
-
Cell lysate
-
Streptavidin- or azide-functionalized beads (e.g., agarose or magnetic beads)
-
Wash buffers
-
Elution buffer
-
SDS-PAGE and Western blotting or mass spectrometry equipment
Procedure:
-
Incubate the cell lysate with the tagged this compound probe to allow for covalent binding to its target proteins.
-
Add the streptavidin- or azide-functionalized beads to the lysate and incubate to capture the probe-protein complexes.
-
Wash the beads several times with wash buffers to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using an appropriate elution buffer.
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody against a suspected target or by mass spectrometry for unbiased identification of interacting proteins.
Signaling Pathways and Experimental Workflows
The inhibition of lipases by this compound has significant implications for cellular signaling, particularly in pathways involving lipid messengers.
Inhibition of Diacylglycerol (DAG) Signaling
Lipases inhibited by this compound, such as pancreatic lipase and potentially certain ABHD proteins, are involved in the hydrolysis of triglycerides and diacylglycerols. By inhibiting these enzymes, this compound can lead to an accumulation of these lipid species, which can have downstream effects on signaling pathways regulated by diacylglycerol (DAG) and its metabolites.
Caption: Inhibition of lipases by this compound can alter diacylglycerol (DAG) levels, impacting PKC signaling.
Experimental Workflow for Target Engagement Studies
The following diagram illustrates a typical workflow for investigating the target engagement of this compound using a combination of CETSA and pull-down assays.
Caption: Workflow for identifying and validating cellular targets of this compound.
Conclusion
This compound is a potent lipase inhibitor with demonstrated dose-dependent effects on fat absorption. While its inhibitory activity against pancreatic lipase is well-established, further research is needed to fully elucidate its target profile across the broader family of ABHD proteins and to understand the downstream consequences of its inhibitory action on lipid signaling pathways. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and to develop novel strategies for the treatment of metabolic diseases.
References
- 1. Effects of ebelactone B, a lipase inhibitor, on intestinal fat absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pancreatic lipase inhibitory activity of taraxacum officinale in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Assessing the Selectivity of Ebelactone A for Pancreatic Lipase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ebelactone A's selectivity for pancreatic lipase, a key enzyme in dietary fat digestion. The document presents available experimental data, outlines relevant methodologies, and contrasts the activity of this compound with the well-established pancreatic lipase inhibitor, Orlistat. This guide is intended to inform researchers and professionals in drug development about the potential of this compound as a selective inhibitor.
Introduction to Pancreatic Lipase and its Inhibition
Pancreatic lipase (triacylglycerol acylhydrolase) is a crucial enzyme secreted by the pancreas into the duodenum. Its primary function is the hydrolysis of dietary triglycerides into monoglycerides and free fatty acids, which can then be absorbed by the small intestine.[1] The inhibition of pancreatic lipase is a validated therapeutic strategy for managing obesity, as it reduces the absorption of dietary fats, thereby lowering caloric intake.[2][3] Orlistat, a potent inhibitor of both gastric and pancreatic lipases, is an FDA-approved drug for weight management.[3]
Ebelactones A and B are natural products isolated from Streptomyces aburaviensis that have demonstrated potent inhibitory activity against pancreatic lipase.[4][5] Understanding the selectivity of these compounds is critical for evaluating their therapeutic potential and predicting potential off-target effects.
Comparative Inhibitory Activity
The selectivity of an inhibitor is determined by comparing its potency against the target enzyme with its activity against other related enzymes. The following table summarizes the available 50% inhibitory concentration (IC50) values for this compound and the comparator, Orlistat, against pancreatic lipase and other enzymes.
| Compound | Target Enzyme | IC50 Value | Source |
| This compound | Hog Pancreatic Lipase | 3 ng/mL | [5] |
| Liver Esterase | 56 ng/mL | [5] | |
| Orlistat | Pancreatic Lipase | 0.14 µM | [5] |
| Gastric Lipase | Inhibitor | [3] | |
| Diacylglycerol Lipase (DAGL) | pIC50 7.2 | [5] | |
| α/β-Hydrolase Domain 12 (ABHD12) | pIC50 7.1 | [5] | |
| Fatty Acid Synthase (FAS) | Inhibitor | [2] |
Note on Selectivity of this compound: Based on the currently available data, this compound demonstrates a higher potency for hog pancreatic lipase (IC50 = 3 ng/mL) compared to liver esterase (IC50 = 56 ng/mL), suggesting a degree of selectivity. However, a comprehensive assessment of its selectivity profile is limited by the lack of published data on its inhibitory activity against a broader range of lipases (e.g., gastric lipase, lipoprotein lipase, hormone-sensitive lipase) and other serine hydrolases. Further research is required to fully elucidate the selectivity of this compound.
Signaling and Metabolic Pathway
The inhibition of pancreatic lipase directly impacts the metabolic pathway of dietary fat digestion and absorption. The following diagram illustrates this process.
Caption: Pathway of dietary fat digestion and absorption, and the inhibitory action of this compound.
Experimental Protocols
The assessment of pancreatic lipase inhibition is typically conducted using in vitro enzyme assays. Below are generalized protocols based on established methodologies.
Protocol 1: Colorimetric Assay using p-Nitrophenyl Butyrate (p-NPB)
This assay measures the hydrolysis of the substrate p-NPB to p-nitrophenol, which can be detected spectrophotometrically.
Materials:
-
Porcine pancreatic lipase
-
p-Nitrophenyl butyrate (p-NPB)
-
Tris-HCl buffer (pH 7.0-8.0)
-
Inhibitor (this compound or Orlistat) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer.
-
Prepare various concentrations of the inhibitor (this compound) and the positive control (Orlistat).
-
In a 96-well plate, add the lipase solution to each well.
-
Add the inhibitor solutions at different concentrations to the respective wells. A control well should contain the solvent only.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes).
-
Prepare the substrate solution by dissolving p-NPB in a suitable solvent like dimethylformamide.
-
Initiate the reaction by adding the p-NPB substrate solution to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 20-30 minutes).
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 2: Titrimetric Assay using an Olive Oil Emulsion
This method measures the release of free fatty acids from the hydrolysis of an olive oil emulsion by titrating with a standardized sodium hydroxide (NaOH) solution.
Materials:
-
Porcine pancreatic lipase
-
Olive oil
-
Gum arabic (as an emulsifier)
-
Phosphate buffer (pH 7.0)
-
Standardized NaOH solution
-
pH meter or indicator
Procedure:
-
Prepare an olive oil emulsion by homogenizing olive oil with a gum arabic solution in phosphate buffer.
-
Prepare a stock solution of porcine pancreatic lipase.
-
In a reaction vessel, add the olive oil emulsion and equilibrate to 37°C.
-
Add the lipase solution to initiate the reaction. For inhibition studies, pre-incubate the lipase with the inhibitor (this compound) before adding to the emulsion.
-
Incubate the mixture at 37°C with constant stirring for a set time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding an ethanol-acetone mixture).
-
Titrate the liberated free fatty acids with a standardized NaOH solution to a defined pH endpoint (e.g., pH 9.0).
-
The lipase activity is calculated based on the volume of NaOH used.
-
The percentage of inhibition and IC50 values are determined as described in Protocol 1.
Experimental Workflow
The general workflow for assessing the selectivity of a potential lipase inhibitor is depicted in the diagram below.
Caption: General experimental workflow for assessing inhibitor selectivity.
Conclusion
This compound demonstrates potent inhibition of pancreatic lipase. The limited available data suggests a degree of selectivity for pancreatic lipase over liver esterase. However, to establish a comprehensive selectivity profile, further studies are essential to evaluate its activity against a broader panel of lipases and other serine hydrolases. The experimental protocols and workflow outlined in this guide provide a framework for conducting such investigations. A thorough understanding of this compound's selectivity is paramount for its further development as a potential therapeutic agent for obesity and related metabolic disorders.
References
- 1. med.libretexts.org [med.libretexts.org]
- 2. 6.3 Lipid Digestion, Absorption, and Transport – Nutrition and Physical Fitness [pressbooks.calstate.edu]
- 3. proteopedia.org [proteopedia.org]
- 4. Effects of ebelactone B, a lipase inhibitor, on intestinal fat absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Ebelactone A
This document provides essential safety and logistical information for the proper disposal of Ebelactone A, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling and compliance with standard laboratory waste management practices.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance under OSHA or GHS guidelines, prudent laboratory practice dictates careful handling to minimize exposure.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat. When handling the solid compound, use a dust respirator to avoid inhalation.[2]
-
Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood.[1]
-
Spill Management:
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong alkalis.[1]
Chemical and Physical Properties
A summary of key quantitative data for this compound is provided below. This information is critical for waste profiling and management.
| Property | Value | Citation(s) |
| CAS Number | 76808-16-7 | [1] |
| Molecular Formula | C₂₀H₃₄O₄ | [1] |
| Molecular Weight | 338.5 g/mol | [1] |
| Appearance | Solid | [2] |
| Water Solubility | Does not mix well with water | [2] |
| Stability | Stable under recommended storage conditions | [1][2] |
Step-by-Step Disposal Protocol
All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[1][2] These regulations may vary, so it is essential to consult with your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Segregation and Collection
-
Collect waste this compound (pure compound, contaminated labware, and solutions) in a dedicated, clearly labeled, and sealable waste container.
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Ensure the container is compatible with the chemical properties of this compound and any solvents used.
Step 2: Disposal of Unused or Expired this compound
-
Primary Recommendation: The preferred method is to dispose of the chemical waste through a licensed hazardous waste management contractor.
-
Approved Disposal Routes:
-
Recycling: Consult the manufacturer for potential recycling or take-back options, although this is less common for research-grade chemicals.[2]
Step 3: Disposal of Contaminated Materials
-
Labware (e.g., pipette tips, vials): Place all disposables contaminated with this compound into the designated solid waste container from Step 1.
-
Empty Containers: Decontaminate original containers before disposal or recycling. Observe all label safeguards until the container is thoroughly cleaned and destroyed.[2]
-
Aqueous Solutions & Wash Water: DO NOT allow wash water or aqueous solutions containing this compound to enter drains or sewer systems.[1][2] Collect all such liquids in a designated liquid waste container for professional disposal.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Ebelactone A
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of Ebelactone A, a naturally occurring esterase inhibitor. The following procedural guidance outlines personal protective equipment, operational plans, and disposal considerations to foster a secure laboratory environment.
Physicochemical and Safety Data
While this compound is not classified as a hazardous substance according to OSHA 29 CFR 1910.1200, adherence to good laboratory practice and the use of personal protective equipment is crucial to minimize exposure and ensure safety.[1][2] The material is a solid that does not mix well with water.[1]
| Property | Value | Source |
| Chemical Formula | C₂₀H₃₄O₄ | [2][3] |
| Molecular Weight | 338.5 g/mol | [2][3] |
| Appearance | Solid | [1] |
| Hazard Classification | Not considered a hazardous substance | [1][2] |
| Storage | Avoid contamination of water, foodstuffs, feed or seed. | [1] |
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted to determine the specific PPE required for the scale and context of work with this compound.[1] The following are general recommendations:
-
Eye and Face Protection : Safety glasses with side-shields or goggles should be worn to protect against dust particles.[1]
-
Hand Protection : Suitable chemical-resistant gloves should be worn.[1] It is good practice to inspect gloves for any tears or punctures before use.
-
Body Protection : The level of body protection depends on the quantity of this compound being handled:
-
Up to 500 grams : A standard laboratory coat is suitable.[1]
-
Up to 1 kilogram : A disposable laboratory coat or coveralls with low permeability, buttoned at the collar and cuffs, are recommended.[1]
-
Over 1 kilogram and manufacturing operations : Disposable coveralls of low permeability and disposable shoe covers are necessary.[1] In some manufacturing settings, air-supplied full-body suits may be required for advanced respiratory protection.[1]
-
-
Respiratory Protection : To avoid inhaling dust, a dust respirator is recommended.[1] All respirators must be NIOSH-approved.[1]
Operational Handling and Storage
-
Ventilation : Work should be conducted in a well-ventilated area, and the use of a chemical fume hood is recommended to control exposure.[2]
-
Handling Practices : Avoid generating dust.[1] Limit all unnecessary personal contact with the substance.[1] Open cuts, abraded, or irritated skin should not be exposed to this compound.[1]
-
Storage : Store in a tightly closed container in a stable, well-ventilated environment.[1] Avoid contamination with water, foodstuffs, feed, or seed.[1]
Spill and Disposal Plan
Immediate action should be taken in the event of a spill to prevent the spread of contamination.
-
Minor Spills :
-
Major Spills :
-
Clear the area of all personnel and move upwind.[1]
-
Alert the appropriate emergency response team or fire brigade and inform them of the location and nature of the hazard.[1]
-
Control personal contact by using protective equipment and a dust respirator.[1]
-
Prevent the spillage from entering drains, sewers, or water courses.[1]
-
-
Disposal : All waste must be handled in accordance with local, state, and federal regulations.[1]
First Aid Measures
-
Eye Contact : Immediately flush eyes with running water. Removal of contact lenses should only be done by skilled personnel.[1] Seek medical attention if irritation persists.
-
Skin Contact : If skin or hair contact occurs, flush the affected area with running water and soap if available.[1] Seek medical attention in the event of irritation.[1]
-
Inhalation : If dust is inhaled, remove the individual from the contaminated area to fresh air.[1][2] Encourage the patient to blow their nose to clear their breathing passage.[1] If irritation or discomfort persists, seek medical attention.[1]
-
Ingestion : If swallowed, treat symptomatically.[2]
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
